1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl azepane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-5-6-10(7-9-14)11(15)17-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNWOJPFGLNYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
Introduction
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent three-dimensional confirmation provides an excellent framework for developing novel therapeutics by allowing for diverse substitution patterns to fine-tune pharmacological and pharmacokinetic properties.[1][2] 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate is a key building block, featuring a versatile diester substitution pattern on the azepane core. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the nitrogen, while the methyl ester at the 4-position offers a site for further chemical modification.
Accurate and unambiguous structure elucidation is the cornerstone of chemical synthesis and drug development. This technical guide provides a comprehensive, multi-technique approach to the structural verification of this compound. We will proceed through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a cohesive and definitive structural proof.
Section 1: Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before delving into complex spectroscopic data, the first step is to establish the molecular formula and calculate the degree of unsaturation (DoU). This provides a fundamental check for the presence of rings or multiple bonds.
-
Molecular Formula: C₁₃H₂₃NO₄[3]
-
Molecular Weight: 257.33 g/mol
The Degree of Unsaturation is calculated as follows: DoU = C + 1 - (H/2) + (N/2) DoU = 13 + 1 - (23/2) + (1/2) = 14 - 11.5 + 0.5 = 3
A DoU of 3 is consistent with the proposed structure, which contains two double bonds (one in the carbamate carbonyl and one in the ester carbonyl) and one ring (the azepane core). This initial calculation provides confidence that the proposed formula aligns with the expected structural features.
Section 2: Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire data in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺.
-
Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Data Interpretation
The primary goal is to observe the molecular ion and characteristic fragments that correspond to the key structural motifs: the N-Boc protecting group and the methyl ester.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-methoxycarbonyl-azepane
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and analytical characterization of N-Boc-4-methoxycarbonyl-azepane (tert-butyl 4-(methoxycarbonyl)azepane-1-carboxylate). As a key heterocyclic building block, the azepane scaffold is of significant interest to researchers in medicinal chemistry and drug discovery for its role in creating structurally diverse and conformationally flexible molecules.[1] Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from analogous structures and established principles of organic chemistry to provide a robust predictive profile. We present detailed, field-proven methodologies for its synthesis, purification, and analytical confirmation, ensuring scientific integrity and practical utility for professionals in the field.
Introduction: The Significance of the Azepane Scaffold
The seven-membered azepane ring is a crucial structural motif in a wide array of biologically active compounds and natural products. Unlike the more common five- and six-membered piperidine and pyrrolidine rings, the azepane framework offers greater conformational flexibility and access to a broader region of three-dimensional chemical space.[2] This characteristic is often exploited in drug design to optimize ligand-receptor binding interactions.
N-Boc-4-methoxycarbonyl-azepane (Figure 1) is a strategically designed intermediate. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle on the nitrogen atom, essential for multi-step synthetic sequences. The methoxycarbonyl group at the C4-position provides a versatile point for further chemical elaboration, such as conversion to amides, carboxylic acids, or alcohols. This guide serves as a foundational resource for scientists looking to incorporate this valuable scaffold into their research programs.
Figure 1. Chemical Structure of N-Boc-4-methoxycarbonyl-azepane
Chemical Identity and Physicochemical Properties
Precise identification and understanding of core physical properties are paramount for the successful application of any chemical intermediate. While extensive experimental data for this specific molecule is not widely published, the properties can be reliably predicted based on its constituent functional groups.
| Property | Value | Source / Rationale |
| IUPAC Name | 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate | IUPAC Nomenclature |
| Synonyms | N-Boc-4-methoxycarbonyl-azepane, Methyl 1-Boc-azepane-4-carboxylate | Common Abbreviations |
| CAS Number | 1259065-07-0 | Chemical Abstracts Service[3] |
| Molecular Formula | C₁₃H₂₃NO₄ | [3] |
| Molecular Weight | 257.33 g/mol | [3] |
| Appearance | Colorless to light yellow oil or low-melting solid | Predicted based on analogous Boc-protected esters |
| Boiling Point | Not Determined (Predicted >300 °C) | High molecular weight and polarity suggest a high boiling point; likely to decompose under atmospheric distillation. |
| Melting Point | Not Determined | May exist as a viscous oil at room temperature. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, DMSO, DMF. Sparingly soluble in water. | Predicted based on its ester and carbamate functionalities combined with a largely aliphatic structure. |
Synthesis and Purification Workflow
The synthesis of N-Boc-4-methoxycarbonyl-azepane is not commonly detailed in the literature, but a robust and logical pathway can be derived from established organic chemistry principles. A highly effective method involves the ring expansion of a readily available N-Boc-4-piperidone, followed by esterification.[1]
Logical Synthesis Pathway
The workflow involves two primary stages: the expansion of the six-membered piperidine ring to the seven-membered azepane ring, followed by the conversion of the resulting ketone to the target methyl ester. This approach is advantageous as it builds upon commercially available starting materials.
Diagram 1: Proposed workflow for the synthesis and purification of N-Boc-4-methoxycarbonyl-azepane.
Experimental Protocol: Synthesis via Ring Expansion
This protocol is a representative procedure based on established methodologies for similar transformations.[1]
Step 1: Ring Expansion of N-Boc-4-piperidone
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To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether at 0 °C, add ethyl diazoacetate (1.2 eq).
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester intermediate.
Step 2: Hydrolysis, Decarboxylation, and Esterification
-
Dissolve the crude intermediate from Step 1 in a 3M solution of hydrochloric acid.
-
Heat the mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water.
-
To the resulting crude carboxylic acid, add methanol (10 volumes) and catalytic sulfuric acid (0.1 eq).
-
Heat the solution to reflux for 6 hours.
-
Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.
Experimental Protocol: Purification
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Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
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Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
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Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).
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Collect fractions and analyze by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield N-Boc-4-methoxycarbonyl-azepane as a purified oil or solid.
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the known chemical shifts and fragmentation patterns of the constituent functional groups.
Analytical Workflow
References
A Technical Guide to the Spectroscopic Characterization of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of complex molecules with therapeutic potential. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a recurring motif in a variety of biologically active compounds.[1] This technical guide provides a comprehensive overview of the spectroscopic data integral to the characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and quality assessment of this compound. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and application of this important synthetic intermediate.
Molecular Structure and Key Functional Groups
A thorough understanding of the spectroscopic data begins with a clear visualization of the molecular structure. This compound possesses several key features that give rise to its characteristic spectral signature: the azepane ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester.
Caption: Molecular structure of this compound.
Synthesis and Purification
While multiple synthetic routes to functionalized azepanes exist, a common approach involves the ring expansion of a corresponding piperidine derivative. A plausible synthesis for this compound could involve the reaction of a suitable N-Boc protected piperidine with a diazo compound, leading to the seven-membered ring system.[2]
Proposed Synthetic Workflow:
Caption: A generalized synthetic workflow for the preparation of the title compound.
Experimental Protocol for Purification:
Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and residual solvents. A standard method for a compound of this nature is flash column chromatography.
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Slurry Preparation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
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Loading: The dissolved crude product is carefully loaded onto the top of the silica gel bed.
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Elution: A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is used to elute the compounds from the column.
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Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide a detailed map of the proton environment within the molecule.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |
| ~ 3.70 | s | 3H | -OCH₃ | Protons of the methyl ester are deshielded by the adjacent oxygen atom. |
| ~ 3.4 - 3.6 | m | 4H | -N-CH₂- (ring) | Protons on the carbons adjacent to the nitrogen are deshielded by the electronegative nitrogen atom. |
| ~ 2.5 - 2.7 | m | 1H | -CH- (at C4) | The methine proton at the 4-position of the azepane ring. |
| ~ 1.6 - 2.0 | m | 6H | -CH₂- (ring) | Protons on the remaining carbons of the azepane ring. |
| 1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |
| ~ 175 | C=O (ester) | The carbonyl carbon of the methyl ester. |
| ~ 155 | C=O (Boc) | The carbonyl carbon of the tert-butoxycarbonyl group. |
| ~ 80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 52 | -OCH₃ | The carbon of the methyl ester. |
| ~ 45 - 50 | -N-CH₂- (ring) | Carbons adjacent to the nitrogen atom. |
| ~ 40 | -CH- (at C4) | The methine carbon at the 4-position. |
| ~ 28 - 35 | -CH₂- (ring) | The remaining carbons of the azepane ring. |
| ~ 28.5 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₂₃NO₄), the expected molecular weight is approximately 257.33 g/mol .
Expected Fragmentation Pattern:
A common fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group or the entire Boc group. The loss of isobutylene (56 Da) from the molecular ion is a characteristic fragmentation.
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[M+H]⁺: ~258.17
-
[M - C₄H₈]⁺ (loss of isobutylene): ~202.11
-
[M - Boc]⁺: ~158.11
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of key functional groups.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 2975 - 2850 | C-H | Alkane stretching |
| ~ 1735 | C=O | Ester carbonyl stretch |
| ~ 1690 | C=O | Carbamate carbonyl stretch |
| ~ 1250, 1160 | C-O | Ester and carbamate C-O stretching |
The two distinct carbonyl stretching frequencies for the ester and the carbamate are a key diagnostic feature in the IR spectrum. The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate carbonyl.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, MS, and IR techniques. While experimentally obtained spectra are the gold standard for structural confirmation, a deep understanding of the expected spectroscopic features, as outlined in this guide, provides a robust framework for researchers to confidently identify and assess the purity of this important synthetic intermediate. The predicted data presented herein, based on established principles and data from analogous structures, serves as a reliable reference for scientists working in drug discovery and development.
References
The Azepane Scaffold in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
The seven-membered saturated nitrogen heterocycle, azepane, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its unique combination of conformational flexibility, three-dimensional character, and synthetic tractability has led to its incorporation into a multitude of bioactive molecules, including natural products and numerous FDA-approved drugs.[1][2] This guide provides an in-depth technical overview of the azepane core, intended for researchers, medicinal chemists, and drug development professionals. We will explore its distinct conformational landscape, dissect key synthetic strategies for its construction and functionalization, and survey its broad therapeutic applications, from oncology to neuropharmacology. Through detailed protocols, data-driven tables, and mechanistic diagrams, this document aims to serve as a comprehensive resource for leveraging the azepane scaffold in the rational design of next-generation therapeutics.
The Conformational Landscape: A Key Determinant of Bioactivity
Unlike the relatively rigid chair conformation of its six-membered counterpart, piperidine, the seven-membered azepane ring possesses significant conformational flexibility. This dynamism is not a liability but a critical feature that can be exploited in drug design. The low energy barrier between multiple stable conformations, primarily the twist-chair and boat families, allows the scaffold to adapt its shape to fit complex biological targets.[3]
High-level computational studies have shown that the twist-chair conformation is often the most stable energetic minimum.[3] However, the specific substitution pattern on the ring can dramatically influence this conformational equilibrium. This principle is the cornerstone of a key drug design strategy: conformational constraint. By introducing specific substituents, chemists can bias the ring to adopt a single, bioactive conformation, thereby reducing the entropic penalty upon binding and potentially increasing potency and selectivity.[4][5]
A powerful example of this is selective fluorination. The introduction of a single fluorine atom can effectively "lock" the azepane ring into one major conformation, a tactic that has proven more effective than using larger hydroxyl groups.[4][6] Understanding and controlling the conformational behavior of the azepane ring is therefore a critical first step in any drug discovery campaign centered on this scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, has emerged from the periphery of medicinal chemistry to become a cornerstone scaffold in the design of novel therapeutics. Its inherent conformational flexibility, coupled with the capacity for extensive functionalization, allows for precise three-dimensional arrangements that can potently and selectively engage a multitude of biological targets. This guide provides an in-depth technical analysis of the biological significance of functionalized azepane derivatives, moving beyond a mere cataloging of activities to explore the underlying principles of their design, mechanism of action, and therapeutic applications. We will dissect key structure-activity relationships, provide actionable experimental protocols, and visualize the complex biological pathways modulated by this versatile scaffold.
The Azepane Advantage: Conformational Plasticity and Vectorial Presentation
Unlike the more rigid and planar five- and six-membered heterocyclic counterparts, the azepane ring exists in a dynamic equilibrium of several low-energy conformations, most notably the chair and boat forms. This conformational diversity is not a liability but a strategic advantage in drug design.[1] The ability of the ring to adopt different shapes allows it to adapt to the specific topology of a target's binding site, maximizing intermolecular interactions and, consequently, potency.
Furthermore, the substituents on the azepane ring are presented in well-defined spatial vectors. This allows for the precise positioning of pharmacophoric elements to engage with specific residues on a target protein. The strategic introduction of functional groups can therefore be used to fine-tune not only potency but also selectivity and pharmacokinetic properties.[2][3]
Therapeutic Landscape of Functionalized Azepanes
The broad utility of the azepane scaffold is evidenced by the diverse range of therapeutic areas in which its derivatives have shown promise. More than 20 drugs containing the azepane motif have been approved by the FDA for a variety of diseases.[4]
Oncology: Targeting Aberrant Signaling
A significant focus of azepane-based drug discovery has been in oncology, where these derivatives have been engineered to inhibit key enzymes in cancer-related signaling pathways.[4][5][6]
-
Protein Kinase Inhibition: The fungal metabolite (-)-balanol, which features an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C.[1] This natural product has served as a foundational scaffold for the development of synthetic analogues with antitumor activity.[1]
-
PI3K/Akt Pathway Modulation: The PI3K/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Azepane derivatives have been developed as potent inhibitors of Protein Kinase B (PKB/Akt), a key node in this pathway.[7][8] By inhibiting Akt, these compounds can induce apoptosis and cell cycle arrest in cancer cells.[8]
Hypothesized Mechanism of Action: An Azepane-Based Akt Inhibitor
A hypothetical inhibitor, 1-(3,4-dimethoxybenzoyl)azepane, is posited to act as an allosteric inhibitor of Akt. The dimethoxybenzoyl moiety could occupy the pleckstrin homology (PH) domain, preventing the localization of Akt to the cell membrane, a crucial step in its activation. The flexible azepane core would allow for optimal positioning of the benzoyl group within the binding pocket.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by an azepane derivative.
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In cancers with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality. The azepane-2,4-dione scaffold has been identified as a promising starting point for novel PARP-1 inhibitors, with the dione functionality mimicking the nicotinamide moiety of the natural substrate, NAD+.[9]
Neurodegenerative and Psychiatric Disorders
The conformational flexibility of the azepane ring makes it well-suited for interacting with the complex binding sites of G-protein coupled receptors (GPCRs) and transporters in the central nervous system.
-
Alzheimer's Disease: Gamma-secretase is a key enzyme in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. Substituted 2-oxo-azepane derivatives have been developed as potent, orally active gamma-secretase inhibitors.[10]
-
Monoamine Transporter Inhibition: An N-benzylated bicyclic azepane has been identified as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, with potential applications in the treatment of neuropsychiatric disorders.[11][12]
Metabolic Diseases
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Diabetes: Tolazamide, an approved oral blood glucose-lowering drug for type 2 diabetes, features an azepane ring.[1] Additionally, azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[13]
Other Therapeutic Areas
The versatility of the azepane scaffold extends to a wide range of other applications, including:
-
Antimicrobial Agents: Azepane derivatives have demonstrated antibacterial and antifungal activities.[4]
-
Antiviral Activity: Certain azepane-containing compounds have shown potential as antiviral agents.[5][14]
-
Anti-inflammatory Agents: Hexahydropyrimido[1,2-a]azepine derivatives have been synthesized as selective COX-2 inhibitors with in vivo anti-inflammatory activity.[15][16]
-
Histamine Receptor Antagonists: Azelastine, a potent second-generation histamine antagonist, is an azepane-containing marketed drug.[1]
Synthesis of Functionalized Azepanes: Building the Core
The synthesis of functionalized azepanes has historically been a challenge due to the entropic penalty associated with forming a seven-membered ring.[5] However, several effective strategies have been developed.
-
Ring Expansion Reactions: A common approach involves the ring expansion of more readily available five- or six-membered rings. For instance, the Beckmann rearrangement of cyclohexanone oximes can yield caprolactam, a key precursor to many azepanes.
-
Dearomative Ring Expansion of Nitroarenes: A novel photochemical strategy allows for the preparation of complex azepanes from simple nitroarenes. This method uses blue light to mediate the conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion from a six-membered aromatic ring to a seven-membered azepane.[17][18][19] This two-step process offers a high degree of modularity and allows for the synthesis of highly substituted derivatives.[17][18][19]
-
Tandem Amination/Cyclization: Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates.[5]
Experimental Protocol: Photochemical Dearomative Ring Expansion
This protocol is a generalized representation based on the strategy described by Leonori and Ruffoni.[17][18][19]
-
Reaction Setup: In a photoreactor equipped with a blue LED light source, combine the substituted nitroarene (1.0 equiv), an organolithium or Grignard reagent (1.2 equiv) in a suitable solvent (e.g., THF) at -78 °C under an inert atmosphere.
-
Irradiation: Irradiate the reaction mixture with blue light (e.g., 450 nm) at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Hydrogenolysis: Dissolve the purified intermediate in a suitable solvent (e.g., methanol) and add a catalyst (e.g., Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.
-
Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Purify the final azepane derivative by column chromatography or crystallization.
Caption: General workflow for the synthesis of azepanes via dearomative ring expansion.
Structure-Activity Relationships (SAR) and Data-Driven Design
The development of potent and selective azepane-based drugs is heavily reliant on understanding the structure-activity relationships that govern their interactions with biological targets.
Table 1: Inhibitory Activity of Azepane Derivatives Against Various Enzymes
| Compound Class | Target Enzyme | Key Derivative Example | IC50 / Ki | Reference |
| Azepane Derivatives | Protein Kinase Bα (PKBα) | N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide | 4 nM | [7] |
| 2-oxo-azepane derivatives | γ-Secretase | 5,5-dimethyl-2-oxoazepane derivatives | Low nanomolar | [10] |
| Azepane Sulfonamides | 11β-HSD1 | 4-substituted azepane sulfonamides | 3.0 nM | [13] |
| Azepan-3-one derivatives | Cathepsin K | 4S-7-cis-methylazepanone analogue (SB-462795) | 0.041 nM | [2] |
| Azepine-dione core | PARP-1 | Not specified | - | [9] |
| Polyhydroxylated azepanes | β-galactosidase | Tetrahydroxylated azepane with a carboxymethyl group | 21 µM | [20] |
| Azepane Derivatives | PTPN2/PTPN1 | Not specified | Nanomolar | [21] |
Systematic modifications of the azepane scaffold can lead to dramatic changes in activity and pharmacokinetic properties. For example, in a series of azepan-3-one based cathepsin K inhibitors, the position and stereochemistry of a single methyl group on the azepane ring had a profound impact on both inhibitory potency and oral bioavailability.[2]
Future Directions and Conclusion
The azepane scaffold continues to be a fertile ground for drug discovery.[4][22] The development of novel synthetic methodologies, such as the dearomative ring expansion of nitroarenes, is opening up new areas of chemical space for exploration.[17][18][19] As our understanding of the conformational behavior of the azepane ring and its influence on biological activity deepens, we can expect the rational design of even more potent and selective therapeutics. The inherent "drug-likeness" of the azepane scaffold, combined with its proven track record in approved medicines, ensures that it will remain a high-value motif for medicinal chemists for the foreseeable future.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 18. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Discovery and synthesis of novel azepane building blocks
An In-depth Technical Guide to the Discovery and Synthesis of Novel Azepane Building Blocks
Authored by: A Senior Application Scientist
Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous properties upon drug candidates is perpetual. Among these, saturated heterocycles are of paramount importance, and the seven-membered azepane ring has emerged as a privileged structure.[1][2] Its inherent three-dimensional character and conformational flexibility offer medicinal chemists a powerful tool to escape the flatland of aromatic systems and explore new chemical space. This guide provides an in-depth technical exploration of the discovery and synthesis of novel azepane building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic advantages of the azepane core, dissect key synthetic methodologies with an emphasis on the rationale behind experimental choices, and present detailed protocols for the construction of these valuable motifs.
The Strategic Value of the Azepane Scaffold in Drug Design
The azepane motif is present in numerous natural products and FDA-approved drugs, highlighting its therapeutic relevance.[1][3] Its utility spans a wide array of biological targets, including applications in anticancer, antidiabetic, and antiviral agents.[1] The unique conformational landscape of the azepane ring allows for the precise spatial arrangement of substituents, enabling enhanced binding affinity and selectivity for target proteins. This conformational diversity is often a decisive factor in the bioactivity of azepane-containing compounds.[4]
One of the most notable examples of a natural product containing an azepane core is Balanol, a fungal metabolite that acts as a potent protein kinase inhibitor.[1][4] In the realm of synthetic pharmaceuticals, drugs like Azelastine, a histamine antagonist, and Tolazamide, an oral blood glucose-lowering agent, feature the azepane substructure.[4] The prevalence of this scaffold in successful drugs underscores its importance as a key building block for pharmaceutical innovation.[5]
Core Synthetic Strategies for Assembling the Azepane Ring
The construction of the seven-membered azepane ring can be challenging due to unfavorable entropic factors. However, several robust synthetic strategies have been developed to access this important scaffold. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and azepanes are no exception. This powerful reaction typically employs ruthenium-based catalysts to cyclize a diene precursor. The resulting unsaturated azepine can then be readily reduced to the corresponding azepane. The versatility of RCM allows for the synthesis of a wide variety of substituted azepanes.
Beckmann Rearrangement
A classic yet effective method for azepane synthesis involves the Beckmann rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the azepane. This approach is particularly useful for accessing azepanes with substitution at the C2 position.
Reductive Amination
Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a direct and efficient method for constructing the azepane ring. The choice of reducing agent is critical for controlling the stereochemical outcome of the reaction.
Dearomative Ring Expansion of Nitroarenes
A recent and innovative strategy involves the photochemical dearomative ring expansion of nitroarenes.[2] This method transforms a six-membered aromatic ring into a seven-membered azepine system, which can be subsequently hydrogenated to the azepane.[2] This approach provides access to complex, polysubstituted azepanes from readily available starting materials.[2][6]
Caption: Major synthetic routes to the azepane core.
Enantioselective Synthesis of Substituted Azepanes
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective methods for the synthesis of substituted azepanes is of utmost importance. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and asymmetric lithiation-conjugate addition sequences.[7][8]
A notable approach involves the use of a (−)-sparteine-mediated asymmetric lithiation of an N-Boc-N-(p-methoxyphenyl)-allylamine, followed by conjugate addition to a β-aryl α,β-unsaturated ester.[7][8] This sequence allows for the highly diastereoselective and enantioselective synthesis of polysubstituted azepanes.[7][8]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of key azepane building blocks.
Protocol: Synthesis of a Dibenzo[b,f]azepine Derivative
This protocol is adapted from a method for synthesizing novel anticancer candidates.[9]
Step 1: Synthesis of 5H-dibenzo[b,f]azepine (2)
-
Suspend Carbamazepine (12 g) in water (600 ml).
-
Add NaOH (32 g, 20 mol equiv.).
-
Heat the mixture under reflux, monitoring the reaction by TLC.
-
Filter the hot reaction mixture to afford the product as an orange solid.
Step 2: Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide (3)
-
Suspend the product from Step 1 (9.5 g) in toluene (300 ml).
-
Add phosgene (50 ml, 12.5% w/v in toluene) and triethylamine (7.5 ml, 5 g).
-
Stir the mixture at room temperature for 24 hours.
-
Add excess hydrazine hydrate (100 ml) and stir for 1 hour.
-
Cool the mixture and filter to collect the product.
Step 3: Synthesis of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives (4a-g)
-
To a stirred solution of the product from Step 2 (0.75 g, 3 mmol) in chloroform, add the appropriate acid chloride (3 mmol) followed by triethylamine (0.3 g, 0.42 ml, 3 mmol).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Wash the reaction mixture with NaHCO3 (10%, 20 ml) and water.
-
Separate the organic layer, dry with Na2SO4, and evaporate under vacuum.
-
Purify the crude product by crystallization from ethanol.
Caption: Workflow for dibenzo[b,f]azepine synthesis.
Applications and Future Perspectives
The versatility of the azepane scaffold ensures its continued importance in drug discovery. Azepane-based compounds have shown promise in a wide range of therapeutic areas, including neuropharmacology, oncology, and metabolic diseases.[3][10][11] The development of novel synthetic methodologies, particularly those that are environmentally benign and allow for the efficient, stereoselective synthesis of highly functionalized azepanes, will be a key focus of future research.[12] As our ability to synthesize and manipulate this versatile scaffold improves, we can expect to see the emergence of a new generation of azepane-containing drugs with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Conformational Analysis of 1,4-Disubstituted Azepanes: An In-depth Technical Guide
Abstract
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its inherent flexibility presents both an opportunity and a challenge in drug design; the conformational landscape of the azepane ring dictates the spatial orientation of its substituents, which is a critical determinant of biological activity and pharmacological profile.[3] This guide provides an in-depth technical exploration of the conformational analysis of 1,4-disubstituted azepanes. We will dissect the fundamental principles governing the conformational preferences of this heterocyclic system and detail a multi-faceted approach for its characterization, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and analyze molecules incorporating the 1,4-disubstituted azepane motif.
Introduction: The Azepane Scaffold in Drug Discovery
The azepane motif is a cornerstone in the development of novel therapeutics, with over 20 FDA-approved drugs featuring this seven-membered nitrogen heterocycle.[1] Its prevalence stems from its ability to confer desirable physicochemical properties and to project substituents into three-dimensional space in a manner distinct from more common five- and six-membered rings.[3][4] The 1,4-substitution pattern is of particular interest as it allows for the modulation of properties at two distinct points on the ring: the nitrogen atom (position 1), which often engages in key interactions with biological targets or influences solubility and metabolic stability, and the carbon at position 4, which provides a vector for introducing pharmacophoric elements.
Understanding the conformational behavior of the azepane ring is not merely an academic exercise; it is fundamental to structure-activity relationship (SAR) studies.[1] The spatial arrangement of the N1 and C4 substituents, dictated by the ring's pucker, directly impacts how a molecule binds to its target receptor or enzyme. A comprehensive conformational analysis is therefore a prerequisite for rational drug design.
Fundamental Conformations of the Azepane Ring
Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring is significantly more flexible and can exist in multiple low-energy conformations. The primary conformers are typically members of the chair and boat/twist-boat families.[5]
-
Chair (C) Family: Characterized by a C₂ axis of symmetry, the chair conformer has four atoms in a plane.
-
Twist-Chair (TC) Family: A more stable, lower-energy variant of the chair, the twist-chair lacks a plane of symmetry and is chiral. For the parent azepane, high-level electronic structure calculations have identified the twist-chair conformation as the most stable.[5]
-
Boat (B) Family: Possessing a Cₛ plane of symmetry, the boat form often suffers from steric repulsion between "flagpole" substituents, analogous to the boat conformation of cyclohexane.[6]
-
Twist-Boat (TB) Family: A twisting of the boat conformation alleviates flagpole interactions and eclipsing strain, resulting in a more stable twist-boat conformer.[6] In many substituted systems, particularly those with bulky groups, the twist-boat can become the global energy minimum.[7]
The interconversion between these conformations is typically rapid at room temperature, with energy barriers that can be probed by variable-temperature NMR studies.[8] The following diagram illustrates the general relationship between these principal conformations.
Caption: Energy landscape of azepane conformational interconversion.
The Influence of 1,4-Disubstitution
The introduction of substituents at the N1 and C4 positions profoundly influences the conformational equilibrium. The analysis borrows principles from the study of 1,4-disubstituted cyclohexanes, where substituents can adopt either axial or equatorial positions.[8]
-
Cis Isomer: In a chair-like conformation, one substituent is in an axial-type position while the other is equatorial-type (a,e or e,a). Ring inversion leads to another a,e conformer of similar energy.
-
Trans Isomer: In a chair-like conformation, both substituents can be in equatorial-type positions (e,e) or both in axial-type positions (a,a). The diequatorial (e,e) conformer is almost always significantly lower in energy due to the avoidance of unfavorable 1,3-diaxial steric interactions.
However, due to the azepane ring's flexibility, the distinction between "axial" and "equatorial" is less rigid than in cyclohexane. Furthermore, the energetic penalty for adopting non-chair conformations is lower, meaning that twist-boat forms, where steric clashes can sometimes be better accommodated, are often highly populated or even the predominant species in solution.[7] This is particularly true for N,N-disubstituted 1,4-diazepanes, which serve as a close electronic and structural analog.[9]
The nature of the substituents is critical:
-
N1-Substituent: Bulky N-substituents can influence the barrier to nitrogen inversion and the overall ring conformation. N-acylation introduces a planar amide bond, which significantly alters the conformational landscape and can lead to atropisomerism (hindered rotation around the N-C(aryl) bond).[8]
-
C4-Substituent: The steric demand of the C4 substituent will strongly dictate its preference for an equatorial-like position in chair conformers or its orientation in twist-boat forms.
Methodologies for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the solution-state conformation and dynamics of 1,4-disubstituted azepanes.
The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle (θ) between the protons, as described by the Karplus equation.[10] This relationship is fundamental to deducing the relative orientation of protons on adjacent carbons.
-
Large Couplings (³J ≈ 7-12 Hz): Typically indicate a dihedral angle approaching 180°, characteristic of a trans-diaxial relationship between protons in a chair-like conformation.[11]
-
Small Couplings (³J ≈ 1-5 Hz): Suggest dihedral angles around 60° (gauche), which are found in axial-equatorial and equatorial-equatorial relationships.[11]
By analyzing the coupling patterns of the protons adjacent to the C4 substituent (i.e., H4 and its neighbors on C3 and C5), one can infer whether the substituent is in an axial-like or equatorial-like position. For instance, if the H4 proton exhibits two large coupling constants to its neighbors, it suggests an axial orientation for H4 and, consequently, an equatorial orientation for the C4 substituent.
The NOE is a through-space interaction that is observed between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.[1][12] NOESY (or ROESY for medium-sized molecules) experiments are indispensable for determining stereochemistry and conformation.
-
1,3-Diaxial Correlations: A key diagnostic tool is the observation of NOEs between protons in a 1,3-diaxial-like relationship. For example, an NOE between an axial proton at C2 and an axial proton at C4 would provide strong evidence for a chair or twist-chair conformation.
-
Cis/Trans Isomer Differentiation: NOESY can readily distinguish between cis and trans isomers by revealing the spatial proximity of the N1 and C4 substituents (or their attached protons).
Experimental Protocol: NMR-Based Conformational Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,4-disubstituted azepane in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆).
-
1D ¹H NMR Acquisition: Acquire a high-resolution 1D ¹H spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.
-
2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton through-bond connectivity and confirm assignments made from the 1D spectrum.
-
2D NOESY/ROESY Acquisition: Acquire a NOESY (for molecules with MW > ~1000 Da) or ROESY (for MW < ~1000 Da) spectrum with a mixing time appropriate for the molecule's size (e.g., 200-500 ms) to identify through-space correlations.
-
Data Analysis:
-
J-Coupling Analysis: Carefully measure the ³JHH values for the protons at C2, C3, C5, and C6, paying special attention to the protons geminal to the C4 substituent. Compare these values to those expected for chair and boat/twist-boat models.
-
NOE/ROE Analysis: Identify key cross-peaks. Look for correlations between the N1-substituent and protons on the azepane ring (e.g., H2, H7). Critically, search for correlations between protons at C2/C6 and the C4 substituent/H4 proton to establish their relative stereochemistry and spatial arrangement.
-
-
Structure Elucidation: Combine the J-coupling and NOE/ROE data to build a self-consistent 3D model of the dominant solution-state conformation.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[13] This offers a precise, static picture of bond lengths, bond angles, and torsion angles.
Causality Behind Experimental Choice: While NMR reveals the (often dynamic) average conformation in solution, X-ray crystallography provides a "snapshot" of a single, low-energy conformer trapped in the crystal lattice. Comparing the solid-state structure with the solution-state data is crucial.[14]
-
Conformational Agreement: If the crystal structure matches the conformation deduced from NMR, it provides strong validation for the proposed model.
-
Conformational Discrepancy: If the structures differ, it may indicate that crystal packing forces favor a conformation that is not the global minimum in solution, or that the molecule exists as a mixture of conformers in solution. This is a critical insight for drug design, as biological interactions occur in a solution-like environment.
Computational Modeling
In silico methods, particularly Density Functional Theory (DFT), are essential for exploring the entire conformational energy landscape and quantifying the relative stabilities of different conformers.[4]
Trustworthiness Through Self-Validation: Computational models are validated by their ability to reproduce experimental data. A robust computational protocol involves calculating NMR parameters (chemical shifts, coupling constants) for the computed low-energy conformers and comparing them with the experimental NMR data. A good match lends high confidence to the computational model.[12]
Protocol: DFT-Based Conformational Energy Calculation
-
Initial Conformer Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all potential low-energy chair, boat, and twist-boat conformers.
-
Geometry Optimization: Subject each identified conformer to full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or higher).[15] The use of a continuum solvent model (e.g., PCM) is recommended to better simulate solution-phase behavior.
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Energy Comparison: Compare the relative Gibbs free energies of all stable conformers to determine their predicted Boltzmann populations at a given temperature.
-
(Optional but Recommended) NMR Parameter Calculation: For the lowest energy conformers, perform a GIAO (Gauge-Independent Atomic Orbital) calculation to predict ¹H and ¹³C chemical shifts and coupling constants. Compare these predicted values with the experimental data for validation.
Caption: Integrated workflow for conformational analysis.
Case Study: N-Benzyl-4-hydroxyazepane
Let us consider a hypothetical analysis of cis- and trans-N-benzyl-4-hydroxyazepane to illustrate the application of these principles.
| Parameter | trans-Isomer (e,e Conformer) | cis-Isomer (a,e Conformer) | Rationale |
| Predicted Stability | More Stable | Less Stable | The trans-diequatorial conformer avoids 1,3-diaxial interactions present in the cis isomer. |
| H4 Coupling Pattern | Triplet of triplets (tt) or ddt | Broad multiplet | In the trans (e,e) form, H4 is axial, leading to large ax-ax couplings (~8-12 Hz) with H3ax and H5ax. In the cis (a,e) form, H4 is equatorial, resulting in smaller ax-eq and eq-eq couplings (~2-5 Hz). |
| Key NOE Correlation | H2ax ↔ H4ax | H2ax ↔ H3eq, H5eq | A strong NOE between axial protons at C2 and C4 is a hallmark of the trans-diequatorial isomer in a chair-like form. The cis isomer would show NOEs between the axial C2 proton and nearby equatorial protons. |
| Computational ΔG | 0.0 kcal/mol (Reference) | +1.5 to +2.5 kcal/mol | DFT calculations would quantify the energetic penalty of the axial hydroxyl group in the cis isomer. |
This integrated data provides a compelling and self-validating picture of the conformational preferences for each isomer, guiding further SAR studies and molecular design efforts.
Conclusion
The conformational analysis of 1,4-disubstituted azepanes is a critical component of modern drug discovery. Its flexible seven-membered ring presents a unique conformational landscape that must be navigated with a combination of high-resolution NMR spectroscopy, X-ray crystallography, and validated computational modeling. By understanding the interplay of steric and electronic effects of the N1 and C4 substituents, researchers can gain crucial insights into the three-dimensional structure that governs biological activity. The integrated, multi-technique workflow described in this guide provides a robust framework for elucidating these complex conformational equilibria, ultimately enabling the design of more potent and selective therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Coupled decomposition of four-dimensional NOESY spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Ester Hydrolysis Conditions for Methyl Azepane-4-carboxylate
An Application Guide for Researchers
Introduction: The Significance of the Azepane Scaffold
The azepane ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Azepane-4-carboxylic acid, in particular, serves as a crucial synthetic intermediate, providing a versatile attachment point for building molecular complexity in drug discovery programs.[5] Its synthesis most commonly proceeds via the hydrolysis of a more stable and easily handled ester precursor, methyl azepane-4-carboxylate.
The conversion of the methyl ester to the free carboxylic acid is a fundamental yet critical step that can significantly impact the yield, purity, and scalability of a synthetic route. The choice of hydrolysis conditions—be it basic, acidic, or enzymatic—depends on the overall molecular context, including the presence of other sensitive functional groups and desired process parameters.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective hydrolysis of methyl azepane-4-carboxylate. We will explore the mechanistic underpinnings of various protocols, offer detailed, field-proven methodologies, and present a comparative analysis to guide the rational selection of the optimal hydrolysis strategy.
Pillar 1: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed ester hydrolysis, commonly known as saponification, is the most frequently employed method for this transformation due to its high efficiency and irreversible nature.[6] The reaction proceeds through a nucleophilic acyl substitution, typically following the well-established BAC2 (Base-catalyzed, Acyl-cleavage, Bimolecular) mechanism.[7]
Mechanism of Saponification
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide as a leaving group. In the final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt.[6][8]
Caption: The BAC2 mechanism for ester saponification.
Protocol 1: Saponification with Lithium Hydroxide
Lithium hydroxide (LiOH) is often the base of choice for hydrolyzing methyl esters in complex molecules.[9][10] Its use in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water is a robust and widely applicable method.[9][11]
Materials:
-
Methyl azepane-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), ACS grade
-
Methanol (MeOH), ACS grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve methyl azepane-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. A typical concentration is 0.1–0.5 M.
-
Addition of Base: Add solid lithium hydroxide monohydrate (2.0–3.0 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–6 hours).
-
Quenching & Solvent Removal: Once complete, carefully concentrate the reaction mixture on a rotary evaporator to remove the organic solvents (THF and MeOH).
-
Acidification: Re-dissolve the aqueous residue in water and cool the solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the mixture to a pH of ~2-3. This protonates the carboxylate to form the free carboxylic acid.[12]
-
Extraction: Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3 x 50 mL). The choice of solvent may depend on the N-substituent of the azepane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude azepane-4-carboxylic acid.
-
Purification: The product can be further purified by crystallization or chromatography if necessary.
Pillar 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[6] While effective, it is an equilibrium-controlled process, which presents practical challenges compared to the irreversible nature of saponification.[6][13]
Mechanism of Acid-Catalyzed Hydrolysis
The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates methanol as the leaving group to yield the protonated carboxylic acid. A final deprotonation step regenerates the acid catalyst and provides the final product.[13][14][15]
Caption: Workflow for acid-catalyzed ester hydrolysis.
Protocol 2: Hydrolysis with Aqueous HCl
To drive the equilibrium towards the products, Le Châtelier's principle is leveraged by using a large excess of water.[6]
Materials:
-
Methyl azepane-4-carboxylate
-
Concentrated Hydrochloric acid (HCl, ~12 M) or Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Organic extraction solvent (e.g., EtOAc)
Procedure:
-
Reaction Setup: To a solution of methyl azepane-4-carboxylate in a suitable solvent (or neat, if liquid), add a large excess of aqueous acid (e.g., 6 M HCl).
-
Heating: Heat the reaction mixture to reflux (typically 80–100 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Due to the equilibrium nature, reaction times can be prolonged (12–24 hours).
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a base like saturated NaHCO₃ solution or 1 M NaOH until the pH is neutral.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Further purification is often required.
Pillar 3: Enzymatic Hydrolysis
For substrates containing sensitive functional groups (e.g., other esters, acid-labile protecting groups), enzymatic hydrolysis offers unparalleled mildness and selectivity.[16] Lipases and esterases are highly efficient biocatalysts that operate under physiological conditions (neutral pH, room temperature).[17][18][19]
Principles of Enzymatic Hydrolysis
Lipases catalyze hydrolysis via a mechanism involving a catalytic triad of amino acids (typically Serine, Histidine, and Aspartate/Glutamate) in the enzyme's active site.[20] The serine hydroxyl group acts as the nucleophile, forming a covalent acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.
Caption: General workflow for enzymatic ester hydrolysis.
Protocol 3: Lipase-Catalyzed Hydrolysis
Lipases such as Candida antarctica Lipase B (CAL-B) or esterases from Bacillus subtilis are excellent candidates for the hydrolysis of simple methyl esters.[16]
Materials:
-
Methyl azepane-4-carboxylate
-
Immobilized or free Lipase (e.g., CAL-B)
-
Phosphate buffer solution (e.g., 0.1 M, pH 7.2)
-
Organic co-solvent if needed (e.g., tert-butanol, acetone)
-
Acid for work-up (e.g., 1 M HCl)
Procedure:
-
Reaction Setup: Suspend methyl azepane-4-carboxylate in phosphate buffer (pH ~7-8). If solubility is poor, a minimal amount of a water-miscible organic co-solvent can be added.
-
Enzyme Addition: Add the lipase (typically 1-10% by weight of the substrate) to the suspension.
-
Incubation: Stir the mixture at a controlled temperature, usually between 25–40 °C.
-
Reaction Monitoring: Monitor the reaction by taking aliquots and analyzing via HPLC or LC-MS. The pH may drop as the carboxylic acid is formed; a pH-stat can be used to maintain constant pH by adding a dilute base.
-
Enzyme Removal: Once the reaction is complete, remove the enzyme. If using an immobilized enzyme, it can be simply filtered off and potentially reused. If using a free enzyme, it can be removed by centrifugation or filtration after precipitation.[12]
-
Product Isolation: Acidify the aqueous filtrate to pH 2-3 with 1 M HCl and extract the product with an organic solvent as described in Protocol 1.
Comparative Summary of Hydrolysis Conditions
The selection of an appropriate hydrolysis method is a critical decision in process development. The table below summarizes the key features of each approach.
| Feature | Base-Catalyzed (Saponification) | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Reagents | LiOH, NaOH, KOH | HCl, H₂SO₄ | Lipases, Esterases |
| Mechanism | BAC2 (Irreversible) | AAC2 (Reversible Equilibrium) | Enzyme active site catalysis |
| Typical Conditions | 0–25 °C, 2–6 hours | Reflux (80–100 °C), 12–24 hours | 25–40 °C, pH 7-8, 4–48 hours |
| Key Advantages | Fast, high-yielding, irreversible, cost-effective.[6] | Uses simple, inexpensive reagents. | Extremely mild, highly selective, environmentally friendly.[16][21] |
| Key Disadvantages | Not suitable for base-labile substrates.[10] | Harsh conditions, reversible, often slow.[6] | Higher reagent cost, may require optimization. |
| Work-up Complexity | Moderate (acidification, extraction).[12] | Moderate (neutralization, extraction). | Moderate (enzyme removal, acidification, extraction).[12] |
Conclusion
The hydrolysis of methyl azepane-4-carboxylate to its corresponding carboxylic acid can be achieved effectively through basic, acidic, or enzymatic methods. For routine synthesis where functional group compatibility is not a concern, saponification with lithium hydroxide offers the most reliable, rapid, and irreversible pathway to the desired product. Acid-catalyzed hydrolysis remains a viable, albeit less efficient, alternative. For substrates bearing sensitive functionalities or in the context of green chemistry initiatives, enzymatic hydrolysis provides an exceptionally mild and selective option that is increasingly valuable in modern drug development. The protocols and comparative data provided herein serve as a robust starting point for researchers to select and optimize the ideal conditions for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. | Semantic Scholar [semanticscholar.org]
- 3. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Bases - Wordpress [reagents.acsgcipr.org]
- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Azepane-Containing Peptidomimetics using 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
Abstract
Seven-membered heterocyclic scaffolds, particularly azepanes, are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and their ability to confer unique conformational constraints.[1] This document provides a detailed guide for incorporating the bifunctional building block, 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate, into peptide sequences using solid-phase synthesis (SPS) techniques. We present field-proven protocols for the initial preparation of the building block, its subsequent coupling onto a solid support, and the overall workflow for synthesizing azepane-containing peptidomimetics. The methodologies are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to efficiently generate novel molecular entities for screening and lead optimization.
Introduction: The Rationale for Azepane Scaffolds in Drug Discovery
The azepane ring system is a privileged scaffold in modern drug discovery, with over 20 FDA-approved drugs featuring this seven-membered heterocycle.[1] Its structural complexity and conformational flexibility, distinct from more common five- and six-membered rings like pyrrolidines and piperidines, allow for the exploration of novel chemical space.[2] Incorporating azepane-based amino acid surrogates into peptides can induce specific secondary structures, enhance metabolic stability by masking protease-sensitive amide bonds, and improve receptor binding affinity and selectivity.
Solid-phase peptide synthesis (SPPS) offers a highly efficient and automatable platform for the iterative construction of peptide chains.[3][4] By anchoring the growing chain to an insoluble resin, excess reagents and byproducts can be easily removed by simple filtration and washing steps, streamlining the purification process.[3] The building block at the center of this guide, this compound, is strategically designed for SPPS. It features an acid-labile tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a methyl ester at the C4 position, allowing for orthogonal chemical manipulations.
This guide details the necessary steps to leverage this building block in a standard Boc/Bzl SPPS strategy. The core workflow involves saponification of the methyl ester to furnish a free carboxylic acid for resin coupling, followed by the iterative cycle of Boc deprotection and subsequent amino acid coupling to elongate the peptide chain.
The Core Building Block: Structure and Functionality
This compound is a diester derivative of azepane. Its structure is optimized for controlled, sequential reactions in solid-phase synthesis.
Caption: Structure of the azepane building block with key functional groups.
The Boc group provides temporary protection for the secondary amine within the azepane ring. It is stable under the basic or nucleophilic conditions often used in peptide synthesis but can be cleanly removed with moderate acid, such as trifluoroacetic acid (TFA), to reveal the amine for subsequent coupling reactions.[5] The methyl ester at the C4 position serves as a latent carboxylic acid, which is essential for forming the initial amide bond with the resin-bound amine or the N-terminus of a growing peptide chain.
Experimental Protocols
Protocol 1: Saponification of Methyl Ester to Prepare for SPPS
Causality: The first critical step is the hydrolysis (saponification) of the methyl ester at the C4 position. Solid-phase synthesis requires a free carboxylic acid to be activated and coupled to the free amine of the resin-bound starting material.[6] This protocol converts the inert methyl ester into the reactive carboxylate.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Saponification: Add lithium hydroxide (1.5 eq) to the solution. Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching and Acidification: Carefully add 1 M HCl to the reaction mixture until the pH is approximately 3-4. This protonates the carboxylate to form the free carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the product, N-Boc-azepane-4-carboxylic acid, which can be used in the next step without further purification if purity is >95%.
Self-Validation: The success of this step can be confirmed by LC-MS, observing the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the hydrolyzed product (M-14). ¹H NMR will also show the disappearance of the methyl ester singlet at ~3.7 ppm.
Protocol 2: Solid-Phase Synthesis of an Azepane-Containing Peptide
This protocol outlines the incorporation of the prepared N-Boc-azepane-4-carboxylic acid into a peptide sequence on a solid support, followed by chain elongation. This example uses a Rink Amide resin, which yields a C-terminal amide upon final cleavage.
Workflow Overview:
Caption: General workflow for incorporating the azepane moiety via SPPS.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin (e.g., 100-200 mesh, 1% DVB) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel. Drain the DMF.[7]
-
Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 times). The presence of a free amine can be confirmed with a qualitative ninhydrin test.
-
-
Azepane Moiety Coupling:
-
Activation: In a separate flask, dissolve the N-Boc-azepane-4-carboxylic acid (from Protocol 1, 3 eq) and a coupling agent like HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated azepane solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Causality: Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack from the resin's free amine to form a stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize salts and maintain an optimal pH for the reaction.
-
Drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
-
Boc Deprotection:
-
Wash the resin with DCM (3 times).
-
Add a solution of 30-50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 30 minutes at room temperature.[5]
-
Drain the TFA solution and wash the resin with DCM (5 times).
-
-
Neutralization and Next Coupling:
-
Neutralize the newly formed trifluoroacetate salt by washing the resin with 10% DIPEA in DMF (3 times).
-
Wash again with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the coupling of the next amino acid (e.g., an Fmoc-protected amino acid) using standard coupling procedures (similar to Step 3).
-
-
Cleavage from Resin and Final Deprotection:
-
After the final amino acid has been coupled and its N-terminal protecting group removed (if desired), wash the resin thoroughly with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) to the resin.
-
Causality: TFA cleaves the peptide from the acid-sensitive Rink Amide linker and simultaneously removes any remaining acid-labile side-chain protecting groups. Scavengers like water and triisopropylsilane are crucial to trap reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution to separate it from the resin beads. Wash the resin with fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the solid, decant the ether, and dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.
-
Data and Troubleshooting
Table 1: Summary of Key Reaction Parameters
| Step | Reagents | Equivalents (to resin capacity) | Typical Reaction Time | Monitoring/Validation |
| Azepane Coupling | N-Boc-azepane-4-COOH, HATU, DIPEA | 3 / 2.9 / 6 | 2-4 hours | Negative Ninhydrin Test |
| Boc Deprotection | 30-50% TFA in DCM | N/A | 30 minutes | N/A |
| Final Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | N/A | 2-3 hours | LC-MS of crude product |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Azepane Coupling | 1. Insufficient activation time. 2. Steric hindrance. 3. Low quality coupling reagents. | 1. Ensure pre-activation for at least 5 mins. 2. Double couple (repeat the coupling step). 3. Use fresh, high-purity reagents. |
| Incomplete Boc Deprotection | 1. Insufficient TFA concentration or time. 2. Water contamination in DCM. | 1. Increase TFA concentration to 50% or extend reaction time to 45 mins. 2. Use anhydrous DCM for the deprotection step. |
| Low Yield After Cleavage | 1. Incomplete coupling at any step. 2. Premature cleavage of peptide from resin. 3. Inefficient precipitation. | 1. Monitor each coupling step with a ninhydrin test. 2. Ensure no strong acids are used inadvertently during synthesis. 3. Use a larger volume of cold ether; ensure ether is sufficiently cold (-20°C). |
| Extra Peaks in Final LC-MS | 1. Deletion sequences from incomplete coupling. 2. Side reactions during cleavage due to insufficient scavengers. | 1. Optimize coupling conditions (time, equivalents). 2. Ensure proper scavenger cocktail is used, especially for sensitive amino acids. |
Conclusion
This compound is a versatile and valuable building block for introducing conformationally constrained seven-membered rings into peptides and other molecules via solid-phase synthesis. The protocols outlined in this guide provide a robust framework for its successful application. By following a logical sequence of methyl ester saponification, controlled coupling to a solid support, and standard SPPS cycles, researchers can efficiently synthesize novel azepane-containing compounds. This capability is instrumental in advancing drug discovery programs by enabling the systematic exploration of structure-activity relationships in this important class of molecules.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. bachem.com [bachem.com]
- 4. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Stereoselective Synthesis of Chiral Azepane Derivatives from Acyclic Precursors
Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery
The azepane scaffold, a seven-membered saturated heterocycle, is a privileged structural motif in a multitude of biologically active natural products and pharmaceutical agents.[1] Its inherent three-dimensional architecture provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[2] Chiral azepane derivatives, in particular, have garnered significant attention in medicinal chemistry due to their presence in compounds with a wide range of therapeutic activities, including anticancer, antiviral, and antidiabetic properties.[1] Prominent examples include the fungal metabolite balanol, a potent protein kinase C inhibitor, and various synthetic compounds that serve as dopamine receptor antagonists or monoamine transporter inhibitors.[1][2]
The stereoselective synthesis of these complex molecules, especially from readily available acyclic precursors, presents a formidable challenge to synthetic organic chemists. The entropic penalty associated with the formation of a seven-membered ring, coupled with the need for precise control over one or more stereocenters, necessitates the development of robust and efficient synthetic strategies. This application note provides a comprehensive overview of modern, field-proven methodologies for the stereoselective construction of chiral azepane derivatives from acyclic starting materials, with a focus on the underlying principles of stereocontrol and practical experimental protocols.
Key Synthetic Strategies for Stereoselective Azepane Formation
The construction of the chiral azepane ring from acyclic precursors can be broadly categorized into several key strategies. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.
Ring-Closing Metathesis (RCM): A Powerful Tool for Cyclization
Ring-closing metathesis (RCM) has emerged as a highly versatile and powerful method for the synthesis of a wide variety of cyclic compounds, including azepanes.[3][4] This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular cyclization of a diene precursor.[3] The key to achieving high stereoselectivity often lies in the stereoselective synthesis of the acyclic diene precursor, where the stereocenters are installed prior to the cyclization event.
A general workflow for the RCM-based synthesis of chiral azepanes is depicted below:
Figure 1: General workflow for the synthesis of chiral azepanes via Ring-Closing Metathesis (RCM).
The success of the RCM approach is highly dependent on the choice of catalyst and reaction conditions. Second-generation Grubbs' catalysts are often employed for their high activity and functional group tolerance.[5] The stereochemical outcome of the subsequent reduction of the resulting unsaturated azepene is also a critical step in controlling the final stereochemistry of the azepane ring.
Table 1: Representative Examples of RCM in Chiral Azepane Synthesis
| Starting Material | Key Steps | Catalyst | Stereoselectivity (final product) | Reference |
| D-Xylose derivative | Wadsworth-Emmons olefination, allylamine addition, RCM | Grubbs' II catalyst | High diastereoselectivity | [6] |
| α-Allyl-β-oxoesters | Olefin cross-metathesis with acrylonitrile, Pd-catalyzed dihydrogenation | Hoveyda-Grubbs II catalyst | 97-98% ee | [7][8] |
| D-Arabinose derivative | N-allyl-aminohexenitol formation, RCM | Not specified | High diastereoselectivity | [6] |
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions, such as nucleophilic substitution or reductive amination, provide a direct and atom-economical route to chiral azepanes. The stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor.
A common approach involves the cyclization of an amino alcohol or an amino halide. The key challenge in these reactions is to control the regioselectivity and avoid competing side reactions.
Figure 2: General strategies for intramolecular cyclization to form chiral azepanes.
A particularly elegant strategy involves the double reductive amination of sugar-derived dialdehydes, which allows for the stereoselective synthesis of polyhydroxylated azepanes.[9] However, controlling the stereoselectivity of the newly formed C-N bonds can be challenging and may require careful optimization of reaction conditions.[9]
One of the primary concerns during base-mediated intramolecular cyclizations is the risk of racemization, especially when a stereocenter is located alpha to a carbonyl group or another acidifying functionality.[10] Strategies to mitigate racemization include the use of milder, sterically hindered bases, lower reaction temperatures, and appropriate protecting group strategies.[10]
Organocatalytic Asymmetric Synthesis
The use of small organic molecules as catalysts for asymmetric reactions has revolutionized synthetic chemistry.[11] Organocatalysis offers a powerful platform for the enantioselective construction of chiral azepane skeletons from achiral or racemic acyclic precursors.[12][13]
One notable example is the organocatalytic enantioselective preparation of fused azepines bearing multiple stereogenic elements.[12][13] These reactions often proceed with excellent diastereoselectivity and enantioselectivity, providing access to complex molecular architectures in a single step.[12]
Figure 3: Generalized pathway for organocatalytic asymmetric synthesis of chiral azepanes.
The success of organocatalytic methods hinges on the design of the catalyst, which creates a chiral environment to direct the stereochemical outcome of the reaction. These methods are often characterized by their operational simplicity and mild reaction conditions.
Experimental Protocols
The following protocols are provided as representative examples of the synthetic strategies discussed above. Researchers should adapt these procedures to their specific substrates and optimize conditions as necessary.
Protocol 1: Synthesis of a Chiral Azepane Precursor via Ring-Closing Metathesis (RCM)
Objective: To synthesize an unsaturated azepene via RCM of a diene precursor derived from a chiral amino alcohol.
Materials:
-
N-protected chiral amino diene
-
Grubbs' second-generation catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation of the Diene Precursor: The acyclic diene precursor is synthesized from a suitable chiral starting material, such as an amino acid or a chiral alcohol, through standard organic transformations. The terminal alkene moieties are introduced in a stereocontrolled fashion if necessary.
-
RCM Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the N-protected chiral amino diene in anhydrous, degassed DCM to a concentration of 0.01 M.
-
Catalyst Addition: Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux (or maintain at room temperature, depending on the substrate) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired unsaturated azepene.
-
Characterization: Characterize the product by NMR spectroscopy, mass spectrometry, and optical rotation to confirm its structure and purity.
Protocol 2: Stereoselective Intramolecular Reductive Amination
Objective: To synthesize a polyhydroxylated chiral azepane from a sugar-derived dialdehyde.
Materials:
-
Sugar-derived dialdehyde
-
Ammonium acetate or a primary amine
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol or another suitable protic solvent
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the sugar-derived dialdehyde in methanol.
-
Amine Addition: Add ammonium acetate or the desired primary amine to the solution and stir at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the careful addition of acetic acid until the evolution of gas ceases.
-
Purification: Concentrate the reaction mixture and purify the crude product by ion-exchange chromatography or flash column chromatography to isolate the chiral polyhydroxylated azepane.
-
Characterization: Characterize the final product by NMR, mass spectrometry, and polarimetry to determine its structure and stereochemical purity.
Troubleshooting and Optimization
The synthesis of seven-membered rings can be challenging, and optimization is often required to achieve high yields and stereoselectivities.
-
Low RCM yields: If the RCM reaction is sluggish or gives low yields, consider increasing the catalyst loading, using a more active catalyst (e.g., third-generation Grubbs' catalysts), or performing the reaction at higher dilution to favor intramolecular cyclization.
-
Racemization during cyclization: As previously mentioned, base-mediated cyclizations can lead to a loss of enantiomeric excess.[10] To address this, screen different bases (e.g., weaker or sterically hindered bases like DIPEA or 2,6-lutidine), lower the reaction temperature, and consider using protecting groups that reduce the acidity of the alpha-proton.[10]
-
Poor stereoselectivity in reductive amination: The stereochemical outcome of reductive amination can be influenced by the reducing agent, solvent, and temperature. Screening different reducing agents (e.g., NaBH(OAc)₃) and optimizing the reaction conditions may improve the diastereoselectivity.
Conclusion
The stereoselective synthesis of chiral azepane derivatives from acyclic precursors is a vibrant and evolving field of research. The methodologies outlined in this application note, including ring-closing metathesis, intramolecular cyclization, and organocatalytic strategies, provide powerful tools for accessing these valuable heterocyclic scaffolds. A thorough understanding of the underlying principles of stereocontrol, careful optimization of reaction conditions, and a strategic approach to precursor design are paramount to achieving success in the synthesis of these complex and medicinally important molecules.
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 9. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
- 12. Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Strategies for the Selective Functionalization of the C4 Position of N-Boc Azepane
Abstract
The azepane scaffold is a privileged seven-membered nitrogen heterocycle prevalent in numerous biologically active molecules and pharmaceuticals.[1][2][3] Functionalization of the azepane ring is crucial for modulating the physicochemical and pharmacological properties of these compounds, with the C4 position being a key site for introducing molecular diversity.[3] However, the conformational flexibility and the presence of multiple chemically similar methylene groups present a significant challenge for regioselective synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and effective strategies for the functionalization of the C4 position of N-Boc protected azepane, focusing on the versatile chemistry of N-Boc-4-azepanone.
Introduction: The Significance of C4-Functionalized Azepanes
The azepane ring system is a core component of various natural products, such as the protein kinase inhibitor (-)-balanol, and approved drugs like the antidiabetic Tolazamide.[3] The ability to introduce substituents at specific positions on the azepane ring is critical for effective drug design, as it allows for the fine-tuning of properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. The C4 position, being remote from the nitrogen atom, offers a unique vector for structural modification without directly impacting the basicity or coordination properties of the amine.
This guide focuses on the most reliable and widely applicable strategy for C4 functionalization, which proceeds through the key intermediate, N-Boc-4-azepanone . This approach leverages the reactivity of the carbonyl group to enable a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions via enolate chemistry.
The N-Boc-4-Azepanone Platform: A Gateway to C4 Functionalization
The most practical route to C4-substituted N-Boc azepanes begins with the corresponding ketone, N-Boc-4-azepanone. The ketone provides a powerful chemical handle, allowing for deprotonation of the adjacent α-carbon (the C3 or C5 position) to form a nucleophilic enolate. This enolate can then react with a wide range of electrophiles to install new functional groups.
Principle of Enolate Formation and Reactivity
The protons on the carbons alpha to a carbonyl group (α-protons) are significantly more acidic (pKa ≈ 19-20) than typical alkane protons.[4] This increased acidity is due to the inductive effect of the carbonyl group and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate.[5][6] The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom, making it a soft, ambident nucleophile that typically reacts with carbon electrophiles at the α-carbon.[7]
The choice of base and reaction conditions is critical for efficient enolate formation while avoiding side reactions. Strong, non-nucleophilic bases are preferred to ensure complete and rapid deprotonation.[7] Lithium diisopropylamide (LDA) is an exemplary choice for this purpose.
Figure 1: Formation of the lithium enolate from N-Boc-4-azepanone using LDA.
Protocol 1: C4-Alkylation via Lithium Enolate
This protocol describes the synthesis of a C4-alkylated N-Boc azepane through the formation of a lithium enolate followed by quenching with an alkyl halide electrophile. This method is highly versatile for creating new C-C bonds.
Workflow Overview
Figure 2: Experimental workflow for the C4-alkylation of N-Boc azepane.
Materials
-
N-Boc-4-azepanone
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Preparation:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Maintain the reaction under a positive pressure of inert gas throughout the procedure.
-
-
LDA Formation (In situ):
-
To the reaction flask, add anhydrous THF (approx. 0.2 M final concentration of ketone) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while monitoring the internal temperature to keep it below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
Causality Note: Preparing LDA in situ ensures a fresh, highly reactive base. The slight excess of amine and base ensures complete deprotonation of the ketone.
-
-
Enolate Formation:
-
Dissolve N-Boc-4-azepanone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour. A color change to yellow or orange is often observed, indicating enolate formation.
-
Causality Note: Maintaining a low temperature is crucial to prevent side reactions, such as aldol condensation or decomposition.[5]
-
-
Alkylation (Electrophile Quench):
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: A slight excess of the electrophile ensures complete consumption of the valuable enolate intermediate. Slow warming allows the Sₙ2 reaction to proceed to completion.[5]
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure C4-substituted N-Boc azepane.
-
Data Summary
The following table provides representative examples of the C4-alkylation reaction, demonstrating its scope.
| Entry | Electrophile (E-X) | Product Structure | Typical Yield |
| 1 | Iodomethane (CH₃I) | 4-methyl-N-Boc-azepane | 85-95% |
| 2 | Benzyl bromide (BnBr) | 4-benzyl-N-Boc-azepane | 80-90% |
| 3 | Allyl bromide | 4-allyl-N-Boc-azepane | 75-85% |
| 4 | Ethyl bromoacetate | 4-(ethoxycarbonyl)methyl-N-Boc-azepane | 65-75% |
Alternative Strategies and Future Outlook
While the enolate chemistry of N-Boc-4-azepanone is the most established method, direct C-H functionalization represents a more atom-economical and modern approach.[8] Strategies involving transition-metal-catalyzed C(sp³)-H activation are emerging for other saturated heterocycles and hold promise for future applications to the azepane system.[9][10] These methods could potentially bypass the need for a pre-installed ketone functional group, allowing for the direct conversion of N-Boc azepane to its C4-functionalized derivatives. However, achieving high regioselectivity at the C4 position over the C2, C3, and other positions remains a significant challenge that is the subject of ongoing research.
Conclusion
The functionalization of the C4 position of N-Boc azepane is a critical operation for the synthesis of novel chemical entities in drug discovery. The protocols and principles outlined in this application note, centered on the robust enolate chemistry of N-Boc-4-azepanone, provide a reliable and versatile platform for accessing a wide range of C4-substituted azepanes. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and adapt these methods for their specific synthetic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 10. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Routes to a Privileged Scaffold: Application Notes and Protocols for Azepane Ring Formation
Abstract: The seven-membered azepane ring is a crucial structural motif in medicinal chemistry and natural product synthesis, yet its construction presents significant synthetic challenges due to unfavorable entropic and enthalpic factors. This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic methods for the efficient synthesis of azepane derivatives. We delve into the mechanistic underpinnings and provide field-tested, step-by-step protocols for key transformations, including Gold-Catalyzed [5+2] Annulation, Rhodium-Catalyzed Cyclopropanation/Aza-Cope Rearrangement, Palladium-Catalyzed Double N-Arylation, Ring-Closing Metathesis, and a Photochemical [5+2] Cycloaddition. Each section is designed to offer actionable insights and robust starting points for methods development in the synthesis of this important heterocyclic scaffold.
Introduction: The Enduring Challenge and Allure of the Azepane Ring
The azepane scaffold, a saturated seven-membered nitrogen-containing heterocycle, is a recurring feature in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its non-planar, conformationally flexible nature provides a unique three-dimensional framework that can effectively probe biological space, leading to compounds with a wide array of therapeutic properties, including antipsychotic, antidepressant, and anticancer activities.[3]
Despite its prevalence and importance, the synthesis of the azepane ring from linear precursors is a non-trivial task. The formation of medium-sized rings, such as the seven-membered azepane, is often kinetically and thermodynamically disfavored compared to the formation of smaller five- or six-membered rings.[1] This has spurred the development of innovative catalytic strategies that can overcome these inherent barriers, offering efficient and selective access to functionalized azepane cores. This document serves as a practical guide to some of the most powerful catalytic methods developed to date.
Section 1: Gold-Catalyzed [5+2] Annulation for Azepan-4-one Synthesis
Gold catalysis has emerged as a powerful tool for orchestrating complex cyclization cascades. One particularly elegant application is the synthesis of azepan-4-ones through a two-step [5+2] annulation strategy. This method involves the initial generation of a gold carbene intermediate from an N-alkynyl amine N-oxide, which then undergoes a surprising and selective formal 1,7-C(sp³)–H insertion to forge the seven-membered ring.[4][5]
Mechanistic Rationale
The reaction sequence begins with the oxidation of an N-alkynyl amine to its corresponding N-oxide. In the presence of a gold(I) catalyst, the alkyne moiety is activated, leading to an intramolecular oxidation that generates a key gold carbene intermediate. This highly reactive species then preferentially undergoes a challenging 1,7-C–H insertion over the more sterically favored 1,5- or 1,6-insertion pathways, leading directly to the bicyclic azepan-4-one core. The regioselectivity of the C-H insertion is highly sensitive to steric factors, providing a handle for controlling the reaction outcome with unsymmetrical amines.[5][6]
Experimental Protocol: General Procedure for the Two-Step Synthesis of Azepan-4-ones
This protocol is adapted from the supplementary information provided by Cui, Ye, and Zhang (2010).[4]
Step 1: N-Alkylation of Secondary Amines
-
To a solution of the secondary amine (1.0 equiv) in acetonitrile (MeCN, 0.2 M), add potassium carbonate (K₂CO₃, 3.0 equiv) and pent-4-yn-1-yl tosylate (2.0 equiv).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude N-alkynyl amine is typically used in the next step without further purification.
Step 2: One-Pot Oxidation and Gold-Catalyzed [5+2] Annulation
-
Caution: m-CPBA is a potentially explosive oxidizing agent. Handle with appropriate care.
-
Dissolve the crude N-alkynyl amine (1.0 equiv) in dichloromethane (DCM, 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.1 equiv) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the gold(I) catalyst, such as (2-biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate ((2-biphenyl)Cy₂PAuNTf₂), (5 mol%) in one portion.
-
Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typical eluents: ethyl acetate/hexanes mixture) to afford the desired azepan-4-one.
Data Summary
| Entry | Secondary Amine | Yield (%) | d.r. | Reference |
| 1 | Dibenzylamine | 75 | - | [6] |
| 2 | Pyrrolidine | 81 | - | [6] |
| 3 | Azepane | 78 | - | [6] |
| 4 | N-Methylbenzylamine | 82 | - | [6] |
| 5 | 2-Methylpiperidine | 74 | 3.3:1 | [6] |
| 6 | 4-Methylpiperidine | 72 | >10:1 | [6] |
Table 1: Representative yields for the Gold-Catalyzed [5+2] Annulation. Yields are for the two-step sequence.
Section 2: Rhodium-Catalyzed Sequential Cyclopropanation/1-Aza-Cope Rearrangement
Rhodium(II) catalysts are exceptionally proficient at generating α-imino carbenoids from 1-sulfonyl-1,2,3-triazoles. This reactivity can be harnessed in a powerful cascade reaction to construct fused dihydroazepine derivatives from readily available dienyltriazoles.[7]
Mechanistic Rationale
The reaction is initiated by the Rh(II)-catalyzed extrusion of dinitrogen from the 1-sulfonyl-1,2,3-triazole, which generates a reactive α-imino rhodium carbenoid. This intermediate then undergoes an intramolecular cyclopropanation with a tethered alkene to form a transient, high-energy 1-imino-2-vinylcyclopropane. This strained intermediate rapidly undergoes a thermal[1][1]-sigmatropic (1-aza-Cope) rearrangement to furnish the thermodynamically more stable fused dihydroazepine ring system. The overall transformation is highly diastereoselective, with the stereochemistry of the cyclopropanation directly translating to the final product.[7]
Experimental Protocol: General Procedure for Fused Dihydroazepine Synthesis
This protocol is a general representation based on the work of Schultz, Lindsay, and Sarpong (2014).[7]
-
To a flame-dried Schlenk flask under an argon atmosphere, add the dienyl-1-sulfonyl-1,2,3-triazole substrate (1.0 equiv) and the desired solvent (e.g., 1,2-dichloroethane (DCE) or toluene, 0.05 M).
-
Add the rhodium(II) catalyst, typically rhodium(II) acetate dimer (Rh₂(OAc)₄, 1-2 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours). The extrusion of nitrogen gas can be observed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the fused dihydroazepine product.
Data Summary
| Entry | Diene Tether | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | -(CH₂)₃- | DCE | 80 | 85 | [7] |
| 2 | -(CH₂)₄- | Toluene | 110 | 91 | [7] |
| 3 | -O(CH₂)₂- | DCE | 80 | 75 | [7] |
| 4 | -NTs(CH₂)₂- | DCE | 80 | 88 | [7] |
| 5 | Cyclohexenyl | Toluene | 110 | 78 | [7] |
Table 2: Representative yields for the Rh(II)-catalyzed synthesis of fused dihydroazepines.
Section 3: Palladium-Catalyzed Double N-Arylation
Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. A powerful strategy for constructing dibenzo[b,f]azepine-type cores involves a double N-arylation reaction, where a primary amine is coupled with a 2,2'-dihalobiphenyl or a related stilbene precursor in a single pot.[8][9]
Mechanistic Rationale
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species undergoes oxidative addition into one of the aryl-halide bonds of the substrate. The resulting Pd(II) complex then coordinates with the primary amine. Deprotonation by a base, followed by reductive elimination, forms the first C-N bond and regenerates a Pd(0) species, which can then engage in a second, intramolecular C-N bond formation to close the seven-membered ring. The choice of phosphine ligand is critical for achieving high efficiency and preventing side reactions. Bulky, electron-rich biarylphosphine ligands like JohnPhos are often optimal.[8][9]
Experimental Protocol: General Procedure for Pyridobenzazepine Synthesis
This protocol is adapted from the procedure described by Božinović et al. (2013).[8]
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., JohnPhos, 10 mol%), and sodium tert-butoxide (NaOtBu, 2.8 equiv).
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add anhydrous toluene (to achieve a substrate concentration of ~0.1 M).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the dihalostilbene substrate (1.0 equiv) and the primary amine (3.0 equiv).
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can range from 24 to 48 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azepine derivative.
Data Summary
| Entry | Amine | Time (h) | Yield (%) | Reference |
| 1 | Dimethylamine | 48 | 81 | [9] |
| 2 | Morpholine | 24 | 61 | [9] |
| 3 | Cyclohexylamine | 48 | 79 | [9] |
| 4 | Benzylamine | 24 | 61 | [9] |
Table 3: Representative yields for the Pd-catalyzed double amination of (Z)-3-(2-bromo-1-(2-chloropyridin-4-yl)vinyl)-4-chloropyridine.
Section 4: Ring-Closing Metathesis (RCM) for Azepane Synthesis
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including medium-sized rings. This method relies on the use of well-defined ruthenium or molybdenum alkylidene catalysts to form a new double bond within a molecule by joining two existing terminal alkenes, with the extrusion of a small volatile alkene like ethylene.[6] Subsequent hydrogenation of the resulting unsaturated azepine yields the saturated azepane core.
Mechanistic Rationale
The RCM reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, as described by the Chauvin mechanism. The catalyst, a metal alkylidene, reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the original alkylidene and form a new metal alkylidene attached to the substrate. An intramolecular [2+2] cycloaddition with the second alkene moiety then forms another metallacyclobutane. Finally, a retro-[2+2] cycloaddition releases the cyclic alkene product and regenerates a metal alkylidene, which can re-enter the catalytic cycle. The reaction is driven to completion by the removal of the volatile byproduct (e.g., ethylene gas).
Experimental Protocol: General Procedure for RCM
This is a generalized protocol; optimal conditions (catalyst choice, solvent, concentration, temperature) are highly substrate-dependent.
-
Degassing: The solvent (typically DCM or toluene) must be rigorously degassed by sparging with argon for at least 30 minutes to remove oxygen, which can deactivate the catalyst.
-
Dissolve the diene precursor (1.0 equiv) in the degassed solvent to the desired concentration (often dilute, e.g., 0.005-0.05 M, to favor intramolecular cyclization over intermolecular oligomerization).
-
Add the RCM catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) to the solution under an argon atmosphere.
-
Heat the reaction mixture to reflux (for DCM, ~40 °C; for toluene, ~110 °C) or stir at room temperature, depending on the catalyst and substrate reactivity.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and add a quenching agent, such as ethyl vinyl ether or a phosphine scavenger, to deactivate the catalyst. Stir for 30 minutes.
-
Concentrate the mixture and purify by flash column chromatography on silica gel to isolate the cyclic olefin.
Protocol for Subsequent Hydrogenation
-
Dissolve the unsaturated azepine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C, ~10 mol% by weight).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the saturated azepane, which can be further purified by chromatography or crystallization if necessary.
Section 5: Photochemical [5+2] Cycloaddition for Azepin-4-one Synthesis
Photochemistry offers unique pathways for ring expansion reactions that are not accessible under thermal conditions. A notable example is the formal [5+2] cycloaddition to form azepin-4-ones from N-vinylpyrrolidinones, which proceeds via a photochemical Fries-like rearrangement.
Mechanistic Rationale
The synthesis is a two-step process. First, a simple condensation between pyrrolidinone and an aldehyde yields the N-vinylpyrrolidinone precursor. Upon irradiation with UV light (typically 254 nm), the key photochemical rearrangement occurs. The proposed mechanism involves a Norrish Type-I (α-cleavage) of the amide bond to generate a biradical intermediate. This biradical can then recombine in a different manner, with the acyl radical adding to the β-carbon of the enamine moiety. Subsequent tautomerization of the resulting imine yields the final, stable azepin-4-one product.
Experimental Protocol: Two-Step Synthesis of Azepin-4-ones
This protocol is based on the procedure reported by Thullen, Rubush, and Rovis (2017).
Step 1: Synthesis of N-vinylpyrrolidinones
-
Combine the aldehyde (1.0 equiv), 2-pyrrolidinone (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%) in toluene (~0.5 M).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux.
-
Monitor the reaction for water formation and by TLC.
-
Once complete, cool the reaction, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the N-vinylpyrrolidinone.
Step 2: Photochemical [5+2] Cycloaddition
-
Safety: UV radiation is harmful. The photochemical reactor must be properly shielded to prevent exposure. Use appropriate UV-protective eyewear.
-
Prepare a dilute solution of the N-vinylpyrrolidinone (1.0 equiv) in a suitable solvent (THF is often effective) in a quartz reaction vessel. A concentration of ~0.02 M is recommended to disfavor polymerization.
-
Degas the solution by sparging with argon for 20-30 minutes.
-
Irradiate the solution in a photochemical reactor equipped with a 254 nm UV lamp.
-
Monitor the reaction by TLC or ¹H NMR analysis of aliquots. Reaction times can be long (24-48 hours).
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the azepin-4-one product.
Data Summary
| Entry | Aldehyde Used (RCHO) | Yield of Azepinone (%) | Reference |
| 1 | Phenylacetaldehyde | 92 | |
| 2 | Cyclohexanecarboxaldehyde | 72 | |
| 3 | 3-Phenylpropanal | 81 | |
| 4 | 4-Methoxy-phenylacetaldehyde | 74 |
Table 4: Representative yields for the photochemical [5+2] cycloaddition step.
Conclusion
The catalytic formation of the azepane ring has evolved significantly, moving from classical, often harsh methods to elegant and efficient catalytic solutions. The strategies outlined in this guide—leveraging the unique reactivity of gold, rhodium, and palladium catalysts, the power of olefin metathesis, and the novel pathways opened by photochemistry—provide a robust toolkit for the modern synthetic chemist. Each method offers distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol. By understanding the underlying mechanisms and following these detailed protocols, researchers can more effectively tackle the synthesis of complex molecules containing the valuable azepane motif, accelerating discovery in both academic and industrial drug development programs.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Skeletal Editing Strategies Driven by Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate for High-Throughput Library Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The seven-membered azepane ring is a valuable scaffold in medicinal chemistry, present in numerous bioactive molecules and approved pharmaceuticals.[1][2][3] Its conformational flexibility allows for thorough exploration of chemical space, a desirable trait in drug design.[2] This application note provides a detailed guide to the strategic derivatization of 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate, a versatile building block designed for combinatorial chemistry. The orthogonal nature of the tert-butyloxycarbonyl (Boc) and methyl ester protecting groups allows for sequential and site-selective modifications at the N1 and C4 positions, respectively. We present field-proven protocols for ester hydrolysis, parallel amide coupling, Boc deprotection, and subsequent N-alkylation via reductive amination to generate diverse libraries of novel azepane derivatives.
Introduction: The Azepane Scaffold and the Power of Orthogonal Protection
The synthesis of functionalized nitrogen heterocycles is a cornerstone of drug discovery. While five- and six-membered rings like pyrrolidines and piperidines are prevalent in screening libraries, the seven-membered azepane remains underrepresented, signifying a significant opportunity to explore untapped chemical space.[1][4] The starting material, this compound, is an ideal scaffold for library synthesis due to its dual, orthogonally protected functional groups.
The N-Boc group is stable under basic conditions but labile to acid, while the C4-methyl ester is readily hydrolyzed under basic conditions.[][6] This differential reactivity enables a robust, two-dimensional diversification strategy:
-
C4-Position Derivatization: Selective hydrolysis of the methyl ester yields a carboxylic acid, which can be coupled with a library of amines.
-
N1-Position Derivatization: Subsequent removal of the Boc group under acidic conditions reveals a secondary amine, which can be functionalized, for example, by coupling with a library of aldehydes or ketones.
This strategic approach allows for the systematic generation of a large matrix of compounds from a single, advanced scaffold.
Overall Synthetic Workflow
The overall strategy involves a four-step sequence to create a diverse library. This workflow is designed for efficiency and amenability to high-throughput parallel synthesis formats.
Caption: Overall workflow for library synthesis.
Part 1: Derivatization at the C4 Position
Step 1: Selective Hydrolysis of the Methyl Ester
Causality: The first step is to unmask a reactive handle at the C4 position. Saponification using a mild base like lithium hydroxide (LiOH) is highly effective for this transformation. The mechanism involves nucleophilic attack of the hydroxide ion on the ester carbonyl. The N-Boc group, being a carbamate, is significantly less electrophilic due to the delocalization of the nitrogen lone pair into the carbonyl, rendering it stable under these conditions.[6] This selectivity is crucial for the entire strategy.
Protocol 1: Selective Ester Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water to a final concentration of 0.2 M.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by LC-MS to confirm the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-Boc-azepane-4-carboxylic acid as a white solid or viscous oil. The product is often of sufficient purity for the next step without further purification.
-
| Parameter | Condition |
| Reagent | Lithium Hydroxide (LiOH·H₂O) |
| Equivalents | 1.5 - 2.0 |
| Solvent | THF / Water (3:1) |
| Temperature | Room Temperature |
| Time | 4-8 hours |
Table 1: Typical conditions for selective methyl ester hydrolysis.
Step 2: Parallel Amide Library Synthesis
Causality: Amide bond formation is one of the most utilized reactions in medicinal chemistry.[7] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, coupling reagents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[8][9] Uronium/aminium salts like HATU are highly effective as they rapidly form an activated ester intermediate, leading to high yields and minimal side reactions, even with sterically hindered substrates.[8][10][11] This step is ideal for parallel synthesis formats to rapidly generate a diverse library.[12][13]
Protocol 2: Parallel Amide Coupling in 96-Well Plates
-
Stock Solutions:
-
Prepare a 0.2 M stock solution of 1-Boc-azepane-4-carboxylic acid in anhydrous dimethylformamide (DMF).
-
Prepare a 0.5 M stock solution of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.
-
Prepare a 1.0 M stock solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Prepare a plate of 0.2 M stock solutions of a diverse amine library in anhydrous DMF.
-
-
Reagent Dispensing (automated or manual):
-
To each well of a 96-well reaction block, add the 1-Boc-azepane-4-carboxylic acid stock solution (1.0 eq).
-
Add the HATU stock solution (1.1 eq).
-
Add the DIPEA stock solution (2.5 eq).
-
Allow the mixture to pre-activate for 15 minutes at room temperature.
-
Add the amine stock solution (1.2 eq) to each corresponding well.
-
-
Reaction: Seal the plate and shake at room temperature for 4-16 hours.
-
Work-up and Purification:
| Coupling Reagent | Activator Class | Base | Key Advantages |
| HATU | Uronium Salt | DIPEA, TEA | Fast, efficient, low racemization |
| EDC/HOBt | Carbodiimide | None required | Water-soluble byproducts, good for bioconjugation |
| PyBOP | Phosphonium Salt | DIPEA, TEA | Good for sterically hindered couplings |
Table 2: Common amide coupling reagents for library synthesis.[8]
Part 2: Derivatization at the N1 Position
Step 3: Selective Deprotection of the Boc Group
Causality: The Boc group is designed to be removed under acidic conditions.[16] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the amine to form a resonance-stabilized tert-butyl cation and carbamic acid, which decomposes to CO₂.[17] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous solvent cleave the Boc group efficiently and selectively, leaving the newly formed C4-amide bond intact.
Protocol 3: Boc Deprotection
-
Dissolution: Dissolve the C4-amide derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (10-20 eq, typically a 20-50% v/v solution in DCM) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution or a polymer-supported base).
-
Extract the free amine product into an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine, which can be used directly in the next step.
-
-
Note on Scavengers: If the substrate contains electron-rich aromatic rings or other nucleophilic groups, the intermediate tert-butyl cation can cause unwanted alkylation. Adding a scavenger like triethylsilane (TES) or anisole (1-5 eq) can trap the cation and prevent side reactions.[]
Step 4: N-Alkylation via Parallel Reductive Amination
Causality: Reductive amination is a robust method for forming C-N bonds and is a cornerstone of library synthesis.[18][19] The reaction proceeds via the formation of an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine.[20] Mild hydride reagents like sodium triacetoxyborohydride (STAB) are ideal because they are selective for the iminium ion over the starting carbonyl, allowing for a one-pot procedure with high yields.[18]
Caption: Mechanism of reductive amination.
Protocol 4: Parallel Reductive Amination
-
Stock Solutions:
-
Prepare a 0.2 M stock solution of the deprotected secondary amine library in 1,2-dichloroethane (DCE).
-
Prepare a plate of 0.3 M stock solutions of a diverse aldehyde or ketone library in DCE.
-
-
Reagent Dispensing:
-
To each well of a 96-well reaction block, add the secondary amine stock solution (1.0 eq).
-
Add the corresponding aldehyde or ketone stock solution (1.2 eq).
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) as a solid or a freshly prepared slurry in DCE.
-
-
Reaction: Seal the plate and shake at room temperature for 12-24 hours.
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product using a phase-separation cartridge or liquid-liquid extraction with DCM.
-
The final compounds can be purified by high-throughput preparative HPLC-MS.
-
Conclusion
The strategic use of this compound provides an efficient and robust platform for the synthesis of diverse chemical libraries. The orthogonal protecting groups enable selective, stepwise derivatization at two distinct points on the azepane scaffold. The protocols outlined in this application note are optimized for high-throughput synthesis and can be readily adapted for automated platforms, empowering medicinal chemists to rapidly generate novel and structurally complex molecules for drug discovery programs. The quality and purity of the final library should be confirmed using appropriate analytical methods like LC-MS and NMR.[21][22][23]
References
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. reddit.com [reddit.com]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. citedrive.com [citedrive.com]
- 14. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. Reductive amination - Wikipedia [en.wikipedia.org]
- 21. Analysis and Purification Methods in Combinatorial Chemistry [cincinnatistate.ecampus.com]
- 22. content.e-bookshelf.de [content.e-bookshelf.de]
- 23. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Azepane Ring-Closing Metathesis
Welcome to the Technical Support Center for Azepane Ring-Closing Metathesis (RCM). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of seven-membered azepane rings, a crucial scaffold in medicinal chemistry.[1][2][3][4] Here, we move beyond standard protocols to address the specific challenges encountered in forming these conformationally complex rings.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable protocols.
Q1: My RCM reaction is sluggish or stalls completely. What are the primary causes and how can I resolve this?
A1: A stalled or slow reaction is one of the most common issues in azepane RCM. The causes can be multifaceted, ranging from catalyst inhibition to substrate-specific issues.
Primary Causative Factors:
-
Catalyst Inhibition by the Amine: The nitrogen atom in the azepane precursor is a Lewis base and can coordinate to the ruthenium center of the catalyst, leading to deactivation.[5][6] This is particularly problematic for substrates with high electron density on the nitrogen.[6]
-
Steric Hindrance: Bulky substituents on the diene precursor or near the reacting double bonds can sterically hinder the approach of the catalyst, slowing down the reaction.
-
Inadequate Catalyst Activity: The chosen catalyst may not have sufficient activity to overcome the energetic barrier of the reaction, especially for more challenging substrates.
-
Impurities in Solvent or Substrate: Trace impurities, such as those from previous synthetic steps (e.g., residual morpholine in toluene), can act as catalyst poisons.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled RCM reactions.
Experimental Protocol: Catalyst Screening for a Stalled Reaction
-
Setup: Prepare four identical small-scale reactions (e.g., 0.1 mmol of diene substrate) in parallel under an inert atmosphere.
-
Catalysts: To each reaction, add a different catalyst (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II, Zhan 1B) at a consistent loading (e.g., 2 mol%).[8]
-
Conditions: Use a standard solvent (e.g., degassed toluene) at a moderate temperature (e.g., 80 °C).
-
Monitoring: Monitor the reactions by TLC or GC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Analysis: Compare the conversion rates to identify the most effective catalyst for your specific substrate.
Q2: I'm observing significant oligomerization/polymerization instead of the desired seven-membered ring. How can I promote intramolecular cyclization?
A2: The competition between intramolecular ring-closing and intermolecular oligomerization is a fundamental challenge in RCM, especially for medium-sized rings like azepanes.[9]
Key Principles:
-
Concentration: The rate of the intramolecular reaction is independent of substrate concentration, while the intermolecular reaction is dependent on it. Therefore, lower concentrations favor cyclization.
-
"Pseudo-Dilution": This effect can be achieved by the slow addition of the substrate and/or catalyst to the reaction mixture, keeping the instantaneous concentration of the reactive species low.[10][11]
-
Temperature: Higher temperatures can favor the entropically more favorable cyclization over polymerization.[9]
Strategies to Favor Cyclization:
| Strategy | Mechanism | Recommended Parameters |
| High Dilution | Reduces the probability of intermolecular reactions. | 0.001 M to 0.05 M concentration.[7][9] |
| Slow Addition | Maintains a low instantaneous concentration of the diene. | Use a syringe pump to add the substrate and catalyst over several hours (e.g., 6-12 hours).[8][12] |
| Elevated Temperature | Shifts the equilibrium towards the cyclic product. | Toluene (80-110 °C) is often a good choice.[1] |
Experimental Protocol: High Dilution with Slow Addition
-
Preparation: In a three-neck flask equipped with a reflux condenser and an inert gas inlet, add the bulk of the anhydrous, degassed solvent (e.g., toluene to make up 90% of the final volume). Heat the solvent to the desired temperature (e.g., 100 °C).
-
Substrate Solution: In a separate flask, dissolve the diene precursor in the remaining 5% of the solvent.
-
Catalyst Solution: In another flask, dissolve the chosen RCM catalyst (e.g., 1-2 mol%) in the final 5% of the solvent.[7]
-
Slow Addition: Using two separate syringe pumps, add the substrate and catalyst solutions to the refluxing solvent over a prolonged period (e.g., 6 hours).[8]
-
Reaction: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-6 hours, monitoring for completion.
-
Quenching: Cool the reaction and quench with a few drops of ethyl vinyl ether to deactivate the catalyst.[1][7]
Q3: My reaction produces a mixture of E/Z isomers of the azepane ring, and in some cases, I observe double bond migration. How can I control the stereochemistry and prevent isomerization?
A3: Alkene isomerization is a common side reaction in RCM, often catalyzed by ruthenium hydride species that form from catalyst degradation, especially at elevated temperatures.[7][13] The E/Z selectivity is influenced by the catalyst, solvent, and substrate structure.
Controlling Isomerization:
-
Additives: Certain additives can suppress the formation of ruthenium hydrides.
-
Catalyst Choice: Hoveyda-Grubbs type catalysts are generally less prone to causing isomerization.[1]
-
Temperature Control: Lowering the reaction temperature can reduce the rate of catalyst degradation and subsequent isomerization.[13]
Improving E/Z Selectivity:
The stereochemical outcome is often difficult to predict but can be influenced by:
-
Catalyst: Certain catalysts are designed for Z-selectivity.
-
Solvent: The choice of solvent can influence the E/Z ratio. For example, in some cases, CH₂Cl₂ has been shown to favor the Z-isomer more than toluene.[12]
Experimental Protocol: Suppressing Isomerization
-
Setup: Dissolve the diene precursor in anhydrous, degassed toluene (0.005 M) under an inert atmosphere.
-
Additive: Add a stoichiometric amount of an additive like 1,4-benzoquinone or a catalytic amount of acetic acid.
-
Catalyst: Add the Hoveyda-Grubbs II catalyst (1-5 mol%).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction.
-
Analysis: Analyze the product mixture by ¹H NMR to determine the E/Z ratio and the presence of any isomerized byproducts.
II. Frequently Asked Questions (FAQs)
Q4: Which Grubbs catalyst is generally the best starting point for azepane RCM?
A4: For initial screening, the Hoveyda-Grubbs II catalyst is often a robust choice. It offers a good balance of high activity and stability, and it is generally less prone to causing alkene isomerization compared to the second-generation Grubbs catalyst.[1][15] For sterically hindered substrates, more specialized catalysts may be required.[14][15]
Q5: What is the role of the nitrogen-protecting group, and which one should I choose?
A5: The nitrogen-protecting group is critical. It modulates the nucleophilicity and basicity of the nitrogen atom, preventing it from coordinating to and deactivating the ruthenium catalyst.[5]
-
Electron-withdrawing groups are highly recommended.
-
Steric bulk on the protecting group can also influence the conformational preference of the diene precursor, potentially favoring cyclization.
Q6: How can I effectively remove the ruthenium catalyst from my final product?
A6: Complete removal of ruthenium residues is crucial, especially for pharmaceutical applications.[17]
Effective Purification Strategies:
| Method | Description |
| Silica Gel Chromatography with Additives | Doping the silica gel with a scavenger like triphenylphosphine or using a solvent system containing a mild acid can help chelate and retain the ruthenium species on the column. |
| Activated Carbon Treatment | Stirring the crude product solution with activated carbon can adsorb a significant amount of the metal catalyst. |
| Specialized Scavengers | Commercially available scavengers, such as those with thiol or phosphine functionalities, can be added to the reaction mixture post-completion to bind the ruthenium, which is then removed by filtration. |
| Water-Soluble Phosphines | Using water-soluble phosphines like tris(hydroxymethyl)phosphine can help sequester the ruthenium, which can then be removed with an aqueous wash.[7] |
Q7: Should I be concerned about the ethylene byproduct?
A7: Yes, the management of ethylene, a gaseous byproduct of RCM with terminal alkenes, is important.[18][19] Its presence can influence the reaction equilibrium.[14]
-
Driving the Equilibrium: Since RCM is often a reversible process, removing ethylene as it is formed can drive the reaction to completion.[9][14][18] This can be achieved by:
-
Catalyst Stability: In some cases, ethylene can react with the catalyst to form unstable methylidene complexes, which can lead to catalyst decomposition.[18][19][20] Therefore, its removal is generally beneficial for catalyst lifetime.[14]
Caption: Role of ethylene removal in driving RCM equilibrium.
III. References
-
Hoveyda, A. H., & Marx, V. M. (2020). Impact of Ethylene on Efficiency and Stereocontrol in Olefin Metathesis: When to Add It, When to Remove It, and When to Avoid It. PubMed.
-
Hoveyda, A. H., & Marx, V. M. (2020). Impact of Ethylene on Efficiency and Stereocontrol in Olefin Metathesis: When to Add It, When to Remove It, and When to Avoid It. ResearchGate.
-
Umicore. (n.d.). Metathesis Catalysts - Precious Metals Chemistry. Umicore.
-
Fogg, D. E., & Gunn, M. E. (2020). Ethylene-Triggered Formation of Ruthenium Alkylidene from Decomposed Catalyst. ACS Catalysis.
-
Fogg, D. E., & Lummiss, J. A. M. (n.d.). Equilibrium Ring-Closing Metathesis. ResearchGate.
-
Adluri, B., et al. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
-
Fogg, D. E., & Lummiss, J. A. M. (n.d.). Amine‐Mediated Degradation in Olefin Metathesis Reactions that Employ the Second‐Generation Grubbs Catalyst. ResearchGate.
-
BenchChem. (2025). Azepane Ring Synthesis: A Technical Support Troubleshooting Guide. BenchChem.
-
Hoye, T. R., & Zhao, H. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure.
-
Fogg, D. E., & Lummiss, J. A. M. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications.
-
Fogg, D. E., & Lummiss, J. A. M. (2020). Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: Examining the Stability of State-of-the-Art Ruthenium Carbene Catalysts to Attack by Amines. ACS Catalysis.
-
Fogg, D. E., & Lummiss, J. A. M. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. PMC - NIH.
-
Trost, B. M. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis.
-
Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia.
-
BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine. BenchChem.
-
Grubbs, R. H. (n.d.). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters.
-
Various Authors. (n.d.). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi.
-
Various Authors. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews - ACS Publications.
-
Sigma-Aldrich. (n.d.). Olefin Metathesis Application Guide. Sigma-Aldrich.
-
Various Authors. (n.d.). Formation of seven-membered rings by RCM of vinyl bromides. ResearchGate.
-
Various Authors. (n.d.). Macrocyclization vs. oligomerization. Direct comparison of CyClick... ResearchGate.
-
Hoveyda, A. H., & Marx, V. M. (2006). Advanced fine-tuning of grubbs/hoveyda olefin metathesis catalysts: a further step toward an optimum balance between antinomic properties. PubMed.
-
Various Authors. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH.
-
Various Authors. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
-
Various Authors. (n.d.). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry (RSC Publishing).
-
Various Authors. (2019). Ring Closing Metathesis (RCM) Approach to the Synthesis of Conduramine B-2, Ent-Conduramine F-2, Aminocyclopentitol and Trihydroxyazepane. PubMed.
-
Various Authors. (2011). Contemporary strategies for peptide macrocyclization.
-
Various Authors. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH.
-
Various Authors. (n.d.). Seven-Membered Rings. SciSpace.
-
Various Authors. (n.d.). Reactivity of Grubbs' Catalysts with Urea- and Amide-Substituted Olefins. Metathesis and Isomerization. ResearchGate.
-
Various Authors. (n.d.). Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes. ResearchGate.
-
Various Authors. (n.d.). Purification of Olefin Metathesis Reaction Products via Straightf. Longdom Publishing.
-
Various Authors. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
-
Various Authors. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
-
Various Authors. (n.d.). Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines. ResearchGate.
-
Various Authors. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. React App [pmc.umicore.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. Impact of Ethylene on Efficiency and Stereocontrol in Olefin Metathesis: When to Add It, When to Remove It, and When to Avoid It - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Boc Removal from Nitrogen Heterocycles
Welcome to the technical support center dedicated to addressing the challenges associated with the deprotection of Boc-protected nitrogen heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected side reactions during this common yet sometimes problematic synthetic step. Here, we delve into the causality behind these issues and provide field-proven, actionable solutions.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific, frequently encountered problems during the acidic removal of the tert-butyloxycarbonyl (Boc) group.
Question 1: After treating my Boc-protected indole with trifluoroacetic acid (TFA), my reaction mixture turned dark, and I isolated a complex mixture of products instead of my desired deprotected indole. What happened?
Answer:
This is a classic case of acid-catalyzed polymerization or degradation of the indole ring, a common issue owing to the high electron-rich nature of the indole nucleus.
Why It Happens (The Mechanism): The indole ring is highly susceptible to electrophilic attack, especially under strong acidic conditions required for Boc removal. The mechanism involves the protonation of the indole ring, which can lead to dimerization, trimerization, or polymerization. The intermediate tert-butyl cation generated during Boc cleavage can also act as an electrophile and alkylate the electron-rich indole ring, leading to undesired byproducts.
How to Fix It (The Protocol): The key is to trap the electrophilic intermediates, primarily the tert-butyl cation, before they can react with the sensitive indole nucleus. This is achieved by using "cation scavengers."
Recommended Protocol: Boc Deprotection of Indoles with Cation Scavengers
-
Reaction Setup: Dissolve the Boc-protected indole in a suitable solvent like dichloromethane (DCM).
-
Scavenger Addition: Add a cation scavenger to the solution. Common and effective scavengers include:
-
Triethylsilane (TES) (5-10 equivalents)
-
Thioanisole (5-10 equivalents)
-
A mixture of anisole and thioanisole
-
-
Acid Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 1-2 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash chromatography or crystallization.
Data Summary: Common Cation Scavengers
| Scavenger | Equivalents | Typical Conditions | Notes |
| Triethylsilane (TES) | 5-10 | TFA/DCM, 0 °C to RT | Highly effective; reduces the tert-butyl cation to isobutane. |
| Thioanisole | 5-10 | TFA/DCM, 0 °C to RT | Acts as a mild reducing agent and traps carbocations. |
| Anisole | 5-10 | TFA/DCM, 0 °C to RT | Traps carbocations via Friedel-Crafts alkylation. |
| 1,2-Ethanedithiol (EDT) | 2-5 | TFA/DCM, 0 °C to RT | Particularly useful for sulfur-containing heterocycles. |
Question 2: I am trying to remove the Boc group from a protected pyrrolidine that also contains a benzyl ester. When I use TFA, I lose both the Boc group and the benzyl ester. How can I selectively deprotect the nitrogen?
Answer:
This is a problem of non-orthogonal protecting groups under strongly acidic conditions. Both the Boc group and the benzyl ester are labile to strong acids like TFA. To achieve selectivity, you need to use milder acidic conditions that will cleave the Boc group but leave the benzyl ester intact.
Why It Happens (The Logic): Protecting group orthogonality is a core principle in multi-step synthesis. It means that one protecting group can be removed in the presence of another. The Boc group is designed to be removed under acidic conditions. However, benzyl esters are also susceptible to acid-catalyzed hydrolysis, although they typically require stronger conditions or longer reaction times than Boc groups. High concentrations of TFA are often sufficient to cleave both.
How to Fix It (The Protocol): The solution is to use a carefully controlled amount of a weaker acid or a milder acidic system.
Recommended Protocol: Selective Boc Deprotection in the Presence of a Benzyl Ester
-
Reagent Choice: Use a milder acid such as 4M HCl in 1,4-dioxane or 10% H2SO4 in dioxane.
-
Reaction Setup: Dissolve the protected compound in a minimal amount of 1,4-dioxane.
-
Acid Addition: Add the acidic solution dropwise at 0 °C.
-
Monitoring: This is critical. Monitor the reaction very closely using TLC or LC-MS. You are looking for the disappearance of the starting material and the appearance of the mono-deprotected product.
-
Quenching: As soon as the starting material is consumed, immediately quench the reaction by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is neutral or slightly basic.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify as needed.
Visualizing the Orthogonality Challenge
Caption: Selective vs. non-selective deprotection pathways.
Frequently Asked Questions (FAQs)
Q1: Can I use heat to speed up a slow Boc deprotection reaction? A: It is generally not recommended to heat reactions during acidic Boc removal, especially with sensitive heterocyclic substrates. Heating can increase the rate of side reactions, such as racemization, epimerization, or degradation of the heterocycle itself. It is better to increase the concentration of the acid or allow the reaction to proceed for a longer time at a lower temperature.
Q2: My deprotected amine is forming a salt with the acid (e.g., trifluoroacetate salt). How do I get the free amine? A: This is the expected outcome. To obtain the free amine, you need to perform an aqueous basic workup. After removing the acid under reduced pressure, dissolve the residue in an organic solvent and wash it with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. Then, wash with brine, dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), and concentrate to yield the free amine.
Q3: Are there any non-acidic methods for Boc removal? A: Yes, while less common, thermal and TMSI (trimethylsilyl iodide) mediated methods exist.
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling point solvent like toluene or xylene, can cause thermolytic cleavage of the Boc group. However, this often requires high temperatures ( >100 °C) which many complex molecules cannot tolerate.
-
TMSI-mediated Deprotection: Trimethylsilyl iodide in a solvent like acetonitrile or dichloromethane can cleave Boc groups under neutral conditions. This method is fast and efficient but TMSI is moisture-sensitive and can be expensive.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Boc deprotection.
Technical Support Center: Purification Strategies for Polar Azepane Derivatives
Welcome to the technical support center for the purification of polar azepane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these often-recalcitrant compounds. Azepane derivatives are crucial N-heterocyclic scaffolds in many bioactive molecules and pharmaceuticals.[1][2][3] Their inherent polarity and basicity, however, frequently lead to purification roadblocks.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The strategies outlined here are grounded in fundamental chromatographic principles and validated by field experience to ensure scientific integrity and practical applicability.
Purification Strategy Decision Workflow
Before diving into specific issues, it's beneficial to have a logical workflow for selecting an appropriate purification strategy. The following diagram outlines a decision-making process based on the properties of your crude sample.
Caption: Decision workflow for selecting a purification method for polar azepane derivatives.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of polar azepane derivatives.
Issue 1: Severe Peak Tailing and/or No Elution in Normal-Phase Flash Chromatography
Q: I'm using a standard silica gel column with a hexane/ethyl acetate or dichloromethane/methanol gradient, but my polar azepane derivative is either streaking badly or not eluting at all. What's happening and how can I fix it?
A: This is a classic issue when purifying basic compounds like azepanes on standard silica gel.[4][5]
-
The Cause (Expertise & Experience): Standard silica gel has a surface covered with silanol groups (Si-OH), which are acidic (Brønsted acids).[4] The basic nitrogen atom of your azepane derivative undergoes a strong acid-base interaction with these silanols. This strong, often irreversible, binding leads to poor peak shape (tailing), and in severe cases, complete retention on the column, resulting in yield loss and potential compound degradation.[4][6]
-
Solutions (Trustworthiness):
-
Use an Amine-Functionalized Stationary Phase: This is often the most effective solution. Columns packed with aminopropyl-modified silica gel have a slightly basic surface.[5][7] This basic surface repels the basic azepane derivative, preventing strong interactions with the underlying silica and leading to symmetrical peaks and improved recovery.[5]
-
Deactivate the Silica Gel with a Basic Modifier: If an amine-functionalized column is not available, you can "neutralize" the acidic silanols on a standard silica column by adding a small amount of a competing amine to your mobile phase.[4][5]
-
How: Add 0.5-2% triethylamine (TEA) or a similar volatile base (like ammonium hydroxide in methanol) to your eluent.[5][6][8]
-
Causality: The TEA, being a small and strong base, will preferentially interact with the acidic silanols, effectively masking them from your compound of interest. This allows your azepane derivative to elute based on its polarity without the strong ionic binding.
-
Drawback: The modifier will be present in your collected fractions and must be removed, which can sometimes be challenging.[5]
-
-
Switch to a Less Acidic Stationary Phase: Basic or neutral alumina can be a viable alternative to silica gel for the purification of basic compounds.[6]
-
Issue 2: Compound Elutes in the Void Volume in Reversed-Phase Chromatography
Q: My azepane derivative is too polar for normal-phase, so I tried reversed-phase (C18 column), but it doesn't retain and elutes immediately. How can I get retention?
A: This is a common problem for highly polar compounds in reversed-phase chromatography (RP-HPLC), where retention is based on hydrophobic interactions.[9][10][11] Your polar azepane derivative has little affinity for the non-polar C18 stationary phase and is swept through the column with the polar mobile phase.
-
The Cause (Expertise & Experience): Reversed-phase chromatography separates compounds based on their hydrophobicity.[12] Polar compounds are poorly retained because they are more soluble in the polar mobile phase (typically water/acetonitrile or water/methanol) than the non-polar stationary phase.[11]
-
Solutions (Trustworthiness):
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[13][14][15]
-
How it Works: HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[15][16] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[17] Gradient elution in HILIC is the reverse of RP-HPLC; you start with high organic content and increase the aqueous content to elute the compounds.[13]
-
Benefit: This technique provides excellent retention for compounds that are too polar for reversed-phase.[15]
-
-
Use a Polar-Embedded or Polar-Endcapped RP Column: Several modern reversed-phase columns are designed to be stable in highly aqueous mobile phases and have modified surfaces (e.g., embedded polar groups) that offer alternative selectivity and enhanced retention for polar analytes.[18][19]
-
Adjust Mobile Phase pH: Since azepanes are basic, their charge state is pH-dependent. At low pH (e.g., using 0.1% formic or acetic acid), the azepane will be protonated (cationic). While this might not dramatically increase hydrophobic retention, it can be a prerequisite for other strategies like mixed-mode chromatography. At high pH, the azepane will be in its neutral, more hydrophobic free-base form, which can increase retention on C18 columns.[9] However, this requires a pH-stable column.[9]
-
Issue 3: My Sample Contains Both Polar and Non-Polar Impurities
Q: My crude product is a complex mixture containing my polar azepane derivative along with both more polar and less polar impurities. Is there a single chromatographic technique that can handle this?
A: This is a challenging separation that often requires a more advanced chromatographic approach than standard normal- or reversed-phase.
-
The Cause (Expertise & Experience): The wide range of polarities in your sample makes it difficult to find a single set of conditions where all components are adequately retained and separated.
-
Solution (Trustworthiness):
-
Utilize Mixed-Mode Chromatography: This is an ideal solution for separating mixtures of compounds with diverse polarities and charge states.[10][20]
-
How it Works: Mixed-mode stationary phases combine two or more retention mechanisms, most commonly reversed-phase (hydrophobic) and ion-exchange (electrostatic) interactions, in a single column.[9][21] This allows for the simultaneous separation of polar, non-polar, and ionizable compounds.[21]
-
Benefit: You gain an extra dimension of selectivity. By adjusting mobile phase parameters like pH, ionic strength (buffer concentration), and organic solvent content, you can fine-tune the retention of different components.[10] For a cationic azepane derivative (at low pH), a mixed-mode column with cation-exchange properties will provide strong retention via electrostatic interactions, while non-polar impurities are retained by hydrophobic interactions.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: Is crystallization a good option for purifying polar azepane derivatives?
A1: Absolutely. Crystallization can be a highly effective and scalable purification method, especially for final polishing to obtain high-purity material.[22] Given that polar azepanes are basic, you have two main options:
-
Crystallization of the Free Base: If the free base is a solid, you can perform a standard recrystallization from a suitable solvent system.[23]
-
Crystallization of a Salt: This is often a more reliable strategy. Reacting the basic azepane with an acid (e.g., HCl, H₂SO₄) forms a salt.[24] Amine salts are typically more crystalline and significantly more polar than their free-base counterparts, which can alter their solubility profile favorably for crystallization from polar solvents like ethanol, methanol, or water/alcohol mixtures.[25]
Q2: I've heard about Supercritical Fluid Chromatography (SFC). Is it suitable for polar amines like azepanes?
A2: Yes, SFC is increasingly being used for the purification of polar compounds.[26][27]
-
How it Works: SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often with a polar organic co-solvent (modifier) like methanol.[28] The addition of additives, such as amines for basic analytes, can further improve peak shape and selectivity.[28]
-
Advantages: SFC is a "green" technology due to the reduced use of organic solvents.[26] It offers fast separations and the high volatility of the mobile phase simplifies fraction processing. It has proven effective for separating polar compounds, including amines and peptides.[29]
Q3: How do I choose the right HILIC column for my azepane derivative?
A3: There is no single "best" HILIC column, as selectivity can vary significantly between different stationary phases.[16] Common choices include:
-
Bare Silica: The original HILIC stationary phase, but its acidic silanols can sometimes cause issues with basic analytes.
-
Amide Phases: These are generally robust and offer good selectivity for a wide range of polar compounds.[14]
-
Diol Phases: Another popular and versatile choice.
-
Zwitterionic Phases: These can offer unique selectivity due to their dual-charge nature.[16] The best approach is to screen a few different HILIC column chemistries to find the one that provides the best separation for your specific compound and impurity profile.[16]
Protocols
Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography
-
Column Packing: Dry or slurry pack your flash column with standard silica gel as you normally would.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial, low-polarity elution solvent, but with the addition of 1-2% triethylamine (v/v).[18]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent mixture. This ensures all acidic sites are neutralized.
-
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time, without the triethylamine) to remove excess, unbound base.
-
Sample Loading and Elution: Load your sample (preferably dry-loaded onto silica) and begin the chromatography using your predetermined solvent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Crystallization of an Azepane Derivative via its Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude azepane free base in a minimal amount of a suitable solvent in which the free base is soluble, but the HCl salt is expected to be insoluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).[25]
-
While stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise until precipitation is complete or the solution becomes acidic (test with pH paper).
-
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of the cold solvent used for the precipitation to remove soluble impurities.
-
Recrystallization:
-
Select an appropriate recrystallization solvent. For polar amine salts, this is typically a polar solvent like ethanol, methanol, isopropanol, or a mixture with water.[25] Perform small-scale solubility tests to find a solvent that dissolves the salt when hot but not when cold.[23]
-
Dissolve the crude salt in a minimal amount of the boiling recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
-
Final Isolation and Drying:
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. biotage.com [biotage.com]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. biotage.com [biotage.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. hplc.eu [hplc.eu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. community.wvu.edu [community.wvu.edu]
- 24. Purification [chem.rochester.edu]
- 25. benchchem.com [benchchem.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. tandfonline.com [tandfonline.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Racemization in Chiral Azepane Synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chiral azepanes. This guide is designed to provide in-depth technical support, troubleshooting strategies, and answers to frequently asked questions (FAQs) to help you mitigate and overcome the persistent challenge of racemization. Our goal is to empower you with the scientific understanding and practical protocols necessary to maintain the stereochemical integrity of your molecules.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding racemization in chiral azepane synthesis, providing concise and actionable answers.
Q1: What are the primary causes of racemization during the synthesis of chiral azepanes?
A1: Racemization in chiral azepane synthesis most often occurs through the formation of a planar, achiral intermediate, which allows for the loss of stereochemical information at a chiral center.[1] This is typically facilitated by the deprotonation of a proton at the stereogenic center.[1] Key contributing factors include:
-
Elevated Temperatures: Increased thermal energy can overcome the activation barrier for racemization processes, such as the inversion of a stereocenter.[1][2]
-
Strong Bases: The use of potent bases can easily abstract a proton from a chiral carbon, particularly if it is in an activated position (e.g., alpha to a carbonyl group), leading to a planar enolate or carbanion.[1]
-
Prolonged Reaction Times: Extended exposure of the chiral molecule to conditions that can induce racemization increases the probability of losing enantiomeric excess.[1]
-
Nature of the N-Protecting Group: The choice of the nitrogen protecting group can significantly influence the acidity of adjacent protons and the overall stability of the chiral center.[1]
-
Reaction Mechanism: Certain synthetic pathways that proceed through intermediates like carbocations or planar carbanions are inherently more susceptible to racemization.[3]
Q2: At which synthetic stages is racemization most likely to occur?
A2: Racemization can occur at various stages, but it is most prevalent during:
-
Base-Mediated Cyclization: Intramolecular cyclization reactions that utilize a base to form the azepane ring are a common point for racemization, especially if the stereocenter is adjacent to a deprotonation site.[1]
-
Functional Group Manipulations: Post-cyclization modifications to the azepane scaffold can introduce harsh conditions (e.g., strong acids or bases, high temperatures) that may lead to epimerization.[1]
-
Purification: The use of acidic silica gel during column chromatography can sometimes cause racemization of sensitive compounds.[4]
Q3: How does the choice of a base impact the stereochemical outcome of the reaction?
A3: The selection of a base is a critical factor in preserving the stereochemical integrity of your chiral azepane. Strong, non-hindered bases such as sodium hydroxide or potassium tert-butoxide are more likely to induce racemization by readily abstracting a proton at the chiral center.[1] In contrast, weaker or sterically hindered non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred as they are less prone to causing deprotonation at the stereocenter.[1]
II. Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for specific issues encountered during chiral azepane synthesis.
Issue 1: Loss of Enantiomeric Excess During a Base-Mediated Intramolecular Cyclization
Symptom: You begin with an enantiomerically pure linear precursor, but the resulting chiral azepane exhibits a significant reduction in enantiomeric excess (ee) following a base-mediated intramolecular cyclization.
Possible Cause: The base employed for the cyclization is likely causing deprotonation at the stereogenic center, leading to the formation of a planar intermediate and subsequent racemization.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for racemization during cyclization.
Detailed Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the reaction temperature can dramatically decrease the rate of racemization.[1] It is recommended to conduct the reaction at the lowest possible temperature that still allows for a practical reaction rate.[1]
-
Optimize the Base:
-
Switch to a Milder Base: If you are using a strong base like sodium ethoxide, consider switching to a weaker, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
-
Solvent Effects: The choice of solvent can also play a role. Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over polar protic solvents.[1]
-
-
Reduce Reaction Time: Carefully monitor the progress of the reaction using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to minimize the product's exposure to potentially racemizing conditions.[1]
Quantitative Data on Base and Temperature Effects
The following table provides a hypothetical summary of the impact of different bases and temperatures on the enantiomeric excess of a chiral azepane produced via intramolecular cyclization.
| Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| Sodium Ethoxide | Ethanol | 25 | 70% |
| Triethylamine | DCM | 25 | 92% |
| DIPEA | DCM | 25 | 95% |
| 2,6-Lutidine | THF | 0 | >98% |
Issue 2: Racemization of an α-Amino Ester Precursor
Symptom: The chiral center alpha to an ester group in your linear azepane precursor is racemizing either before or during the cyclization step.
Possible Cause: The α-proton is being abstracted due to its heightened acidity from the adjacent ester group, a process that is exacerbated by the presence of a base or heat.[1]
Troubleshooting Strategies
-
Protecting Group Strategy: The choice of the nitrogen protecting group can have a substantial effect on the stability of the adjacent chiral center.[1] Electron-withdrawing groups can increase the acidity of the α-proton. Consider employing a bulky protecting group that can sterically hinder the approach of a base. The 9-(9-phenylfluorenyl) (Pf) group has demonstrated effectiveness in preventing racemization in α-amino compounds.[1]
-
Milder Reaction Conditions: Avoid the use of harsh bases and elevated temperatures.[1][4] If a base is necessary, opt for a non-nucleophilic, hindered base.[1]
-
Alternative Synthetic Route: Explore a different synthetic strategy that circumvents the formation of a potentially labile α-amino ester. For instance, an asymmetric reductive amination approach to construct the azepane ring can be highly enantioselective.[1]
Experimental Protocol: Intramolecular Asymmetric Reductive Amination
An iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been shown to yield dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee).[1]
-
Substrate: 2'-amino-[1,1'-biphenyl]-2-carbaldehyde derivative
-
Catalyst: [Ir(COD)Cl]₂
-
Ligand: Chiral phosphine ligand (e.g., (R)-Segphos)
-
Reductant: H₂
-
Solvent: Toluene
-
Temperature: 80 °C
-
Pressure: 50 bar H₂
This method directly forms the chiral azepane ring with high enantioselectivity, bypassing intermediates that are prone to racemization.[1]
Issue 3: Racemization During Purification
Symptom: The enantiomeric excess of your chiral azepane is high post-reaction but decreases significantly after purification by column chromatography.
Possible Cause: The acidic nature of standard silica gel can catalyze the racemization of sensitive chiral compounds.[4]
Troubleshooting and Optimization
Caption: Decision tree for preventing racemization during purification.
Detailed Purification Protocols:
-
Neutralize Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add 1-2% triethylamine (or another suitable base) to the slurry.
-
Stir for 15-30 minutes, then pack the column as usual. This will neutralize the acidic sites on the silica surface.
-
-
Use Alternative Stationary Phases:
-
Alumina: Both neutral and basic alumina are excellent alternatives to silica gel for acid-sensitive compounds.
-
Bonded-Phase Silica: Consider using a C18 or other reversed-phase silica for your purification.
-
-
Optimize Flash Chromatography:
-
Minimize the time the compound spends on the column by using a faster flow rate and a steeper solvent gradient.
-
Dry-loading the sample can sometimes reduce contact time with the stationary phase.
-
-
Recrystallization: If your chiral azepane is a crystalline solid, recrystallization can be a highly effective method for purification without the risk of racemization on a stationary phase.
III. Advanced Strategies: Dynamic Kinetic Resolution (DKR)
In some synthetic contexts, racemization can be harnessed to your advantage through a process called Dynamic Kinetic Resolution (DKR).[5][6][7] DKR combines a rapid in-situ racemization of the starting material with a highly enantioselective reaction, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product.[7]
This powerful technique is particularly useful when a suitable racemization catalyst can be found that is compatible with the conditions of the kinetic resolution. Chemoenzymatic DKR, which pairs a metal catalyst for racemization with an enzyme for the enantioselective transformation, has proven to be a highly effective strategy for the synthesis of enantiomerically pure alcohols and amines.[8]
IV. References
-
BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Azepane Synthesis Technical Support Center: Diastereoselectivity Troubleshooting. Retrieved from --INVALID-LINK--
-
Mazzotti, M., et al. (2019). The role of racemisation kinetics in the deracemisation process via temperature cycles. Reaction Chemistry & Engineering, 4(7), 1239-1248.
-
Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 26(10), e202201389.
-
ChemistryViews. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. Retrieved from --INVALID-LINK--
-
Donati, D., et al. (2017). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry, 82(16), 8597-8606.
-
Zhang, W., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8436-8442.
-
Breveglieri, C., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3329-3337.
-
BenchChem. (n.d.). Technical Support Center: Preventing Racemization of Chiral Amines. Retrieved from --INVALID-LINK--
-
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5328.
-
Pàmies, O., & Bäckvall, J. E. (2001). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Chemical Society Reviews, 30(5), 325-333.
-
Breveglieri, C., et al. (2020). Role of Additives during Deracemization Using Temperature Cycling. Symmetry, 12(3), 399.
-
Breveglieri, C. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich.
-
Breveglieri, C., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3329-3337.
-
BenchChem. (n.d.). Strategies to prevent racemization in asymmetric synthesis using N-Benzoyl-L-proline. Retrieved from --INVALID-LINK--
-
Pellissier, H. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Advanced Synthesis & Catalysis, 347(11‐13), 1437-1453.
-
Wikipedia. (n.d.). Dynamic kinetic resolution. Retrieved from --INVALID-LINK--
-
O'Brien, P., & Campos, K. R. (2008). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Topics in Catalysis, 48(1-4), 13-19.
-
Van der Pijl, F., et al. (2019). Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. Green Chemistry, 21(19), 5283-5291.
-
Coldham, I., & Watson, D. W. (2002). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Organic Letters, 4(16), 2739-2741.
-
Somfai, P., & Tilstam, U. (2001). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (22), 2831-2835.
-
Martín-Matute, B., & Bäckvall, J. E. (2015). Chemoenzymatic dynamic kinetic resolution: a powerful tool for the preparation of enantiomerically pure alcohols and amines. Accounts of chemical research, 48(4), 1017-1026.
-
Wolf, C. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
ResearchGate. (n.d.). Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. Retrieved from --INVALID-LINK--
-
Wang, Z., & Zhang, X. P. (2017). Enantioconvergent Amination of Racemic Tertiary C–H Bonds. Journal of the American Chemical Society, 139(42), 14934-14937.
-
ResearchGate. (n.d.). Amino Acid Racemases: Functions and Mechanisms. Retrieved from --INVALID-LINK--
-
Goudreau, N., et al. (2015). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of organic chemistry, 80(15), 7586-7603.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Strategies to Minimize Racemization During Synthesis. Retrieved from --INVALID-LINK--
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(6), 527-539.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Stare, J., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry, 17(6), 1461-1470.
-
Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5369.
-
LaPlante, S. R., et al. (2014). Atropisomerism in medicinal chemistry: challenges and opportunities. Future medicinal chemistry, 6(9), 1015-1028.
-
Kates, S. A., & Albericio, F. (2000). 7.4 Racemization Assays. In Solid-Phase Synthesis: A Practical Guide (pp. 515-524). CRC Press.
-
Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5369.
-
Mahmoud, A. R. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. princeton.edu [princeton.edu]
- 7. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 8. Chemoenzymatic dynamic kinetic resolution: a powerful tool for the preparation of enantiomerically pure alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Piperidine Ring Expansion Reactions
Welcome to the Technical Support Center for the optimization of piperidine ring expansion reactions. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of larger nitrogen-containing heterocyclic scaffolds, such as azepanes and beyond. The expansion of the piperidine ring is a critical transformation in medicinal chemistry for accessing novel chemical space and developing new therapeutic agents.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during piperidine ring expansion experiments. The advice provided explains the underlying chemical reasoning to empower you to make informed decisions and effectively troubleshoot your reactions.
Q1: My ring expansion reaction is resulting in low to no yield of the desired azepane. What are the likely causes and how can I improve it?
A1: Low yields in piperidine ring expansion are a common hurdle and can stem from several factors. Systematically investigating the following aspects will help pinpoint the issue:
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Sub-optimal Reaction Conditions:
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Temperature: Many ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, require careful temperature control. Diazotization, for instance, is typically performed at 0-5 °C to manage the exothermic reaction and prevent the decomposition of the reactive diazonium intermediate. Increasing the temperature prematurely can lead to side reactions and degradation of your starting material. Conversely, some palladium-catalyzed expansions require heating to temperatures between 40 to 80 °C to proceed efficiently.
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Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and mechanism.[3][4][5] For reactions involving charged intermediates, a more polar solvent may be beneficial. However, in some cases, less polar solvents might be preferred to minimize side reactions. It is often necessary to screen a range of solvents (e.g., MeCN, DCE, DCM, toluene) to find the optimal one for your specific substrate and catalyst system.[6]
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-
Reagent Quality and Stoichiometry:
-
Reagent Purity: Impurities in your starting materials or reagents can poison catalysts or lead to unwanted side reactions. Ensure your piperidine substrate and all reagents are of high purity.
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Stoichiometry: The molar ratio of reagents is critical. For instance, in reactions using trimethylsilyldiazomethane (TMSCHN2) with a Lewis acid promoter like BF3·OEt2, the precise stoichiometry can affect the reaction's efficiency.[7]
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-
Inappropriate Reaction Type for the Substrate:
-
Not all ring expansion methods are suitable for every piperidine derivative. The substitution pattern on the piperidine ring can significantly influence the reaction's feasibility and regioselectivity. For example, the migratory aptitude of adjacent groups is a key factor in rearrangements like the Tiffeneau-Demjanov.[8]
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in piperidine ring expansion.
Q2: I am observing the formation of multiple products, and the regioselectivity of my ring expansion is poor. How can I control which bond migrates?
A2: Achieving high regioselectivity is a significant challenge in ring expansion reactions, particularly with unsymmetrically substituted piperidines. The formation of multiple isomers is often governed by the stability of the carbocation intermediate and the migratory aptitude of the adjacent carbon atoms.
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Understanding Migratory Aptitude: In reactions like the Demjanov and Tiffeneau-Demjanov rearrangements, the group that can better stabilize a positive charge will preferentially migrate.[8] Generally, more substituted carbon atoms migrate more readily.
-
Steric and Electronic Effects:
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Steric Hindrance: Bulky substituents can influence the conformation of the transition state and direct the migration of a less hindered group.
-
Electronic Factors: Electron-donating groups on one of the migrating carbons can enhance its migratory aptitude by stabilizing the partial positive charge in the transition state. Conversely, electron-withdrawing groups can disfavor migration.
-
-
Choice of Reagent and Catalyst:
-
The choice of reagents can influence regioselectivity. For instance, using trimethylsilyldiazomethane (TMSCHN2) with a Lewis acid can offer greater regioselectivity than diazomethane in some cases.[9]
-
In metal-catalyzed reactions, the ligand on the metal center can play a crucial role in controlling the regiochemical outcome.
-
Strategies to Improve Regioselectivity:
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Substrate Design: If possible, modify the substrate to electronically or sterically favor the migration of the desired carbon.
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Reagent and Catalyst Screening: Experiment with different ring expansion reagents and catalysts. For example, in palladium-catalyzed allylic amine rearrangements, the choice of palladium catalyst and ligands is critical.[6][10]
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Solvent Effects: The solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. A systematic solvent screen is recommended.[3][4]
Q3: My reaction is not stereoselective, and I am getting a mixture of diastereomers or enantiomers. What can I do to improve the stereochemical outcome?
A3: The stereochemical outcome of a ring expansion reaction is often determined by the mechanism of the reaction and the stereochemistry of the starting material.
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Concerted vs. Stepwise Mechanisms: Reactions that proceed through a concerted mechanism are more likely to be stereospecific. For instance, some palladium-catalyzed ring expansions can proceed with high enantioretention.[6][10] Stepwise mechanisms involving carbocation intermediates can lead to racemization or a mixture of diastereomers.
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Chiral Catalysts and Auxiliaries: The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity. For example, chiral dirhodium catalysts have been used for the C-H functionalization of piperidines, which can be a prelude to ring expansion.[11] Chiral auxiliaries attached to the starting material can also direct the stereochemical course of the reaction.
-
Substrate Control: The existing stereocenters in the piperidine starting material can influence the stereochemistry of the newly formed stereocenter in the expanded ring. This is known as substrate-controlled diastereoselectivity.
Approaches to Enhance Stereoselectivity:
| Strategy | Description | Key Considerations |
| Use of Chiral Catalysts | Employing a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. | Catalyst loading and the choice of ligand are critical parameters to optimize. |
| Substrate-Directed Control | Utilize existing stereocenters in the starting material to direct the stereochemical outcome of the reaction. | The relative stereochemistry of the starting material will dictate the stereochemistry of the product. |
| Lower Reaction Temperature | Reducing the reaction temperature can sometimes enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. | Lowering the temperature may also significantly decrease the reaction rate. |
Q4: I am using diazomethane for a one-carbon ring expansion, but I have safety concerns. Are there safer alternatives?
A4: Diazomethane is a highly useful reagent but is also toxic and potentially explosive.[12] Fortunately, several safer alternatives are available:
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Trimethylsilyldiazomethane (TMSCHN₂): This is a commercially available and more stable substitute for diazomethane.[7][9] It is often used with a Lewis acid promoter, such as boron trifluoride etherate (BF₃·OEt₂).[7] While safer than diazomethane, TMSCHN₂ is still toxic and should be handled with care in a well-ventilated fume hood.[13]
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In Situ Generation of Diazomethane: Diazomethane can be generated in situ from precursors like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) or temozolomide.[13][14] This avoids the need to handle and store solutions of diazomethane. However, the precursors themselves can be hazardous and require careful handling.
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Alternative Ring Expansion Methods: Depending on the desired transformation, other ring expansion methods that do not involve diazomethane can be considered. These include the Tiffeneau-Demjanov rearrangement and various transition metal-catalyzed processes.[10][15]
Safety is paramount. Always consult the material safety data sheet (MSDS) for any reagent and follow appropriate safety protocols in the laboratory.
Detailed Experimental Protocol: Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenylpiperidines
This protocol describes a general procedure for the stereoselective two-carbon ring expansion of 2-alkenylpiperidines to azepane derivatives, a method that has shown high efficiency and enantioretention.[6][10]
Reaction Scheme:
Caption: Palladium-catalyzed two-carbon ring expansion of a 2-alkenylpiperidine.
Materials:
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2-Alkenylpiperidine substrate (1.0 equiv)
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Palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%)
-
Anhydrous solvent (e.g., MeCN, DCE, or DCM)
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Inert atmosphere (Nitrogen or Argon)
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Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-alkenylpiperidine substrate (1.0 equiv) in the chosen anhydrous solvent.
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 40 to 80 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: Purify the resulting residue by column chromatography on silica gel to afford the desired azepane derivative.[6]
Representative Quantitative Data:
| Substrate (Piperidine Derivative) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product (Azepane Derivative) | Yield (%) | Enantiomeric Excess (%) |
| N-Ts-2-(E)-propenylpiperidine | [Pd(allyl)Cl]₂ (5) | MeCN | 60 | 12 | N-Ts-5-methyl-2,3,4,7-tetrahydro-1H-azepine | 85 | 95 |
| N-Boc-2-vinylpiperidine | [Pd(allyl)Cl]₂ (2.5) | DCE | 80 | 8 | N-Boc-2,3,4,7-tetrahydro-1H-azepine | 90 | >99 (starting from enantiopure SM) |
Data compiled from representative examples in the literature. Actual yields and stereoselectivities may vary depending on the specific substrate and reaction conditions.[6]
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion in Azepane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1] However, the synthesis of this seven-membered ring can be challenging, often resulting in low conversion rates and the formation of undesired byproducts. This guide provides in-depth troubleshooting strategies for common issues encountered during azepane synthesis, presented in a practical question-and-answer format.
I. Issues with Starting Materials and Reagents
Question 1: My starting materials appear pure by NMR and LC-MS, but I'm still experiencing low conversion. What could be the underlying issue?
Answer:
Even when standard analytical techniques indicate high purity, trace impurities can significantly hinder your reaction. Here are some often-overlooked factors:
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Residual Water or Solvents: Trace amounts of water or protic solvents can interfere with many reactions, especially those involving organometallics, strong bases, or water-sensitive catalysts.
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Troubleshooting:
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Dry solvents rigorously using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
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Dry starting materials under high vacuum, especially if they are hygroscopic.
-
For reactions sensitive to moisture, consider using a glovebox or Schlenk line techniques.
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-
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Inhibitors in Reagents: Commercially available reagents can sometimes contain inhibitors that are not always specified on the label.
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Troubleshooting:
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Purify reagents by distillation, recrystallization, or column chromatography.
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Consider purchasing reagents from a different supplier.
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-
-
Degradation of Starting Materials: Some precursors to azepane synthesis can be unstable and may degrade upon storage.
-
Troubleshooting:
-
Check the age and storage conditions of your starting materials.
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Re-purify stored materials before use.
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-
II. Reaction Condition Optimization
Question 2: I'm attempting an intramolecular cyclization to form the azepane ring, but the reaction is sluggish and gives a low yield. How can I improve this?
Answer:
The formation of a seven-membered ring is entropically less favorable than five- or six-membered rings.[2] Therefore, reaction conditions must be carefully optimized to favor the intramolecular cyclization.
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High-Dilution Conditions: To minimize intermolecular side reactions, such as polymerization, it is crucial to perform the cyclization at a low concentration.[2]
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Protocol: A common technique is to use a syringe pump to slowly add the substrate to a large volume of refluxing solvent containing the reagent or catalyst. This maintains a very low concentration of the starting material throughout the reaction.
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-
Choice of Solvent and Temperature: The solvent can have a profound effect on the reaction rate and selectivity.
-
Troubleshooting:
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Screen a variety of solvents with different polarities. Non-polar solvents often favor intramolecular reactions.
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Vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition. A systematic study of the temperature profile is recommended.
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Troubleshooting Workflow for Intramolecular Cyclization
Caption: A logical workflow for troubleshooting low conversion in intramolecular cyclization reactions for azepane synthesis.
III. Common Synthetic Methods and Their Pitfalls
This section details common synthetic strategies for azepane synthesis and provides specific troubleshooting advice for each.
A. Reductive Amination
Reductive amination is a versatile method for synthesizing azepanes from dicarbonyl compounds or keto-amines.[3][4] However, side reactions can lower the yield.[3]
Question 3: My reductive amination is producing a complex mixture of products. How can I improve the selectivity?
Answer:
The key to a successful reductive amination is controlling the relative rates of imine/enamine formation and reduction.
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Choice of Reducing Agent: The choice of reducing agent is critical.
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Sodium triacetoxyborohydride (STAB): Often the reagent of choice as it is mild and selectively reduces the iminium ion in the presence of the carbonyl group.
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Sodium cyanoborohydride (NaBH₃CN): Effective but toxic. It is also more selective for the iminium ion over the carbonyl.
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Sodium borohydride (NaBH₄): Can reduce both the carbonyl and the iminium ion, often leading to a mixture of products. It is best used when the imine formation is rapid and complete before the addition of the reducing agent.
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-
pH Control: The pH of the reaction is crucial for imine formation. An optimal pH is typically between 4 and 6.
-
Troubleshooting:
-
Use a buffer to maintain the optimal pH.
-
Acetic acid is commonly used as a catalyst.
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| Reducing Agent | Typical Substrates | Advantages | Disadvantages |
| Sodium triacetoxyborohydride (STAB) | Aldehydes, Ketones | Mild, high selectivity, can be used in one-pot procedures. | Can be slow for hindered ketones. |
| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | High selectivity, effective at neutral pH. | Highly toxic. |
| Sodium borohydride (NaBH₄) | Pre-formed imines | Inexpensive, readily available. | Can reduce the starting carbonyl, less selective. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Imines, enamines | "Clean" reaction, no salt byproducts. | Requires specialized equipment, catalyst can be pyrophoric. |
B. Ring-Closing Metathesis (RCM)
RCM is a powerful tool for the formation of unsaturated azepanes.[5] However, catalyst choice and reaction conditions are critical for success.
Question 4: My RCM reaction is not going to completion, and I'm observing catalyst decomposition. What can I do?
Answer:
Ruthenium-based RCM catalysts can be sensitive to impurities and reaction conditions.
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Catalyst Selection: The choice of catalyst is crucial. Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and efficient.[6]
-
Troubleshooting:
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Screen different catalysts to find the optimal one for your substrate.
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For large-scale synthesis, catalyst loading should be optimized to be as low as possible (0.1-0.5 mol%).[6]
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-
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Substrate Purity: Trace impurities, particularly those containing sulfur or phosphorus, can poison the catalyst.
-
Troubleshooting:
-
Ensure your diene substrate is highly pure.
-
Consider passing the substrate through a plug of silica gel or activated carbon before the reaction.
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-
-
Reaction Additives: In some cases, additives can improve catalyst performance and suppress side reactions.[7]
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Example: For substrates prone to isomerization, the addition of a mild acid like 1,4-benzoquinone can be beneficial.[7]
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C. Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, which can be precursors to azepanes.[8][9] The formation of a seven-membered ring via this method can be challenging.[2]
Question 5: I'm getting low yields in my Dieckmann condensation to form the azepane precursor. What are the critical parameters to control?
Answer:
Success in a Dieckmann condensation for a seven-membered ring hinges on favoring the intramolecular reaction over intermolecular polymerization.
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Base Selection: A strong, non-nucleophilic base is essential.[2]
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High-Dilution Principle: As with other intramolecular cyclizations for seven-membered rings, high-dilution conditions are critical to suppress intermolecular reactions.[2]
Decision Tree for Dieckmann Condensation Troubleshooting
Caption: A decision tree to guide troubleshooting for low-yielding Dieckmann condensations in azepane precursor synthesis.
D. Aza-Michael Addition
The aza-Michael addition is a key C-N bond-forming reaction that can be utilized in the synthesis of azepane derivatives.[10][11][12]
Question 6: My aza-Michael addition is slow and incomplete. How can I drive the reaction to completion?
Answer:
The reactivity in an aza-Michael addition depends on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.
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Catalysis: While some aza-Michael additions proceed without a catalyst, many benefit from the use of a base or Lewis acid.
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Base Catalysis: A non-nucleophilic base like DBU or a carbonate base (e.g., Cs₂CO₃) can deprotonate the amine, increasing its nucleophilicity.[10]
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Lewis Acid Catalysis: A Lewis acid can activate the Michael acceptor, making it more electrophilic.
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-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like acetonitrile or DMF often work well.
IV. Mechanistic Considerations and Side Reactions
Question 7: I am observing the formation of a six-membered ring (piperidine) instead of the desired seven-membered azepane. What could be the cause?
Answer:
The formation of a thermodynamically more stable six-membered ring is a common side reaction in azepane synthesis.[3] This is particularly prevalent in ring-expansion reactions or certain cyclization strategies.[3]
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Ring-Expansion Reactions: In methods like the Beckmann or Schmidt rearrangements, the migratory aptitude of the groups involved can influence the product distribution.
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Intramolecular Nucleophilic Substitution: In the cyclization of a linear precursor, the 6-exo-tet cyclization to form a piperidine can compete with the 7-endo-tet cyclization to form an azepane. The outcome can be influenced by:
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Steric Hindrance: Bulky substituents can favor the formation of the seven-membered ring.
-
Nature of the Leaving Group: A better leaving group can sometimes favor the formation of the kinetic product, which may not always be the desired azepane.
-
Troubleshooting:
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Re-evaluate the synthetic strategy: If competitive cyclization is a persistent issue, a different synthetic approach may be necessary.
-
Modify the substrate: Introducing steric bulk or conformational constraints into the linear precursor can favor the desired 7-membered ring closure.
V. References
-
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. --INVALID-LINK--
-
BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Stereoselective Synthesis of Azepane-2,4-dione Derivatives. --INVALID-LINK--
-
BenchChem. (2025). Azepane Ring Synthesis: A Technical Support Troubleshooting Guide. --INVALID-LINK--
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BenchChem. (2025). Technical Support Center: Synthesis of Azepane-2,4-dione. --INVALID-LINK--
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Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (2021). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Catalysts, 11(11), 1369. --INVALID-LINK--
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Nagy, M., D'hooge, F., Van Hecke, K., & Martins, J. C. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 25(22), 5431. --INVALID-LINK--
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Neely, J. M., & Rovis, T. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. ACS Catalysis, 9(7), 6344-6364. --INVALID-LINK--
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Fandrick, D. R., et al. (2010). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 87, 1-10. --INVALID-LINK--
-
Zhang, Z., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(8), 2472-2477. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. --INVALID-LINK--
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Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. --INVALID-LINK--
-
van der Werf, M. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 775. --INVALID-LINK--
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Lokhande, S. S., & Shinde, S. L. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry, 86(15), 10243-10252. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
Scalability challenges in the synthesis of azepane-based compounds
Introduction
The azepane scaffold is a seven-membered saturated nitrogen heterocycle of significant interest in medicinal chemistry and drug development.[1] Its unique three-dimensional architecture offers a distinct advantage for exploring chemical space compared to the more common five- and six-membered rings like pyrrolidine and piperidine.[2][3] However, this structural uniqueness presents considerable synthetic challenges, particularly when transitioning from laboratory-scale experiments to multi-gram or kilogram-scale production required for preclinical and clinical development.[4] The unfavorable thermodynamics of forming a seven-membered ring via direct cyclization, coupled with potential side reactions and purification hurdles, often create significant bottlenecks.[5][6]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and scale-up of azepane-based compounds. The guidance herein is based on established chemical principles and field-proven insights to help researchers navigate these complex synthetic landscapes.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of azepanes generally more challenging than their smaller piperidine and pyrrolidine counterparts?
A1: The primary challenge lies in the thermodynamics of ring formation. The formation of seven-membered rings through intramolecular cyclization is enthalpically and entropically less favorable than the formation of five- or six-membered rings.[7] This often results in slower reaction kinetics and a greater propensity for competing intermolecular polymerization or the formation of more stable, smaller rings. Consequently, synthetic strategies often rely on less direct methods, such as the ring expansion of smaller, more readily available cyclic precursors like piperidones or cyclohexanones.[2][8]
Q2: What are the primary synthetic strategies for accessing the azepane core, and which are most amenable to scale-up?
A2: Key strategies include ring-closing reactions, such as reductive amination of dicarbonyls or lactam reduction, and ring-expansion reactions, like the Beckmann or Schmidt rearrangements.[9] While direct ring closure can be effective for specific substrates, ring-expansion strategies are often more versatile for creating complex and substituted azepanes.[5][7] Recently, novel photochemical methods involving the ring expansion of nitroarenes have shown promise for scalability, allowing for multi-gram scale synthesis with minimal procedural modifications.[2][3] The choice of strategy depends heavily on the desired substitution pattern, available starting materials, and the specific scalability challenges of each method.
Q3: My ring-closing reaction is yielding a significant amount of intermolecular polymerization products. How can I favor the desired intramolecular cyclization?
A3: This is a classic challenge in the synthesis of medium-sized rings. To favor intramolecular cyclization, high-dilution conditions are typically required. By significantly lowering the concentration of the substrate, the probability of one end of a molecule reacting with another molecule is reduced, while the probability of it reacting with its own other end remains constant. While effective, this approach can be impractical and costly on a large scale due to the massive solvent volumes required.[5] Alternative strategies include using templates or catalysts that pre-organize the linear precursor into a conformation that favors cyclization.
Q4: I am attempting a Beckmann rearrangement to form an azepane, but I am getting a mixture of regioisomers. What determines the selectivity?
A4: In the Beckmann rearrangement of an unsymmetrical cyclohexanone oxime, the group that migrates is the one that is anti-periplanar to the leaving group on the nitrogen atom. The regioselectivity is therefore controlled by the stereochemistry of the oxime precursor. Achieving high selectivity requires careful control over the oxime formation step or the use of specific rearrangement conditions and catalysts that can favor one oxime isomer or migration pathway over the other.
Q5: What are the most significant hurdles when purifying azepane derivatives at a large scale?
A5: The primary purification challenges often involve removing structurally similar impurities, such as regioisomers or byproducts with different ring sizes (e.g., piperidine derivatives).[9] Standard chromatographic techniques that work well at the milligram scale can become costly and inefficient at the kilogram scale, requiring large volumes of solvent and specialized equipment.[10][11] Developing robust crystallization or salt-formation protocols is often the most effective and scalable method for purifying the final compound. This requires careful screening of solvents and counter-ions to achieve high purity and yield.
Troubleshooting Guides by Synthetic Method
Guide 1: Ring-Expansion Reactions (e.g., Beckmann, Schmidt)
Ring-expansion reactions are powerful tools for azepane synthesis but can be plagued by issues related to selectivity and reaction conditions.
-
Problem 1.1: Low Yields and Incomplete Conversion in Beckmann Rearrangement
-
Potential Cause: Insufficiently acidic conditions or thermal degradation. The classical Beckmann rearrangement often requires strong acids (e.g., H₂SO₄, PPA), which can cause decomposition of sensitive substrates, especially at the elevated temperatures sometimes needed for reaction completion.
-
Troubleshooting & Optimization:
-
Screen Milder Reagents: Explore milder Lewis or Brønsted acids. Catalytic amounts of cyanuric chloride or zinc chloride have been shown to promote the rearrangement under less harsh conditions.
-
Temperature Control: Carefully monitor the internal reaction temperature. Exothermic events can lead to runaway reactions and degradation. On a large scale, heat dissipation is less efficient, so a gradual addition of reagents and effective cooling are critical.
-
Ensure Anhydrous Conditions: Water can hydrolyze the intermediate nitrilium ion, halting the rearrangement and leading to ketone starting material recovery. Ensure all reagents and solvents are rigorously dried.
-
-
-
Problem 1.2: Formation of Tetrazole Byproduct in Schmidt Reaction
-
Potential Cause: The Schmidt reaction, which uses hydrazoic acid (HN₃) or an azide salt with a strong acid, can lead to the formation of a bicyclic tetrazole if the intermediate iminodiazonium ion is intercepted by the azide nucleophile.[12] This is particularly problematic with certain substituted ketones.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use the minimum effective amount of azide reagent. A slight excess is often needed, but a large excess can favor the tetrazole pathway.
-
Modify Acid Catalyst: The choice of acid can influence the reaction pathway. Trifluoroacetic acid (TFA) or methanesulfonic acid may offer different selectivity profiles compared to sulfuric acid.
-
Alternative Reagents: Consider using trimethylsilyl azide (TMSN₃), which can sometimes provide cleaner reactions and improved safety, as it avoids the in-situ generation of highly toxic and explosive hydrazoic acid.[12]
-
-
Guide 2: Reductive Amination (Intramolecular)
This method is common for cyclizing linear precursors or reducing lactams to form the azepane ring.
-
Problem 2.1: Incomplete Reduction of Lactam to Azepane
-
Potential Cause: Insufficient reactivity of the reducing agent or deactivation. Strong reducing agents like lithium aluminum hydride (LAH) are typically used, but on a large scale, issues with solubility, reagent quality, and exothermic heat management can lead to incomplete reactions.[9]
-
Troubleshooting & Optimization:
-
Alternative Reducing Agents: Consider borane-based reagents (e.g., BH₃·THF, BMS), which can offer a milder profile and different workup procedures.
-
Solvent Choice: The choice of solvent (e.g., THF, Diethyl Ether, Dioxane) is critical for LAH reductions. Ensure the solvent is anhydrous and can maintain the reagent's solubility and reactivity throughout the reaction.
-
Reverse Addition: For large-scale reactions, a "reverse addition" protocol (adding the LAH solution to the substrate solution) can help control the exotherm.
-
Workup Procedure: A proper aqueous workup (e.g., Fieser workup) is crucial to break down aluminum complexes and release the amine product. Incomplete workup can lead to low isolated yields.
-
-
-
Problem 2.2: Catalyst Deactivation and Poor Performance in Asymmetric Reductive Amination
-
Potential Cause: When using catalytic hydrogenation for reductive amination, the catalyst (e.g., Pd/C, Ru-based complexes) can be poisoned by impurities in the substrate or hydrogen stream.[13] On a larger scale, mass transfer limitations (poor mixing of gas, liquid, and solid catalyst) can also slow the reaction rate.
-
Troubleshooting & Optimization:
-
Substrate Purity: Ensure the precursor is free from sulfur, nitrogen, or halogenated impurities that can poison noble metal catalysts. An upstream purification step may be necessary.
-
Reactor Design & Agitation: On a large scale, the efficiency of hydrogen delivery to the catalyst surface is paramount. Ensure the reactor is designed for efficient gas-liquid mixing. Increase agitation speed to improve mass transfer.
-
Catalyst Loading & Type: While minimizing catalyst loading is economically desirable, a slightly higher loading might be necessary at scale to overcome minor poisoning effects or mass transfer issues. Screen different catalysts; for example, a Ru-based catalyst might show better performance than a Pd-based one for certain substrates.[13]
-
-
Guide 3: General Scale-Up and Purification
-
Problem 3.1: Difficulty Transitioning from Chromatographic to Crystalline Purification
-
Potential Cause: The compound may be an oil, have a low melting point, or exist as a mixture of diastereomers, making crystallization difficult. The solvent system used for chromatography may not be suitable for inducing crystallization.
-
Troubleshooting & Optimization:
-
Systematic Salt Screen: For basic azepane products, a salt screen is one of the most powerful tools. Reacting the amine with a library of pharmaceutically acceptable acids (e.g., HCl, HBr, tartaric acid, citric acid, methanesulfonic acid) under various solvent conditions can identify a stable, crystalline salt.
-
Solvent System Screening: Conduct a systematic screen for an anti-solvent crystallization. Dissolve the crude product in a minimal amount of a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble to induce precipitation or crystallization.
-
Seeding: If a small amount of pure, crystalline material can be obtained (even from preparative HPLC), use it to seed a larger batch. Seeding can significantly accelerate crystallization and improve crystal quality.
-
-
-
Problem 3.2: Safety Concerns with Hazardous Reagents at Scale
-
Potential Cause: Many effective synthetic routes utilize hazardous reagents like azides (explosive), strong hydrides (pyrophoric), or require high-pressure hydrogenation (explosion risk).[12][14] Handling these at the multi-gram or kilogram scale requires specialized equipment and protocols.
-
Troubleshooting & Optimization:
-
Process Hazard Analysis (PHA): Before any scale-up, conduct a thorough PHA to identify potential thermal hazards, toxic gas evolution (e.g., HCN from certain coupling reagents), and explosion risks.[15]
-
Engineering Controls: Do not proceed without appropriate engineering controls. This includes using certified high-pressure reactors, working in ventilated enclosures or fume hoods designed for potent compounds, and employing temperature probes with automated shut-offs.[14]
-
Safer Alternatives: Where possible, investigate safer alternative reagents. For example, replacing explosive aryl azides with nitroarenes in photochemical ring expansions can be a viable strategy.[2][3] For azide chemistry, consider in-situ generation or using less hazardous sources like diphenylphosphoryl azide (DPPA).
-
-
Data Summary Table
| Synthetic Method | Common Starting Materials | Key Advantages | Key Scalability Challenges |
| Beckmann Rearrangement | Cyclohexanone Oximes | Readily available starting materials; well-established. | Harsh acidic conditions; regioselectivity control; potential for side reactions. |
| Schmidt Reaction | Cyclohexanones, Hydrazoic Acid | Direct conversion of ketones to lactams. | Use of highly toxic/explosive hydrazoic acid; tetrazole byproduct formation.[12] |
| Intramolecular Reductive Amination | Keto-amines, Amino-aldehydes | Can build stereochemistry into the linear precursor. | High dilution may be needed; catalyst poisoning; lactam over-reduction. |
| Photochemical Ring Expansion | Nitroarenes | Mild, room-temperature conditions; modular.[2][3] | Requires specialized photochemical reactors; light penetration at scale; subsequent high-pressure hydrogenation step.[2] |
| Ring-Closing Metathesis (RCM) | Diene-amines | Tolerant of many functional groups. | Expensive ruthenium catalysts; removal of metal impurities; often requires subsequent reduction. |
Experimental Workflow Example: Scalable Purification via Salt Formation
This workflow outlines a general procedure for moving from a crude, oily azepane base to a purified, solid salt suitable for further development.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural product synthesis in the age of scalability - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01303D [pubs.rsc.org]
- 6. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 11. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 12. journals.stmjournals.com [journals.stmjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. content.siegfried.ch [content.siegfried.ch]
- 15. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Diastereomeric Separation of Substituted Azepanes
Introduction
Welcome to the Technical Support Center for the Diastereomeric Separation of Substituted Azepanes. As a core structural motif in many biologically active compounds, the stereochemical purity of substituted azepanes is critical for drug development and medicinal chemistry.[1] Unlike enantiomers, diastereomers possess different physicochemical properties, which allows for their separation using conventional achiral chromatographic techniques.[2] However, the inherent conformational flexibility of the seven-membered azepane ring can introduce significant challenges, such as poor resolution and peak broadening.[3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common hurdles in separating azepane diastereomers. The content is structured to address specific issues encountered during method development and execution in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and crystallization-based methods.
Part 1: Frequently Asked Questions (FAQs) - Fundamental Concepts
Q1: Why can I use a standard achiral column (like a C18) to separate diastereomers?
Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers are stereoisomers that are not mirror images of each other.[4] This structural difference results in distinct physical properties, including polarity, solubility, and melting points.[2] Therefore, they interact differently with a standard (achiral) stationary phase, leading to different retention times and enabling their separation without the need for a chiral stationary phase (CSP).[2]
Q2: Is a chiral stationary phase (CSP) ever useful for diastereomer separation?
While not strictly necessary, a CSP can sometimes provide unique selectivity for diastereomers where achiral methods have failed.[2] Chiral stationary phases can offer additional interaction mechanisms (e.g., hydrogen bonding, π-π interactions, steric hindrance) that can exploit the subtle three-dimensional differences between diastereomers.[5] It is a viable option to include in your column screening protocol, especially for closely related or conformationally flexible diastereomers.[6]
Q3: How does the conformational flexibility of the azepane ring affect separation?
The seven-membered azepane ring is highly flexible and can exist in multiple low-energy conformations in solution.[3] If the interconversion between these conformers is slow on the chromatographic timescale, it can lead to significant peak broadening or even split peaks, which complicates separation and quantification. The nature and position of substituents on the ring can influence this conformational equilibrium.[3] In some cases, derivatization or the use of temperature can be explored to manage these effects.
Part 2: Troubleshooting Chromatographic Separations (HPLC & SFC)
This section addresses the most common issues encountered when developing separation methods for azepane diastereomers using HPLC and SFC.
Issue 1: Poor or No Resolution (Rs < 1.5)
Poor resolution is the most frequent challenge, indicating that the chosen conditions do not sufficiently differentiate between the two diastereomers.
Answer: The mobile phase composition is the most powerful and easily adjustable parameter for improving selectivity.[2][7]
Causality: The mobile phase directly influences the partitioning of the analyte between the stationary and mobile phases.[7] Small changes to solvent strength or the inclusion of additives can dramatically alter the intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) that govern retention and selectivity, thereby improving separation.
Recommended Protocol: Mobile Phase Optimization
-
Change Solvent Strength: Systematically adjust the ratio of your strong solvent (e.g., acetonitrile, methanol) to your weak solvent (e.g., water, hexane) in 2-5% increments.[2]
-
Switch Organic Modifier: If using reversed-phase HPLC with acetonitrile, switch to methanol, or vice-versa. These solvents have different selectivities and can significantly alter the elution profile.[2]
-
Add Modifiers (for Basic Azepanes): Substituted azepanes are often basic. Unwanted interactions with residual acidic silanols on silica-based columns can cause peak tailing and poor resolution.
-
For Reversed-Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the azepane nitrogen, ensuring a single ionic species and masking silanol interactions.
-
For Normal-Phase: Add a small amount of a basic modifier like 0.1% diethylamine (DEA) to compete with the basic analyte for active sites on the stationary phase.[8]
-
-
Evaluate Gradient vs. Isocratic Elution: If an isocratic method fails, a shallow gradient can often resolve closely eluting peaks.[9]
Answer: Your next steps should be to change the stationary phase and optimize the temperature.
Causality:
-
Stationary Phase: The fundamental chemistry of the column dictates the primary interaction mechanism. If a C18 column (hydrophobic interactions) fails, a phenyl-hexyl (π-π interactions) or a cyano column (dipole-dipole interactions) may offer the alternative selectivity needed.[2] Studies have also shown that Supercritical Fluid Chromatography (SFC) is often more successful than HPLC for separating diverse sets of diastereomers.[6][10]
-
Temperature: Temperature affects both the thermodynamics of analyte partitioning and mobile phase viscosity. Lowering the temperature generally enhances the subtle bonding forces responsible for chiral/diastereomeric recognition, often increasing selectivity and resolution.[8] Conversely, higher temperatures can sometimes improve peak efficiency.[8]
Troubleshooting Workflow: Poor Resolution
References
- 1. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. eijppr.com [eijppr.com]
- 6. hplc.eu [hplc.eu]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate , a key heterocyclic scaffold. In the absence of publicly available experimental spectra for this specific compound, this guide offers a robust, predictive framework grounded in the analysis of close structural analogs and foundational NMR principles. This approach not only provides a reliable estimation of the expected spectral data but also serves as a practical tutorial on spectral interpretation for substituted azepane systems.
Predicted NMR Spectral Data for this compound
A thorough analysis of structurally related compounds and established NMR chemical shift increments allows for a confident prediction of the ¹H and ¹³C NMR spectra for this compound. The predicted data is summarized in the tables below.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | s | 3H | -OCH₃ |
| ~ 3.5 - 3.2 | m | 4H | H-2, H-7 |
| ~ 2.8 - 2.6 | m | 1H | H-4 |
| ~ 2.0 - 1.6 | m | 6H | H-3, H-5, H-6 |
| 1.47 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C=O (ester) |
| ~ 155 | C=O (carbamate) |
| ~ 80 | -C(CH₃)₃ |
| ~ 52 | -OCH₃ |
| ~ 47 | C-2, C-7 |
| ~ 45 | C-4 |
| ~ 30-25 | C-3, C-5, C-6 |
| 28.5 | -C(CH₃)₃ |
Comparative Analysis with Structural Analogs
The predictions outlined above are substantiated by experimental data from closely related piperidine and azepane analogs. The six-membered piperidine ring system, when similarly substituted, provides a valuable baseline for understanding the electronic effects of the N-Boc and 4-methoxycarbonyl groups.
N-Boc-piperidine-4-carboxylic acid methyl ester
The ¹H NMR spectrum of N-Boc-piperidine-4-carboxylic acid methyl ester, a six-membered ring analog, displays characteristic signals that inform our predictions. The singlet for the tert-butyl protons of the Boc group is consistently observed around 1.46 ppm. The methyl ester protons also appear as a sharp singlet, typically around 3.68 ppm. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) in the piperidine ring are found in the range of 3.8-4.1 ppm and 2.7-2.9 ppm, respectively, often appearing as broad multiplets due to conformational dynamics and coupling to adjacent protons.
Methyl azepane-4-carboxylate
For a closer, seven-membered ring analog, we can consider methyl azepane-4-carboxylate. While the N-Boc group is absent, the signals for the azepane ring protons provide insight into the influence of the larger ring size. In general, the increased conformational flexibility of the azepane ring can lead to broader signals compared to the more rigid piperidine chair conformation.
The comparative analysis of these analogs, alongside foundational NMR principles, allows for a confident and detailed interpretation of the expected spectra for this compound.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window.
-
Concentration : Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.
-
Internal Standard : Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).
Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : 16 ppm (centered around 6 ppm).
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
¹³C NMR:
-
Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : 240 ppm (centered around 100 ppm).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance.
Data Processing
-
Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform : Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the NMR data acquisition and analysis workflow.
Caption: Experimental workflow for NMR characterization.
Structural Comparison and Rationale
The structural differences between the six-membered piperidine ring and the seven-membered azepane ring are key to understanding the nuances of their respective NMR spectra.
Caption: Structural comparison of piperidine and azepane rings.
The increased number of methylene groups and the greater conformational freedom in the azepane ring of our target molecule are expected to result in more complex and potentially overlapping multiplets for the ring protons compared to the more defined signals of the piperidine analog. This flexibility can also lead to slight variations in the chemical shifts of the ring carbons.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR characterization of this compound. By leveraging data from close structural analogs and applying fundamental NMR principles, we have established a reliable set of expected spectral data. The detailed experimental protocol provided herein offers a clear pathway for obtaining and analyzing high-quality experimental spectra. This combined approach of prediction and detailed methodology empowers researchers to confidently undertake the structural elucidation of this and similar substituted azepane systems, accelerating progress in drug discovery and development.
The Synthetic Challenge: Why Azepanes Demand Advanced Monitoring
As a Senior Application Scientist, I've witnessed firsthand the pivotal role of real-time, information-rich analytical techniques in accelerating drug development. The synthesis of complex scaffolds like azepanes—a privileged structure in modern medicinal chemistry—is a prime example where understanding the reaction landscape is not just beneficial, but essential for success.[1][2] Traditional monitoring methods such as Thin-Layer Chromatography (TLC) or offline NMR often provide delayed or incomplete information, leading to suboptimal yields and challenging purification processes.[3]
Mass spectrometry (MS) has emerged as an indispensable tool for synthetic chemists, offering unparalleled speed, sensitivity, and structural insight directly from the reaction vessel.[4][5][6] This guide provides a comparative analysis of mass spectrometry techniques for monitoring the synthesis of azepane intermediates. We will move beyond simple protocol recitation to explore the underlying principles, helping you make informed decisions to optimize your synthetic workflows.
Azepane synthesis is often a multi-step process involving intermediates with diverse physicochemical properties.[7][8] A typical route might involve the formation of a linear precursor followed by an intramolecular cyclization. These intermediates can range from relatively non-polar protected amines to highly polar salts, all coexisting in a complex matrix of reagents, catalysts, and solvents. This chemical diversity presents a significant analytical challenge.[9][10] The ideal analytical method must be versatile enough to detect and quantify these varied species, often at low concentrations, to accurately track reaction progress, identify byproducts, and elucidate mechanisms.
Caption: A generic workflow for azepane synthesis highlighting key intermediates.
A Comparative Guide to Ionization Techniques
The choice of ionization source is the most critical decision in developing an MS-based reaction monitoring method. It dictates which molecules are "seen" by the mass spectrometer. For azepane synthesis, the most relevant techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and direct, ambient ionization methods.
Electrospray Ionization (ESI): The Sensitivity Standard for Polar Analytes
ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase.[11] Because azepanes and their amine precursors are basic, they are readily protonated in solution, making them ideal candidates for positive-ion ESI analysis.[12]
-
Mechanism of Action: A high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and directed into the mass spectrometer.
-
Expertise & Experience: ESI is the go-to method when high sensitivity is required for polar intermediates, especially when coupled with liquid chromatography (LC-MS) for separating complex mixtures.[3] Its ability to detect low-level impurities or confirm the disappearance of a starting material is unmatched. However, ESI's major vulnerability is ion suppression, where components of the reaction matrix (e.g., salts, catalysts) can interfere with the ionization of the analyte, leading to poor quantitation.[9][13]
Atmospheric Pressure Chemical Ionization (APCI): The Robust Workhorse for Broader Polarity
APCI is a gas-phase ionization technique that is particularly effective for analyzing compounds of low to moderate polarity that are thermally stable.[14][15][16]
-
Mechanism of Action: The sample eluent is vaporized in a heated tube. A high-voltage corona discharge then ionizes the solvent vapor, which in turn transfers protons to the analyte molecules.[16]
-
Expertise & Experience: APCI is an excellent complementary technique to ESI. It is often more effective for less polar, neutral intermediates, such as a Boc-protected linear precursor, which may not ionize efficiently by ESI.[15] A key advantage of APCI is its greater tolerance for higher solvent flow rates and its reduced susceptibility to matrix-induced ion suppression compared to ESI, making it highly reliable for direct injection analysis of crude reaction mixtures.[16][17]
Ambient Ionization: The Need for Speed
Ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP) or Direct Analysis in Real Time (DART), allow for the direct analysis of samples with minimal to no preparation.[18]
-
Mechanism of Action: These methods use a stream of heated, ionized gas (similar to APCI) to desorb and ionize analytes directly from a solid or liquid surface placed in the open atmosphere.
-
Expertise & Experience: The power of ambient ionization lies in its speed. A chemist can dip a glass rod into a reaction, place it in front of the MS inlet, and get a mass spectrum in under a minute. This provides immediate, qualitative feedback on the presence of starting materials, intermediates, and products, enabling rapid decision-making. While powerful for quick checks, achieving reliable quantitation can be challenging due to variations in sampling.[18]
Caption: Workflow comparison between comprehensive LC-MS and rapid ambient ionization.
Data-Driven Comparison of Ionization Techniques
To illustrate the practical differences, consider the analysis of a key Boc-protected amino-aldehyde intermediate in an azepane synthesis.
| Parameter | ESI-MS | APCI-MS | Ambient MS (ASAP) |
| Analyte Polarity | Best for polar/ionizable | Good for moderate to low polarity | Broad range, favors volatility |
| Thermal Stability | Not required | Required | Required |
| Matrix Tolerance | Moderate | High | Moderate to High |
| Throughput | Lower (LC separation) | High (Flow Injection) | Very High (Direct analysis) |
| Quantitative Accuracy | High (with proper calibration) | High (with internal standards) | Lower (primarily qualitative) |
| Primary Use Case | Detailed mechanistic studies, impurity profiling | High-throughput screening, robust quantitation | Rapid reaction status checks |
Hypothetical Performance Data for a Boc-Protected Intermediate
| Technique | Sample Prep | Analysis Time | Signal-to-Noise (S/N) | Comments |
| LC-ESI-MS | Dilute 1:1000 in ACN/H₂O | 5 min | 250:1 | Excellent sensitivity but requires significant dilution to avoid suppression. |
| FIA-APCI-MS | Dilute 1:100 in MeOH | 1 min | 150:1 | Robust signal with minimal sample prep; less sensitive but more matrix tolerant. |
| ASAP-MS | Dip glass rod, insert | < 1 min | ~50:1 | Instantaneous result, ideal for confirming presence/absence of major species. |
Validated Experimental Protocols
Trustworthy data comes from robust protocols. Below are starting points for implementing these techniques in your lab.
Protocol 1: Quantitative Reaction Monitoring by LC-ESI-MS
-
Sample Preparation:
-
Withdraw 10 µL from the reaction mixture.
-
Immediately quench in 990 µL of cold acetonitrile (ACN) containing an internal standard (e.g., an isotopically labeled analog or a structurally similar compound not present in the reaction).
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any solids.[19]
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
ESI-MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/hr at 400 °C.
-
Data Acquisition: Full scan from m/z 100-1000.
-
Protocol 2: High-Throughput Analysis by Flow Injection Analysis (FIA)-APCI-MS
-
System Setup:
-
Replace the LC column with a low-dead-volume union (e.g., a PEEK tube of ~10 cm).
-
Set the LC pump to deliver a constant flow of a suitable solvent (e.g., 80:20 Methanol:Water) at 0.5 mL/min.
-
-
Sample Preparation:
-
Withdraw 10 µL from the reaction mixture.
-
Dilute in 990 µL of the mobile phase solvent.
-
Inject directly into the flow stream.
-
-
APCI-MS Parameters (Positive Ion Mode):
-
Corona Current: 4 µA.
-
Source Temperature: 450 °C.
-
Probe Temperature: 500 °C.
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for target intermediates.
-
Structural Confirmation with Tandem Mass Spectrometry (MS/MS)
Identifying a peak with the correct mass is often not enough. Tandem MS (MS/MS) is essential for confirming the structure of an intermediate and distinguishing it from isomers.[5][20] In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is a structural fingerprint of the molecule. For cyclic amines like azepanes, characteristic fragmentation includes alpha-cleavage adjacent to the nitrogen and ring-opening pathways.[21][22][23]
Caption: Proposed MS/MS fragmentation of a Boc-protected azepane intermediate.
Conclusion: An Integrated Analytical Strategy
There is no single "best" mass spectrometry technique for monitoring azepane synthesis. The optimal approach is an integrated one, chosen to answer specific questions at each stage of development.
-
For rapid screening and reaction optimization, ambient ionization techniques like ASAP or DART provide invaluable, real-time feedback.
-
For robust, high-throughput analysis of moderately polar intermediates, FIA-APCI-MS offers a reliable and matrix-tolerant solution.
-
For detailed mechanistic investigation, impurity profiling, and confident quantitation, a validated LC-ESI-MS/MS method is the gold standard.
By understanding the causality behind these experimental choices, researchers can harness the full power of mass spectrometry to navigate the complexities of azepane synthesis, ultimately accelerating the path to novel therapeutics.
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
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- 10. azolifesciences.com [azolifesciences.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ora.uniurb.it [ora.uniurb.it]
- 14. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 15. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 16. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 17. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Methods for Purity Analysis of Azepane Dicarboxylates
In the landscape of pharmaceutical development, the structural complexity of novel molecular entities often presents significant analytical challenges. Azepane dicarboxylates, key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), are a prime example.[1][2] Their seven-membered heterocyclic core, often chiral and functionalized with ester groups, demands robust and specific analytical methods to ensure purity, which is a critical determinant of safety and efficacy in the final drug product.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of azepane dicarboxylates. We will explore the nuances of method selection, delve into detailed experimental protocols, and present comparative data to guide researchers, scientists, and drug development professionals in establishing a self-validating system for quality control.
The Analytical Imperative: Why Purity Matters
The synthesis of complex molecules like azepane dicarboxylates can yield a variety of impurities.[1] These may include starting materials, intermediates, by-products from side reactions, and degradation products. Given that azepane dicarboxylates are often chiral, the presence of the undesired enantiomer is also a critical purity consideration. Regulatory bodies mandate the identification and quantification of impurities, making the development of a validated, fit-for-purpose analytical method a non-negotiable step in the development pipeline.[3][4]
Primary Method: Reversed-Phase HPLC (RP-HPLC) for Achiral Purity
For routine purity analysis and quantification of achiral impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry.[5][6] Its robustness, versatility, and compatibility with UV and Mass Spectrometry (MS) detectors make it the primary choice for initial purity assessments.
The Rationale Behind the Method
The fundamental principle of RP-HPLC involves the partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] Azepane dicarboxylates, with their ester functionalities and hydrocarbon backbone, possess sufficient hydrophobicity to be retained on a C18 column. The elution order is primarily dictated by polarity, with more polar impurities eluting earlier than the main, more nonpolar, analyte.
A critical consideration is the mobile phase composition. A mixture of water and a water-miscible organic solvent like acetonitrile or methanol is standard.[5] The inclusion of a buffer is often necessary to control the ionization state of any acidic or basic functional groups, thereby ensuring consistent retention times and sharp peak shapes. For azepane derivatives, which are secondary amines, maintaining a consistent pH is crucial.
Experimental Protocol: RP-HPLC
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard column for good resolution of moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure protonation of the amine, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with low UV cutoff.[5] |
| Gradient | 30% B to 90% B over 20 min | A gradient is essential to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The ester carbonyl groups provide some UV absorbance at low wavelengths. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the mobile phase. |
This method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Representative Data |
| Specificity | Peak purity > 99.0%, Baseline resolution | Main peak spectrally pure; resolves known impurities. |
| Linearity | R² ≥ 0.999 | 0.9995 over 0.1 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 0.8%1.5% |
| LOD / LOQ | S/N ≥ 3 / S/N ≥ 10 | 0.01% / 0.03% |
Comparative Methodologies
While RP-HPLC is a powerful tool, it cannot address all potential purity concerns, especially enantiomeric purity and highly polar impurities. Here, we compare it with alternative and complementary techniques.
Chiral HPLC for Enantiomeric Purity
When to use: When the azepane dicarboxylate is chiral, determining the enantiomeric excess (e.e.) is mandatory. Standard RP-HPLC cannot separate enantiomers.
Principle of Operation: Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[7][8][9] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely applicable for a broad range of compounds.[9][10]
Comparison with RP-HPLC:
| Feature | RP-HPLC (Achiral) | Chiral HPLC |
| Primary Goal | Quantify main component & achiral impurities | Quantify enantiomeric ratio (e.e.) |
| Stationary Phase | C18 (non-chiral) | Chiral Selector (e.g., Amylose derivative) |
| Mobile Phase | Acetonitrile/Water gradients | Often Normal Phase (Hexane/Ethanol) or Polar Organic |
| Development | Relatively straightforward | Can be complex, often requiring screening of multiple columns and mobile phases.[7] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
When to use: For the analysis of highly polar impurities that are not well-retained by RP-HPLC. This could include polar starting materials or degradation products.
Principle of Operation: HILIC employs a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent.[11] It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface.[11] More polar compounds are retained more strongly.
Comparison with RP-HPLC:
| Feature | RP-HPLC | HILIC |
| Analyte Polarity | Best for moderately polar to nonpolar | Best for polar and hydrophilic compounds[11] |
| Elution Order | Least polar elutes last | Most polar elutes last |
| Mobile Phase | High aqueous content | High organic content (>70% ACN)[11] |
| Equilibration | Generally fast | Can be slow, requiring longer equilibration times |
Gas Chromatography-Mass Spectrometry (GC-MS)
When to use: For the analysis of volatile or semi-volatile impurities, such as residual solvents or low molecular weight starting materials.[12][13]
Principle of Operation: GC separates compounds based on their boiling points and interaction with a stationary phase in a gaseous mobile phase.[13] The mass spectrometer provides identification based on mass-to-charge ratio and fragmentation patterns.
Comparison with HPLC Methods:
| Feature | HPLC (RP & HILIC) | GC-MS |
| Analyte Volatility | Non-volatile to semi-volatile | Volatile and thermally stable |
| Sample Derivatization | Not usually required | May be required for polar compounds to increase volatility |
| Detection | UV, PDA, MS | Mass Spectrometry (provides structural info) |
| Typical Impurities | By-products, degradants | Residual solvents, volatile starting materials |
Conclusion and Recommendations
A comprehensive purity analysis of azepane dicarboxylates requires a multi-faceted approach.
-
Primary Analysis: A validated RP-HPLC method should be the cornerstone of quality control, suitable for quantifying the main component and process-related, achiral impurities.
-
Enantiomeric Purity: If the target molecule is chiral, a dedicated Chiral HPLC method is essential and non-negotiable for determining the enantiomeric excess.
-
Orthogonal Methods: Depending on the synthetic route and stability profile, HILIC (for polar impurities) and GC-MS (for volatile impurities) should be employed as complementary, orthogonal techniques to build a complete impurity profile.
By selecting and validating the appropriate combination of these methods, researchers can ensure the quality and consistency of azepane dicarboxylate intermediates, thereby safeguarding the integrity of the final drug product. This strategic approach to analytical methodology is foundational to robust drug development and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. ajrconline.org [ajrconline.org]
- 5. jetir.org [jetir.org]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. eijppr.com [eijppr.com]
- 11. Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. tips.sums.ac.ir [tips.sums.ac.ir]
A Comparative Guide for Drug Discovery Professionals: Azepane vs. Piperidine Scaffolds
In the landscape of medicinal chemistry, saturated heterocycles are foundational pillars in the construction of therapeutic agents. Among these, the six-membered piperidine ring is a scaffold of unparalleled prevalence, found in numerous approved drugs.[1][2] Its seven-membered counterpart, the azepane ring, represents a less explored but increasingly important area of chemical space, offering unique structural and pharmacological properties.[3][4] This guide provides an in-depth, objective comparison of the azepane and piperidine scaffolds, offering experimental insights to inform rational drug design.
Section 1: Core Architecture and Physicochemical Landscape
The fundamental difference between piperidine and azepane lies in their size and resulting conformational behavior. This variance dictates their three-dimensional shape, how they present substituents to a biological target, and their intrinsic physicochemical properties.
Conformational Analysis: Rigidity vs. Flexibility
Piperidine: The piperidine ring predominantly adopts a rigid chair conformation.[5] This pre-organized structure minimizes torsional strain and places substituents into well-defined axial or equatorial positions. While a ring-flip to an alternative chair form is possible, the energy barrier is significant, and the equilibrium is often heavily biased by the nature of the substituents. This conformational stability can be a significant advantage, reducing the entropic penalty upon binding to a target protein.[6]
Azepane: In contrast, the seven-membered azepane ring is conformationally flexible.[7] It exists as a dynamic equilibrium of multiple low-energy conformations, most notably twist-chair and twist-boat forms.[8] This flexibility allows the scaffold to adapt to various binding pocket topographies—an "induced-fit" model—but can come at the cost of a higher entropic penalty upon binding, as the molecule must adopt a single bioactive conformation.[9] However, this inherent dynamism also allows it to explore a larger volume of conformational space.[10]
Caption: Comparative conformational landscapes of piperidine and azepane rings.
Comparative Physicochemical Properties
The addition of a single methylene unit in azepane subtly alters its fundamental properties compared to piperidine. These differences, while seemingly minor, can have profound impacts on a molecule's overall drug-like characteristics.
| Property | Piperidine | Azepane | Implication in Drug Design |
| Molecular Weight | 85.15 g/mol | 99.17 g/mol [11] | Azepane contributes more to molecular weight, a key parameter in rules like Lipinski's Rule of Five. |
| cLogP (Approx.) | ~0.9 | ~1.3 | Azepane is inherently more lipophilic, which can affect solubility, permeability, and metabolic stability. |
| pKa (Approx.) | ~11.2 | ~11.0 | Both are strongly basic, but subtle differences can influence salt formation and interactions with acidic residues. |
| Polar Surface Area | ~12.5 Ų | ~12.5 Ų | As unsubstituted amines, their PSA is identical, primarily influenced by the nitrogen atom. |
Data compiled from standard chemical property prediction software and literature sources.
Section 2: Synthetic Accessibility and Chemical Space
The ease and versatility of synthesis are critical considerations in any drug discovery program, directly impacting the ability to generate diverse libraries for structure-activity relationship (SAR) studies.
Synthetic Strategies
Piperidine: The synthesis of the piperidine core is well-established, with numerous robust and scalable methods.[2] The most common approach is the catalytic hydrogenation of readily available pyridine precursors.[12][13] This accessibility has led to a vast commercial library of substituted piperidine building blocks, facilitating rapid analogue synthesis.[14]
Azepane: Synthesizing the azepane ring is generally more complex.[15] Common strategies include ring-closing metathesis, Beckmann rearrangement of cyclohexanone oximes, or intramolecular cyclization of linear precursors.[16][17] Recently, novel photochemical ring expansion strategies from nitroarenes have emerged, promising to broaden access to complex azepanes.[10][18] Despite this progress, the availability of diverse azepane building blocks remains limited compared to piperidines.
Experimental Protocol: Representative N-Arylation
A common transformation in medicinal chemistry is the coupling of a heterocyclic amine with an aryl group. The Buchwald-Hartwig amination is a staple for this purpose.
Objective: To synthesize N-phenylpiperidine and N-phenylazepane for comparative analysis.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%), and Sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon (3x). Add bromobenzene (1.0 mmol) and either piperidine or azepane (1.2 mmol) dissolved in toluene (2 mL).
-
Reaction: Stir the mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Rationale: This protocol utilizes a modern palladium catalyst system known for its high efficiency in forming C-N bonds with a wide range of substrates. The choice of a bulky phosphine ligand (RuPhos) is crucial for promoting the reductive elimination step, which is often rate-limiting.
Section 3: Implications for Drug Design and ADME Profiles
The choice between a piperidine and an azepane scaffold has significant consequences for a compound's pharmacodynamic and pharmacokinetic properties.
Receptor Binding and Pharmacodynamics
The rigidity of the piperidine scaffold can be a double-edged sword. When its fixed substituent vectors align perfectly with a target's binding pocket, it can lead to highly potent and selective interactions.[19] Conversely, the flexibility of azepane allows it to mold itself to less-defined or larger pockets, potentially uncovering novel binding modes missed by more rigid scaffolds.[3] A study comparing biphenyloxy-alkyl derivatives of piperidine and azepane as histamine H3 receptor ligands found that an azepane analogue exhibited the highest affinity, suggesting the larger ring was better accommodated by the receptor.[20]
Pharmacokinetic (ADME) Profile Comparison
A scaffold's structure directly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Metabolism: Saturated N-heterocycles are susceptible to cytochrome P450-mediated oxidation. Piperidines often undergo oxidation at the carbon alpha to the nitrogen. The larger, more lipophilic azepane ring may present additional sites for metabolism, potentially leading to more complex metabolic profiles or different rates of clearance.[6]
-
Lipophilicity and Permeability: As noted in the physicochemical table, azepane is more lipophilic. This can enhance membrane permeability but may also increase non-specific binding and, if too high, reduce aqueous solubility.
-
Toxicity: Neither scaffold is intrinsically toxic, but their substitution patterns can introduce liabilities. For example, certain N-substituted piperidines can lead to the formation of reactive iminium ion intermediates. The metabolic pathways of azepanes are less characterized but warrant careful toxicological assessment.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance (Cl_int) of a test compound in human liver microsomes (HLMs).
Caption: Workflow for an in vitro liver microsomal stability assay.
Methodology:
-
Preparation: Prepare a solution of Human Liver Microsomes (HLMs) in a phosphate buffer (pH 7.4).
-
Incubation: Add the test compound (final concentration 1 µM) to the HLM solution and pre-incubate at 37°C.
-
Initiation: Initiate the metabolic reaction by adding a solution of NADPH (cofactor).
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance.
Rationale: This assay simulates the Phase I metabolism that occurs in the liver, providing a crucial early indicator of a compound's metabolic liability. Comparing the clearance rates of piperidine vs. azepane analogues provides direct, actionable data for lead optimization.
Section 4: Case Studies in Medicinal Chemistry
Examining approved drugs highlights the distinct roles these scaffolds play.
Case Study: Donepezil (Aricept) - The Piperidine Mainstay
Donepezil is a centrally-acting reversible acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[21][22] Its structure features a key N-benzylpiperidine moiety. The piperidine ring serves to correctly orient the benzyl group into a hydrophobic gorge of the acetylcholinesterase enzyme, while the nitrogen atom engages in crucial interactions.[22] The scaffold's rigidity is paramount for maintaining this optimal geometry for high-affinity binding.
Case Study: Bazedoxifene - A Role for Azepane
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in combination with conjugated estrogens for the prevention of postmenopausal osteoporosis.[23][24][25] A prominent feature of its structure is a large azepane ring.[11] In this context, the larger and more flexible azepane ring is thought to be critical for its specific pharmacological profile, allowing the molecule to span the ligand-binding domain of the estrogen receptor and induce a specific conformational change that results in its mixed agonist/antagonist activity.[26]
Section 5: Conclusion and Strategic Outlook
The choice between an azepane and piperidine scaffold is a strategic decision guided by the specific goals of a drug discovery program.
-
Choose Piperidine for:
-
Rapid SAR exploration due to synthetic accessibility.
-
Programs where conformational rigidity and pre-organization are desired for high potency.
-
Scaffold hopping from known pharmacophores where precise vector positioning is key.
-
-
Choose Azepane for:
-
Exploring novel chemical space and seeking intellectual property.[10]
-
Targets with large or malleable binding pockets where flexibility is an asset.
-
Modulating physicochemical properties, such as increasing lipophilicity, as a lead optimization strategy.
-
Ultimately, neither scaffold is universally superior. The piperidine ring offers a well-trodden path of high reliability and synthetic ease, while the azepane presents a more challenging but potentially more rewarding route into untapped areas of chemical space. A modern drug discovery approach should consider both. Direct "ring expansion" or "ring contraction" studies, where piperidine and azepane analogues are synthesized and tested in parallel, can provide invaluable data to guide project direction.[27]
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine synthesis [organic-chemistry.org]
- 15. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Donepezil - Wikipedia [en.wikipedia.org]
- 23. Bazedoxifene - Wikipedia [en.wikipedia.org]
- 24. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. drugs.com [drugs.com]
- 26. Bazedoxifene/conjugated Estrogens (Duavee) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 27. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the X-ray Crystallography of Substituted Azepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it a privileged structure in the design of novel therapeutics targeting a wide array of diseases.[1][2] However, this conformational dynamism presents a significant challenge: understanding and controlling the precise three-dimensional arrangement of atoms is paramount to optimizing drug-target interactions and ultimately, therapeutic efficacy.
Single-crystal X-ray crystallography stands as the definitive method for unambiguously determining the solid-state structure of these molecules. It provides a high-resolution snapshot of the molecular geometry, including bond lengths, bond angles, and, most critically for the flexible azepane ring, the preferred conformation. This guide offers a comparative analysis of the X-ray crystallography of substituted azepane derivatives, providing insights into how substitution patterns influence solid-state conformation and offering practical guidance on obtaining and interpreting crystallographic data.
The Conformational Landscape of the Azepane Ring: A Crystallographic Perspective
The seven-membered azepane ring is not planar and can adopt several low-energy conformations, with the most common being the twist-chair and chair forms. The specific conformation adopted in the crystalline state is a delicate balance of intramolecular forces (steric and electronic effects of substituents) and intermolecular forces (crystal packing).
Substituents play a crucial role in biasing the conformational equilibrium. For instance, the introduction of fluorine atoms can significantly influence the ring's conformation, with studies showing that even a single fluorine atom can favor one major conformation.[3][4] This has profound implications for rational drug design, as locking the azepane ring into a bioactive conformation can lead to enhanced potency and selectivity.
The following diagram illustrates the conformational equilibrium of the azepane ring, highlighting the common chair and twist-chair forms.
Caption: Conformational isomerism in the azepane ring.
Comparative Crystallographic Data of Substituted Azepane Derivatives
To illustrate the impact of substitution on the crystal structure of azepane derivatives, the following table summarizes key crystallographic parameters for a selection of compounds. This data has been compiled from various research articles and the Cambridge Crystallographic Data Centre (CCDC).[5]
| Compound Name/Description | CCDC Dep. No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Azepane Ring Conformation | Reference |
| Azepane | 707207 | Monoclinic | P2₁/n | 8.834 | 6.541 | 10.567 | 90 | 108.57 | 90 | Twist-Chair | [5] |
| (R,R)-N-Benzylated bicyclic azepane HCl | - | Orthorhombic | P2₁2₁2₁ | 10.123 | 11.456 | 13.789 | 90 | 90 | 90 | Fused rings | [6] |
| 5,5-Dimethyl-2-oxoazepane derivative | - | - | - | - | - | - | - | - | - | - | [7] |
| 2-Fluoroalkyl 4-Substituted Azepane | - | - | - | - | - | - | - | - | - | - | |
| N-Boc-2-phenylazepane derivative | - | - | - | - | - | - | - | - | - | - |
Note: This table is a representative sample. Researchers are encouraged to consult the CCDC for a comprehensive list of publicly available azepane derivative crystal structures.
Experimental Protocol: From Powder to Publication-Quality Crystals
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol provides a generalized workflow for the crystallization of substituted azepane derivatives and subsequent X-ray analysis.
Part 1: Crystallization of Substituted Azepane Derivatives
The choice of crystallization method and solvent is critical and often requires screening of various conditions. Common techniques include slow evaporation, vapor diffusion, and solvent layering.
1. Material Preparation:
-
Ensure the azepane derivative is of high purity (>98%). Impurities can significantly hinder crystallization.
-
Use high-purity solvents.
2. Solvent Selection:
-
Start with a solvent in which the compound has moderate solubility at room temperature.
-
Good starting points for many organic molecules include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
If the compound is too soluble, consider using a binary solvent system (a "good" solvent and a "poor" solvent).
3. Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Dissolve the compound in a small amount of a relatively volatile "good" solvent.
-
Place this solution as a drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop).
-
In a sealed container, place a larger volume of a "poor" solvent in which the "good" solvent is miscible.
-
The "good" solvent will slowly diffuse into the vapor phase and then into the "poor" solvent reservoir, gradually increasing the concentration of the compound in the drop and inducing crystallization.
-
-
Solvent Layering:
-
Dissolve the compound in a dense "good" solvent.
-
Carefully layer a less dense "poor" solvent on top, creating a distinct interface.
-
Crystallization will occur at the interface as the solvents slowly mix.
-
The following diagram illustrates the general workflow for small molecule crystallization.
Caption: General workflow for the crystallization of small organic molecules.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, the following steps are typically followed for data collection and structure determination.[8][9]
1. Crystal Mounting:
-
Carefully select a well-formed crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., Paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.
2. Data Collection:
-
The mounted crystal is placed on a diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector (e.g., CCD or CMOS).
-
Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.
4. Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined against the experimental data by adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern.
5. Structure Validation and Analysis:
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability.
-
The resulting model provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Outlook
X-ray crystallography is an indispensable tool for the structural elucidation of substituted azepane derivatives. The detailed three-dimensional information it provides is fundamental to understanding structure-activity relationships and guiding the design of next-generation therapeutics. As synthetic methodologies for accessing novel and diverse azepane scaffolds continue to expand, so too will the importance of crystallographic analysis in unlocking their full therapeutic potential. The protocols and comparative data presented in this guide are intended to empower researchers to confidently apply this powerful technique to their own drug discovery and development programs.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]
- 4. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Protecting Groups in Azepane Synthesis: Strategies and Methodologies
Introduction: The Rising Importance of Azepanes and the Crucial Role of Protecting Groups
The seven-membered azepane ring is an increasingly important structural motif in medicinal chemistry and drug discovery.[1][2] Unlike their smaller five- and six-membered counterparts (pyrrolidine and piperidine), which are widespread in pharmaceutical libraries, azepanes occupy a less explored, yet highly valuable, region of three-dimensional chemical space.[1] This unique conformational flexibility allows azepane-containing molecules to present pharmacophoric elements in novel orientations, leading to compounds with a wide range of biological activities, including antidiabetic, anticancer, and antiviral properties.[2]
The synthesis of complex, functionalized azepanes is rarely a single-step process. It often requires a multi-step sequence where the reactive secondary amine of the azepane core must be temporarily masked or "protected" to prevent unwanted side reactions.[3][4][5] This is where protecting groups become indispensable tools. A protecting group is a reversibly formed derivative of a functional group that temporarily decreases its reactivity, allowing chemical transformations to be performed elsewhere in the molecule.[5][6]
An effective protecting group strategy is the cornerstone of a successful synthesis. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed selectively and efficiently under mild conditions that do not affect other functional groups.[3] This concept of selective removal is known as orthogonality . An orthogonal set of protecting groups allows for the deprotection of one group in any order without affecting the others, a critical strategy in the synthesis of complex molecules.[6][7][8]
This guide provides an in-depth comparison of the most common N-protecting groups used in azepane synthesis: Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), Alloc (allyloxycarbonyl), and Teoc (2-(trimethylsilyl)ethoxycarbonyl). We will delve into their respective chemistries, stabilities, and cleavage conditions, supported by experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
Visualizing Orthogonal Protection Strategies
The ability to selectively remove one protecting group in the presence of others is a powerful tool in complex synthesis. The diagram below illustrates the concept of orthogonality with the protecting groups discussed in this guide, each cleaved by a distinct class of reagents.
Caption: Orthogonal deprotection pathways for common amine protecting groups.
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by the planned synthetic route, specifically the reagents and conditions the molecule will be subjected to. The following section provides a head-to-head comparison.
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Boc₂O, Boc-Cl | Stable to base, hydrogenolysis, and mild nucleophiles. | Strong Acid: TFA, HCl in dioxane.[9][10] | Pros: Widely used, robust, easy to introduce. Byproducts (isobutene, CO₂) are volatile.[9] Cons: Not stable to acidic conditions. |
| Cbz (benzyloxycarbonyl) | Cbz-Cl, Cbz-OSu | Stable to acid and base.[11][12] | Hydrogenolysis: H₂, Pd/C.[11][12] Strong Acid: HBr/AcOH. | Pros: Orthogonal to Boc and Fmoc.[12] Very stable. Cons: Hydrogenolysis is incompatible with reducible functional groups (alkenes, alkynes, some nitro groups).[13] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Stable to acid and hydrogenolysis. | Base: Typically 20% piperidine in DMF.[14][15][16][17] | Pros: Cleaved under very mild, non-acidic/non-reductive conditions. Orthogonal to Boc and Cbz.[8] Cons: Not stable to basic conditions. |
| Alloc (allyloxycarbonyl) | Alloc-Cl | Stable to acid and base. | Pd(0) Catalysis: Pd(PPh₃)₄ with a scavenger (e.g., phenylsilane, dimedone).[18][19][20][21][22] | Pros: Orthogonal to most other groups. Cleavage is fast and occurs under neutral conditions.[7] Cons: Requires a metal catalyst, which may need to be carefully removed. |
| Teoc (2-(trimethylsilyl)ethoxycarbonyl) | Teoc-Cl, Teoc-OSu | Very stable to acid, base, and hydrogenolysis.[9][23][24] | Fluoride Source: TBAF, HF.[9][23][24][25] | Pros: Highly stable and orthogonal to Boc, Cbz, Fmoc, and Alloc.[9][23] Cons: Silicon-based reagents can sometimes be challenging to handle and remove. |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of a generic azepane substrate. These serve as a starting point and may require optimization based on the specific substrate and scale.
Workflow for N-Boc Protection and Deprotection
Caption: General workflow for Boc protection and subsequent deprotection.
Protocol 1: N-Boc Protection of Azepane
This protocol describes the protection of the azepane nitrogen using di-tert-butyl dicarbonate ((Boc)₂O), a widely used and efficient method.[26]
-
Dissolution: Dissolve azepane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (Et₃N, 1.2 equivalents) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise or as a solution in the reaction solvent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude N-Boc-azepane can be purified by column chromatography if necessary.
Protocol 2: N-Boc Deprotection (Acidic Cleavage)
The Boc group is most commonly removed under strong acidic conditions, typically using trifluoroacetic acid (TFA).[9][27]
-
Dissolution: Dissolve the N-Boc-azepane (1.0 equivalent) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents, often used as a 25-50% solution in DCM) to the solution at 0 °C.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Isolation: The resulting azepane is typically obtained as its TFA salt and can often be used in the next step without further purification. If the free base is required, a basic work-up can be performed.
Protocol 3: N-Cbz Protection of Azepane
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, a classic and robust transformation.[12]
-
Dissolution: Dissolve azepane (1.0 equivalent) in a suitable solvent (e.g., DCM or a biphasic system like dioxane/water).
-
Base Addition: Add an aqueous solution of a base like sodium carbonate (Na₂CO₃, 2.5 equivalents) or sodium bicarbonate (NaHCO₃) and cool the mixture to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while stirring vigorously, maintaining the temperature below 5 °C.[12]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Separate the layers (if biphasic). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 4: N-Cbz Deprotection (Catalytic Hydrogenolysis)
The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis.[11][12]
-
Setup: Dissolve the N-Cbz-azepane (1.0 equivalent) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.[12] Wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected azepane. The byproducts, toluene and CO₂, are volatile and easily removed.[11]
Protocol 5: N-Fmoc Protection of Azepane
The Fmoc group is typically introduced using Fmoc-Cl or the more stable Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate).[14]
-
Dissolution: Dissolve azepane (1.0 equivalent) in a solvent mixture, such as 10% aqueous sodium carbonate and dioxane.
-
Reagent Addition: Add Fmoc-Cl (1.05 equivalents) at room temperature and stir vigorously.
-
Reaction: Continue stirring for 1-3 hours, monitoring for completion.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over Na₂SO₄.
-
Purification: Concentrate the solution and purify the product by recrystallization or column chromatography.
Protocol 6: N-Fmoc Deprotection (Base-Catalyzed β-Elimination)
The Fmoc group's key advantage is its lability to mild bases, most commonly piperidine.[15][16]
-
Dissolution: Dissolve the N-Fmoc-azepane (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to create a 20% (v/v) solution in DMF.[14][15][28]
-
Reaction: Stir the solution at room temperature. The reaction is typically very fast, often complete within 10-30 minutes.[16][28]
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The residue contains the free amine and the dibenzofulvene-piperidine adduct.
-
Purification: The crude product can be purified by column chromatography to separate the desired azepane from the adduct.
Protocol 7: N-Alloc Protection of Azepane
The Alloc group is introduced using allyl chloroformate (Alloc-Cl) in a procedure similar to Cbz protection.
-
Dissolution: Dissolve azepane (1.0 equivalent) in DCM or a biphasic system with aqueous NaHCO₃.
-
Base Addition: Cool the mixture to 0 °C and add the base.
-
Reagent Addition: Add allyl chloroformate (1.1 equivalents) dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Separate the layers, wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography as needed.
Protocol 8: N-Alloc Deprotection (Palladium-Catalyzed Cleavage)
Alloc deprotection relies on palladium(0) catalysis in the presence of a nucleophilic scavenger.[22]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Dissolve the N-Alloc-azepane (1.0 equivalent) in an anhydrous solvent such as DCM or THF.
-
Reagent Addition: Add the scavenger (e.g., phenylsilane, 3-5 equivalents) followed by the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).
-
Reaction: Stir at room temperature for 30 minutes to 2 hours. The reaction is often rapid.[19]
-
Work-up: Once complete, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst and then concentrated.
-
Purification: Further purification can be achieved by column chromatography.
Protocol 9: N-Teoc Protection of Azepane
The robust Teoc group can be introduced using reagents like Teoc-OSu or Teoc-Cl.[23][24]
-
Dissolution: Dissolve azepane (1.0 equivalent) in a solvent like DCM or THF.
-
Base Addition: Add a base such as triethylamine (1.2 equivalents).
-
Reagent Addition: Add N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu, 1.1 equivalents).[24]
-
Reaction: Stir at room temperature overnight.
-
Work-up: Dilute with water and extract with an organic solvent. Wash the organic layers with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography.
Protocol 10: N-Teoc Deprotection (Fluoride-Mediated Cleavage)
The Teoc group is cleaved via a β-elimination mechanism initiated by a fluoride ion source.[9][24]
-
Dissolution: Dissolve the N-Teoc-azepane (1.0 equivalent) in a polar aprotic solvent like THF.
-
Fluoride Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.5-3.0 equivalents) in THF.[23][24]
-
Reaction: Stir at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and concentrate the mixture to remove THF.
-
Extraction: Extract the aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting azepane by column chromatography.
Strategic Selection and Conclusion
The selection of a protecting group for azepane synthesis is a critical decision that profoundly impacts the entire synthetic strategy. There is no single "best" protecting group; the optimal choice is context-dependent.
-
For general robustness and ease of use in acid-sensitive routes, Boc remains a workhorse due to its stability to a wide range of non-acidic reagents.
-
When orthogonality to acid- and base-labile groups is paramount, Cbz and Alloc are excellent choices. Cbz offers high stability but is incompatible with hydrogenation, whereas Alloc provides a mild, neutral deprotection pathway at the cost of using a palladium catalyst.
-
In syntheses where mild basic cleavage is required, such as in peptide-like chemistry or on solid-phase, Fmoc is the undisputed choice, offering a clean deprotection that is orthogonal to both acid- and hydrogenolysis-labile groups.
-
For maximum stability across a broad spectrum of conditions, Teoc stands out. Its unique fluoride-mediated cleavage makes it truly orthogonal to the other common carbamates, reserving it for complex syntheses where other protecting groups might fail.
By understanding the distinct properties, stabilities, and deprotection mechanisms of these key protecting groups, researchers can design more efficient, robust, and successful syntheses of novel azepane-based molecules, ultimately accelerating the pace of discovery in medicinal chemistry and beyond.
References
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation [infoscience.epfl.ch]
- 19. biotage.com [biotage.com]
- 20. pure.uva.nl [pure.uva.nl]
- 21. biotage.com [biotage.com]
- 22. benchchem.com [benchchem.com]
- 23. Application of Teoc Protecting Group [en.highfine.com]
- 24. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 25. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 27. chempep.com [chempep.com]
- 28. researchgate.net [researchgate.net]
Navigating the Bioactive Landscape: A Comparative Guide to Screening Novel Azepane Analogs
The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, lauded for its conformational flexibility and presence in a multitude of natural products and FDA-approved therapeutics.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of pathological conditions including cancer, diabetes, viral infections, and neurological disorders.[4][5] The successful discovery of potent and selective drug candidates from novel azepane libraries, however, is critically dependent on the rational selection and rigorous execution of appropriate biological screening assays.
This guide provides a comparative analysis of key screening methodologies for novel azepane analogs, offering insights into the causality behind experimental choices to empower researchers in their drug discovery endeavors. We will delve into the intricacies of target selection, assay design, and data interpretation, supported by experimental protocols and comparative data.
The Azepane Scaffold: A Privileged Structure in Drug Discovery
The non-planar nature of the azepane ring allows it to adopt various conformations, enabling its derivatives to bind optimally to a diverse range of biological targets.[3][6] This structural versatility is a key factor in its prevalence in bioactive molecules. A notable example is the natural product (-)-balanol, an ATP-competitive inhibitor of protein kinase C, which features an azepane ring and has served as a foundational scaffold for the development of anti-cancer agents.[2] Furthermore, approved drugs like Tolazamide, an oral hypoglycemic agent, and Azelastine, a histamine antagonist, underscore the therapeutic significance of the azepane motif.[2]
The strategic functionalization of the azepane core is crucial for modulating its pharmacological profile. The ability to introduce specific substituents can bias the ring towards a particular conformation, thereby enhancing its bioactivity and selectivity for a desired target.[2] This highlights the importance of robust screening strategies to identify the most promising candidates from a library of novel analogs.
Strategic Screening Approaches for Azepane Analogs
The initial step in any screening campaign is the identification of a relevant biological target. The diverse pharmacological properties of azepane derivatives mean they can be screened against a wide range of targets.[4] This guide will focus on two prominent therapeutic areas where azepanes have shown significant promise: oncology and neuropharmacology.
I. Anticancer Activity Screening
Azepane-containing compounds have emerged as promising anticancer agents, with activities attributed to various mechanisms, including the inhibition of kinases, PARP enzymes, and tubulin polymerization.[2][3][7]
The initial evaluation of anticancer potential typically involves assessing the cytotoxic effects of the novel azepane analogs against a panel of human cancer cell lines. This provides a broad measure of their ability to inhibit cell growth.
Commonly Used Assays:
-
SRB (Sulforhodamine B) Assay: This colorimetric assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of cell mass. It is a robust and sensitive method for determining cytotoxicity.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., HepG2, MCF-7, HCT116) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Add varying concentrations of the novel azepane analogs to the wells and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Analysis of Cytotoxicity Assays:
| Assay | Principle | Advantages | Disadvantages |
| SRB | Measures total protein content | Simple, rapid, sensitive, and cost-effective. Not affected by compound color or reducing agents. | Indirect measure of cell viability. |
| MTT | Measures mitochondrial metabolic activity | Reflects cell viability and proliferation. | Can be affected by compounds that interfere with mitochondrial function or have reducing properties. |
Following the identification of cytotoxic analogs, secondary assays are employed to elucidate their mechanism of action. This involves testing the compounds against specific molecular targets known to be involved in cancer progression.
-
Enzyme Inhibition Assays: If the azepane analogs are designed as enzyme inhibitors (e.g., kinase or PARP inhibitors), their inhibitory activity can be quantified using in vitro enzyme assays. For instance, the inhibitory potential of azepane-dione derivatives against Poly (ADP-ribose) polymerase (PARP-1) can be evaluated.[3]
-
Tubulin Polymerization Assays: For compounds suspected of targeting the cytoskeleton, their effect on tubulin polymerization can be assessed.[9][10]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compounds on cell cycle progression, identifying if they cause arrest at a specific phase (e.g., G2/M phase).[9][11]
-
Apoptosis Assays: Assays such as Annexin V-FITC/PI staining can be used to determine if the compounds induce apoptosis (programmed cell death).[11]
Workflow for Anticancer Screening of Azepane Analogs
A typical workflow for the anticancer screening of novel azepane analogs.
II. Neuropharmacological Activity Screening
The azepane scaffold is also a key feature in compounds targeting the central nervous system (CNS). For instance, certain bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), making them potential candidates for treating neuropsychiatric disorders.[12]
Radioligand binding assays are a powerful tool for identifying and characterizing the interaction of novel compounds with specific receptors or transporters. These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site.
Experimental Protocol: Monoamine Transporter Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the human monoamine transporters (NET, DAT, or SERT).[13]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]nisoxetine for NET), and varying concentrations of the novel azepane analog in an appropriate assay buffer.[13]
-
Incubation: Incubate the plate at room temperature for a defined period to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding of the radioligand and determine the IC50 value of the test compound, which represents the concentration required to inhibit 50% of the specific radioligand binding.
Comparative Analysis of Neuropharmacological Screening Targets:
| Target | Therapeutic Relevance | Rationale for Screening Azepanes |
| Monoamine Transporters (NET, DAT, SERT) | Depression, ADHD, anxiety disorders | Structural similarities to known monoamine reuptake inhibitors.[12] |
| Histamine H3 Receptor | Alzheimer's disease, schizophrenia | Known azepane-containing compounds exhibit H3 receptor antagonism.[4] |
| Sigma-1 Receptor (σ-1R) | Neurodegenerative diseases, pain | Some N-benzylated azepanes show inhibitory activity at σ-1R.[12] |
Compounds that demonstrate high affinity in binding assays should be further evaluated in functional assays to determine if they act as agonists, antagonists, or inhibitors. Subsequently, promising candidates can be advanced to in vivo animal models to assess their pharmacokinetic properties, brain penetrance, and efficacy in relevant behavioral models.[12]
Signaling Pathway: Dopamine Transporter (DAT) Inhibition
Inhibition of the dopamine transporter (DAT) by a novel azepane analog, leading to increased dopamine levels in the synaptic cleft.
Conclusion: A Pathway to Novel Therapeutics
The successful identification of biologically active azepane analogs is a multifaceted process that hinges on a well-designed screening cascade. By employing a strategic combination of primary and secondary screening assays, researchers can efficiently identify promising candidates and elucidate their mechanisms of action. The choice of assays should be guided by the specific therapeutic target and the desired pharmacological profile of the novel compounds. This comparative guide provides a framework for researchers to make informed decisions, ultimately accelerating the journey of novel azepane analogs from the laboratory to the clinic. The continued exploration of this versatile scaffold, coupled with robust and logical screening strategies, holds immense potential for the discovery of next-generation therapeutics.
References
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- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel anti-cancer agents by the synthesis and cellular screening of a noscapine-based library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
A Comparative Guide to Azepane Synthesis: Strategies, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility allows for effective interaction with diverse biological targets, making it a cornerstone for the development of novel therapeutics for conditions ranging from cancer to cardiovascular and central nervous system disorders.[1][2] However, the synthesis of this seven-membered ring system is not without its challenges, often hindered by slow cyclization kinetics.[1]
This guide provides a comparative analysis of the most prominent synthetic routes to the azepane core, offering an in-depth look at the underlying mechanisms, experimental considerations, and relative merits of each approach. We will delve into classical rearrangement reactions, modern catalytic methods, and other innovative strategies, providing the necessary data and protocols to inform your synthetic planning.
Principal Synthetic Strategies
The construction of the azepane ring is primarily achieved through ring-expansion reactions of smaller cyclic precursors and ring-closing strategies from acyclic starting materials.[3] Key methodologies that have proven effective include the Beckmann and Schmidt rearrangements, ring-closing metathesis (RCM), and intramolecular reductive amination. More recent innovations, such as photochemical dearomative ring expansion, are expanding the toolkit for accessing complex and polysubstituted azepanes.[4][5][6]
Ring-Expansion Reactions: Beckmann and Schmidt Rearrangements
Ring-expansion strategies offer a powerful entry into the azepane core from readily available five- or six-membered ring precursors.[7][8]
The Beckmann rearrangement is a classic and industrially significant method for converting a cyclic oxime into a lactam, which can then be reduced to the corresponding azepane.[9] The archetypal example is the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[9]
Mechanism: The reaction is typically catalyzed by acid and involves the rearrangement of an oxime to an amide.[9] The key step is the stereospecific migration of the group anti-periplanar to the leaving group on the oxime nitrogen.[10]
Causality in Experimental Choices: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and reaction conditions can significantly influence the reaction's efficiency and selectivity.[9] For substrates sensitive to strong acids, reagents like tosyl chloride or phosphorus pentachloride can be employed to activate the oxime hydroxyl group.[9]
Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime
-
Oxime Activation: In a flask equipped with a stirrer, add a solution of cyclohexanone oxime in an appropriate solvent (e.g., dioxane).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride) while maintaining the temperature.[9]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Workup: Quench the reaction by pouring it into ice water and neutralize with a base.
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify the resulting ε-caprolactam by distillation or recrystallization.
The Schmidt reaction provides a direct route to lactams from cyclic ketones by reaction with hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid.[11][12] This method can be highly regioselective, depending on the reaction conditions and the substrate.[11][13]
Mechanism: The reaction proceeds through the nucleophilic addition of the azide to the protonated ketone, followed by a rearrangement that expels nitrogen gas and forms a nitrilium intermediate. This intermediate is then trapped by water to yield the amide.[12]
Causality in Experimental Choices: Temperature can be a critical factor in controlling the regioselectivity of the Schmidt reaction. For instance, in the synthesis of pyrano[3,2-b]azepines, lower temperatures favor the formation of one regioisomer, while higher temperatures can lead to a mixture of products.[11] The choice of azide source (e.g., sodium azide vs. trimethylsilyl azide) can also influence the outcome.[11]
Experimental Protocol: Schmidt Reaction of a Substituted Cyclohexanone
-
Reaction Setup: Dissolve the substituted cyclohexanone in a suitable solvent like methylene chloride or chloroform.[11]
-
Acid and Azide Addition: Add a strong acid, such as sulfuric acid, followed by the slow addition of sodium azide or trimethylsilyl azide at a controlled temperature (e.g., 0 °C).[11]
-
Reaction Progression: Allow the reaction to stir at the desired temperature until completion, monitoring by TLC.
-
Quenching and Extraction: Carefully quench the reaction with water and neutralize with a base. Extract the product with an organic solvent.
-
Purification: Dry the organic layer and purify the resulting lactam by column chromatography.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated rings, including azepane precursors.[14] This method is particularly valued for its high functional group tolerance and its ability to form medium-sized rings that are often challenging to access via other methods.[14]
Mechanism: RCM is a metal-catalyzed reaction that involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, typically ethylene.[14] The reaction proceeds through a metallacyclobutane intermediate.
Causality in Experimental Choices: The choice of catalyst is crucial for the success of an RCM reaction. Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are widely used due to their stability and broad substrate scope.[15] Reaction concentration is also a key parameter; high dilution conditions are often employed to favor the intramolecular cyclization over intermolecular oligomerization.
Experimental Protocol: RCM for Azepane Precursor Synthesis
-
Substrate Preparation: Synthesize the acyclic diene precursor containing the nitrogen atom that will become part of the azepane ring.
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the diene substrate in a degassed solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add the RCM catalyst (e.g., Grubbs' second-generation catalyst) to the solution.
-
Reaction: Stir the reaction at room temperature or with heating until the starting material is consumed.
-
Purification: Quench the reaction and purify the resulting unsaturated azepane precursor by column chromatography. The double bond can then be reduced to afford the saturated azepane.
Intramolecular Reductive Amination
Intramolecular reductive amination offers a direct route to cyclic amines, including azepanes, from acyclic amino-carbonyl compounds.[16] This method can be performed under various reducing conditions and has been successfully applied in asymmetric synthesis to generate enantioenriched azepanes.[17][18]
Mechanism: The reaction involves the formation of a cyclic imine or iminium ion intermediate from the amino-carbonyl precursor, which is then reduced in situ to the corresponding cyclic amine.
Causality in Experimental Choices: The choice of reducing agent is critical. For asymmetric variants, chiral catalysts, such as those based on iridium with chiral phosphine ligands, are employed to achieve high enantioselectivity.[18][19] The use of additives like titanium(IV) isopropoxide can facilitate the imine formation and improve reaction outcomes.[18]
Experimental Protocol: Asymmetric Intramolecular Reductive Amination
-
Precursor Synthesis: Prepare the requisite amino-ketone or amino-aldehyde substrate.
-
Reaction Setup: To a solution of the substrate in a suitable solvent (e.g., isopropanol), add the chiral catalyst system, for example, a pre-catalyst like [Ir(COD)Cl]₂ and a chiral ligand such as (S)-DifluorPhos.[18]
-
Additives: Add any necessary additives, such as Ti(OⁱPr)₄ and an acid like HCl/Et₂O.[18]
-
Reduction: Subject the mixture to a hydrogen atmosphere or use a suitable hydride source and stir until the reaction is complete.
-
Workup and Purification: Quench the reaction, perform an extractive workup, and purify the enantioenriched azepane product by chromatography.
Emerging Strategies: Photochemical Dearomative Ring Expansion
Recent advancements have introduced novel strategies for azepane synthesis, such as the photochemical dearomative ring expansion of nitroarenes.[4][5][6] This method allows for the preparation of complex, polysubstituted azepanes from simple starting materials in a two-step process.[4][5]
Mechanism: This process is mediated by blue light and involves the conversion of a nitro group into a singlet nitrene, which then triggers the expansion of the six-membered aromatic ring into a seven-membered system.[4][5] A subsequent hydrogenolysis step furnishes the saturated azepane.
Comparative Analysis of Azepane Synthesis Routes
| Synthetic Route | Advantages | Disadvantages | Key Considerations |
| Beckmann Rearrangement | Well-established, industrially scalable, uses readily available starting materials.[9] | Can require harsh acidic conditions, potential for side reactions. | Stereospecificity of migration, catalyst choice.[10] |
| Schmidt Reaction | Direct conversion of ketones to lactams, can be highly regioselective.[11][12] | Use of potentially explosive hydrazoic acid, regioselectivity can be condition-dependent.[11] | Temperature control for regioselectivity, safe handling of azides. |
| Ring-Closing Metathesis | High functional group tolerance, applicable to complex molecules, good for medium-sized rings.[14][20] | Expensive catalysts, requires synthesis of diene precursors, potential for catalyst poisoning.[15] | Catalyst selection, reaction concentration (high dilution). |
| Intramolecular Reductive Amination | Direct formation of the azepane ring, amenable to asymmetric synthesis.[16][17] | Requires synthesis of specific acyclic precursors, potential for competing intermolecular reactions. | Choice of reducing agent and catalyst for stereocontrol.[18] |
| Photochemical Ring Expansion | Access to complex and polysubstituted azepanes from simple nitroarenes, mild reaction conditions.[4][5] | Newer methodology, substrate scope may be more limited compared to established methods. | Requires photochemical reactor setup. |
Visualizing the Synthetic Pathways
Beckmann Rearrangement Workflow
Caption: General workflow for azepane synthesis via Beckmann rearrangement.
Ring-Closing Metathesis (RCM) Logic
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 15. drughunter.com [drughunter.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Pharmacokinetic Properties of Azepane-Containing Compounds Versus Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, found in a vast number of marketed drugs. However, its seven-membered counterpart, the azepane ring, is gaining increasing attention as a valuable alternative for fine-tuning the properties of drug candidates.[1] This guide provides an in-depth comparison of the pharmacokinetic profiles of azepane-containing compounds and their piperidine analogs, offering insights into how the expansion of a single carbon atom in the ring can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
The choice between a piperidine and an azepane moiety is not merely a matter of structural novelty; it is a strategic decision that can profoundly influence a compound's developability. Understanding the nuanced differences in their pharmacokinetic behavior is crucial for optimizing drug candidates and reducing the likelihood of late-stage clinical failures.[2]
The Structural Distinction: Flexibility and Lipophilicity
The fundamental difference between piperidine and azepane lies in the ring size—six members versus seven. This seemingly small change imparts distinct conformational and physicochemical properties that ripple through their pharmacokinetic profiles.
-
Conformational Flexibility: Piperidine rings predominantly adopt a stable chair conformation.[3] In contrast, the larger azepane ring possesses greater conformational flexibility, with multiple low-energy conformations accessible.[4] This increased flexibility can influence how a molecule interacts with metabolic enzymes and transporters.
-
Lipophilicity: Generally, increasing the number of carbon atoms in a molecule leads to higher lipophilicity. Consequently, azepane analogs often exhibit a higher lipophilicity (LogP/LogD) compared to their piperidine counterparts.[5] This can have a cascading effect on various ADME parameters, from membrane permeability to plasma protein binding.
Comparative Pharmacokinetic Profiles: A Head-to-Head Analysis
While direct, publicly available pharmacokinetic data for a wide range of matched azepane and piperidine pairs is limited, we can draw valuable insights from existing studies on analogous compounds.[6] The following sections compare the key pharmacokinetic parameters, highlighting the general trends observed when transitioning from a piperidine to an azepane scaffold.
Absorption
The absorption of an orally administered drug is primarily governed by its solubility and permeability across the intestinal wall.
-
Permeability: The increased lipophilicity of azepane analogs can, in some cases, enhance passive diffusion across the gut wall. However, this is not a universal rule. Both piperidine and azepane-containing compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps drugs out of intestinal cells, thereby reducing absorption.[7][8] The specific structural features of the molecule and its interaction with these transporters are critical determinants of net permeability.
Distribution
Once absorbed, a drug's distribution throughout the body is influenced by its binding to plasma proteins and its ability to penetrate tissues.
-
Plasma Protein Binding (PPB): The fraction of a drug that is unbound in plasma is considered pharmacologically active and available for distribution into tissues.[9] Due to their often higher lipophilicity, azepane analogs may exhibit a greater extent of binding to plasma proteins, particularly albumin and alpha-1-acid glycoprotein.[10] This can result in a lower fraction of unbound drug (fu) compared to their piperidine analogs.[11]
-
Volume of Distribution (Vd): A higher Vd indicates greater distribution of a drug into tissues relative to the plasma. The increased lipophilicity of azepane-containing compounds can lead to a larger Vd, as they may more readily partition into lipophilic tissues.
Metabolism
Metabolic stability is a critical factor influencing a drug's half-life and overall exposure. The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes.[12]
-
Metabolic Stability: The conformational flexibility of the azepane ring can present a different metabolic profile compared to the more rigid piperidine. While this flexibility can sometimes lead to novel metabolic pathways, in certain cases, azepane-containing compounds have been shown to suffer from low metabolic stability.[13][14] However, targeted chemical modifications can optimize the metabolic stability of azepane scaffolds.[13] For instance, a study on histamine H3 receptor ligands demonstrated that both piperidine and azepane derivatives underwent hydroxylation of an attached biphenyl ring in human and rat liver microsomes.[15]
Excretion
The final step in a drug's journey is its elimination from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion).
-
Clearance (CL): Clearance is a measure of the rate at which a drug is removed from the body. It is influenced by a combination of metabolism and excretion. The metabolic stability and extent of plasma protein binding of both azepane and piperidine analogs will directly impact their clearance rates.
Quantitative Comparison of Analogous Compounds
The following table summarizes pharmacokinetic parameters for illustrative piperidine and azepane analogs from the literature. It is important to note that these are not direct head-to-head comparisons of otherwise identical molecules but provide a general sense of the potential differences.
| Parameter | Piperidine Analogs | Azepane Analogs | Key Considerations |
| Oral Bioavailability (F%) | Variable | Variable | Highly dependent on solubility, permeability, and first-pass metabolism.[6] |
| Half-life (T½) | Generally shorter | Can be longer | Influenced by clearance and volume of distribution.[6] |
| Volume of Distribution (Vd) | Generally lower | Can be higher | Correlates with lipophilicity and tissue partitioning.[6] |
| Clearance (CL) | Generally higher | Can be lower | Dependent on metabolic stability and renal excretion.[6] |
| Plasma Protein Binding | Variable | Often higher | Influenced by lipophilicity.[11] |
Causality Behind Experimental Choices in Pharmacokinetic Profiling
The evaluation of a compound's pharmacokinetic properties is a cornerstone of drug discovery and development.[16] A tiered approach, starting with in vitro assays and progressing to in vivo studies, is typically employed to build a comprehensive understanding of a molecule's ADME profile.
In Vitro ADME Assays: The First Line of Assessment
Early in the drug discovery process, a battery of in vitro ADME assays are conducted to rapidly screen and prioritize compounds with favorable drug-like properties.[17][18]
-
Metabolic Stability Assays: These assays, using liver microsomes or hepatocytes, provide an initial read on a compound's susceptibility to metabolism.[17] This helps in identifying metabolic liabilities early on.
-
Permeability Assays: Caco-2 cell monolayers are a common model to assess a compound's potential for intestinal absorption and to identify if it is a substrate for efflux transporters like P-gp.[17]
-
Plasma Protein Binding Assays: Equilibrium dialysis is the gold standard for determining the fraction of a drug that binds to plasma proteins.[11]
The diagram below illustrates a typical workflow for in vitro ADME assessment.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. | Semantic Scholar [semanticscholar.org]
- 5. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compilation of 222 drugs' plasma protein binding data and guidance for study designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Studies in Drug Development: Essential Guide [clinicaltrialsarena.com]
- 17. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed, step-by-step framework for the proper disposal of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate, a common intermediate in pharmaceutical research. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.
The cornerstone of any chemical disposal plan is a thorough understanding of the substance's specific hazards. The Safety Data Sheet (SDS) provided by the manufacturer is the primary source for this information and must always be consulted before handling or disposal.
Part 1: Hazard Assessment - The Foundational Step
Before initiating any disposal procedure, a comprehensive hazard assessment is mandatory. While this compound is not typically classified as an acutely hazardous (P-listed) waste, it requires careful handling. Laboratory personnel should, as a best practice, treat all chemical wastes as hazardous until a formal determination is made by the institution's Environmental Health & Safety (EH&S) office.[1][2]
Based on its chemical structure (a Boc-protected amino acid ester) and data from related compounds, the following hazard profile can be anticipated.
| Hazard Characteristic | Assessment | Rationale & Precautions |
| Ignitability | Low Risk. Not classified as flammable. | While not flammable, it is a combustible organic solid/liquid. Keep away from open flames and high heat sources.[3] |
| Corrosivity | Not Corrosive. | The compound is not an acid or a base and is not expected to have a pH in the corrosive range (≤2 or ≥12.5).[2][4] |
| Reactivity | Low Risk. Stable under normal laboratory conditions. | Avoid contact with strong oxidizing agents, strong bases, and alcohols, as these are common incompatibilities for esters.[3] |
| Toxicity | Irritant. May be harmful if swallowed or inhaled. Causes skin and eye irritation. | Always handle this compound wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3][5] Use in a well-ventilated area or a chemical fume hood. |
This assessment suggests that while the compound requires careful handling due to its irritant properties, it is unlikely to meet the criteria for a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][6] However, final disposal must always be conducted through your institution's certified waste management program.
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The following decision workflow provides a visual guide for managing the waste stream for this compound, from generation to final disposal.
Caption: Disposal decision workflow for this compound.
Protocol 1: Disposal of Unused or Waste Product
This protocol applies to the disposal of the chemical in its pure form, as a reaction residue, or in a solution.
-
Waste Transfer : Carefully transfer the waste material into a designated hazardous waste container.
-
Container Labeling : Affix a hazardous waste label to the container immediately. Fill it out completely, listing all chemical constituents and their approximate concentrations.
-
Causality : Proper labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility.[2]
-
-
Secure Storage : Keep the waste container tightly sealed except when adding waste.[1] Store it in a designated Satellite Accumulation Area (SAA).
-
Arrange for Disposal : Once the container is full or has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), submit a waste collection request to your institution's EH&S department.[1][2]
Protocol 2: Decontamination and Disposal of Empty Containers
An "empty" container that held this chemical must be properly decontaminated before it can be disposed of as regular trash or recycling.
-
Initial Cleaning : Remove as much of the residual chemical as possible by scraping or pouring it into the hazardous waste container described in Protocol 1.
-
Triple Rinse : Rinse the container three times with a small amount of a suitable solvent (e.g., acetone, ethanol).
-
Causality : A triple rinse is the standard procedure for ensuring that a container is sufficiently decontaminated.[1]
-
-
Collect Rinsate : Crucially, all three rinses must be collected and disposed of as hazardous waste. [1] Add the rinsate to your liquid hazardous waste container (e.g., "Non-Halogenated Organic Waste").
-
Final Container Disposal : Once the container is dry, deface or remove all chemical labels.[1] It can then be disposed of in the appropriate regular waste stream (e.g., glass recycling, regular trash) as per your facility's guidelines.
Protocol 3: Spill Management and Cleanup
In the event of a spill, a prompt and correct response is critical to minimize exposure and environmental impact. This procedure is for minor laboratory spills that personnel are trained and equipped to handle.[8]
-
Alert and Secure : Immediately alert personnel in the area.[9] If the material is in a solution with a flammable solvent, remove all ignition sources.[10]
-
Don PPE : At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill : Prevent the spread of the material by creating a dike around the spill's edge with an inert absorbent material like vermiculite, sand, or cat litter.[8][10]
-
Absorb the Material : Working from the outside in, apply the absorbent material over the spill.
-
Causality : Working from the outside inward prevents splashing and spreading of the chemical.[9]
-
-
Collect Cleanup Debris : Carefully scoop all absorbed material and any contaminated items (e.g., paper towels, gloves) into a heavy-duty plastic bag or a designated bucket.[9][11]
-
Package and Label : Seal the bag or container and affix a hazardous waste label, identifying the contents as "Spill Debris" containing this compound.[9] Arrange for EH&S pickup.
-
Decontaminate Surface : Clean the spill area thoroughly with soap and warm water.[10][11]
Part 3: The 'Why' - Rationale and Best Practices
Adherence to these protocols is not merely about following rules; it's about fostering a culture of safety and responsibility.
-
Segregation is Key : While this specific compound is relatively stable, the principle of segregating waste streams is paramount. Never mix unknown chemicals or potentially reactive compounds, such as acids and bases, in the same waste container.[7]
-
Avoid Sink Disposal : Even chemicals that are not classified as hazardous waste should generally not be poured down the drain.[12] Organic molecules can interfere with wastewater treatment processes and harm aquatic ecosystems.[7]
-
Practice Waste Minimization : The most effective disposal method is to not generate waste in the first place. Employ green chemistry principles, order only the quantities of chemicals you need, and check if surplus chemicals can be shared with other labs.[2][13]
By integrating these detailed procedures and the underlying safety principles into your daily laboratory operations, you contribute to a safer research environment and ensure compliance with environmental regulations.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 5. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. acs.org [acs.org]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. acs.org [acs.org]
- 13. epa.gov [epa.gov]
Comprehensive Guide to Handling 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate: A Senior Application Scientist's In-Depth Protocol
As researchers and scientists in the fast-paced field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate, a compound for which specific safety data may not be readily available. The protocols outlined below are synthesized from best practices and data from structurally analogous compounds, ensuring a cautious and proactive approach to laboratory safety.
Hazard Assessment and Core Principles
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from similar substituted azepane and diazepane derivatives consistently indicate the following potential hazards:
Therefore, all handling procedures must be based on the precautionary principle, assuming the compound is hazardous and requires stringent protective measures. The core principle of this guide is to minimize all potential routes of exposure: dermal, ocular, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following is a comprehensive list of required PPE when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (powder-free) | Provides a barrier against skin contact. Powder-free gloves are recommended to prevent aerosolization of the compound.[4][5] |
| Eye Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[4][6] |
| Body Protection | Disposable gown or a clean lab coat | Protects personal clothing from contamination and minimizes skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Prevents inhalation of dust or vapors.[1][2] |
dot
Caption: Required PPE for handling substituted azepanes.
Step-by-Step Operational Plan
Pre-Handling Preparations
-
Designate a Work Area: All work with the compound should be conducted in a designated area, preferably within a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is clean and readily available to avoid unnecessary movement and potential for spills.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer:
-
If the compound is a solid, handle it gently to avoid creating dust.
-
Use a spatula for transfers. Avoid pouring dry powder.
-
If making a solution, add the solid to the solvent slowly.
-
-
Reactions and Manipulations:
Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
Clean all non-disposable equipment thoroughly.
-
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) to avoid skin contact.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1][2]
Disposal Plan
Proper disposal is a critical step in the chemical handling workflow.
dot
Caption: Waste disposal workflow for azepane derivatives.
-
Waste Segregation:
-
Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., weighing paper, gloves) in a designated, sealed container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled waste container.
-
-
Labeling: All waste containers must be clearly labeled with the chemical name and a hazard warning.
-
Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not pour chemical waste down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's EHS department. |
By adhering to these protocols, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pppmag.com [pppmag.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
